1-(4-Methoxyphenoxy)-2-propanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJJZESAMSRBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444306 | |
| Record name | 1-(4-Methoxyphenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42900-54-9 | |
| Record name | 1-(4-Methoxyphenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(4-Methoxyphenoxy)-2-propanol" synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of 1-(4-Methoxyphenoxy)-2-propanol
Abstract
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document details its physicochemical properties, outlines a robust and widely-used synthesis protocol based on the Williamson ether synthesis, explains the underlying reaction mechanism, and discusses methods for its characterization. Furthermore, it touches upon its applications and critical safety protocols for handling. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
This compound is an aromatic ether alcohol. Its identity is established by various nomenclature and registry numbers.
Systematic Identifiers:
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Powder to crystal | [3] |
| Melting Point | 63 °C | [3] |
| Boiling Point | 140 °C / 8 mmHg | [3] |
| Density (Predicted) | 1.082 g/cm³ | [3] |
| pKa (Predicted) | 14.21 | [3] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is a variation of the Williamson ether synthesis . This specific route involves the base-catalyzed ring-opening of propylene oxide by 4-methoxyphenol.[4][5][6]
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution (Sɴ2) mechanism. The process can be broken down into two primary steps:
-
Deprotonation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the hydroxyl group of 4-methoxyphenol. This creates a highly nucleophilic 4-methoxyphenoxide anion. The acidity of the phenolic proton makes this a rapid and favorable acid-base reaction.
-
Nucleophilic Attack: The newly formed 4-methoxyphenoxide anion attacks one of the carbon atoms of the propylene oxide (an epoxide). In this Sɴ2 reaction, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (the terminal CH₂ group).[7][8] This "anti-Markovnikov" regioselectivity is characteristic of base-catalyzed epoxide ring-opening and leads to the formation of a secondary alcohol.
-
Protonation: The resulting alkoxide intermediate is protonated during the workup step (e.g., by adding water or a dilute acid) to yield the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
4-Methoxyphenol
-
Propylene Oxide
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvent (e.g., Methanol, Ethanol, or water)[6]
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution for neutralization
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Operate within a fume hood.
-
Dissolution: Dissolve 4-methoxyphenol and sodium hydroxide (1.0-1.2 molar equivalents) in the chosen solvent (e.g., methanol) in the flask. Stir until all solids have dissolved. The formation of the sodium 4-methoxyphenoxide salt may be observed.
-
Addition of Epoxide: Add propylene oxide (1.0-1.5 molar equivalents) to the dropping funnel. Add it dropwise to the stirred solution in the flask over 30-60 minutes. The reaction is exothermic; maintain the temperature between 20-70 °C using a water bath if necessary.[6]
-
Reaction: After the addition is complete, heat the mixture to reflux (temperature depends on the solvent) and maintain for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with dilute HCl until the pH is approximately 7.
-
Workup - Solvent Removal: Remove the bulk of the organic solvent (e.g., methanol) using a rotary evaporator.
-
Workup - Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the extraction solvent via rotary evaporation to yield the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a high-purity crystalline solid.
Synthesis Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification.
Spectroscopic Analysis and Characterization
To confirm the successful synthesis and purity of this compound, several spectroscopic techniques are essential.[9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environments. Expected signals include:
-
A singlet around 3.7-3.8 ppm for the three methoxy (-OCH₃) protons.
-
A multiplet (typically a doublet of doublets) for the aromatic protons on the benzene ring, usually in the 6.8-7.0 ppm region.
-
Signals corresponding to the propanol chain: a doublet for the terminal methyl (-CH₃) group, and multiplets for the -CH₂O-, -CH(OH)-, and the hydroxyl (-OH) protons. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies all unique carbon atoms in the molecule. One would expect to see 10 distinct signals corresponding to the 10 carbon atoms in the structure.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[10] Key expected absorption bands include:
-
A broad, strong band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group.
-
Strong bands in the 1050-1250 cm⁻¹ region corresponding to the C-O stretching of the ether and alcohol groups.
-
Bands around 1500-1600 cm⁻¹ for the aromatic C=C bond stretching.
-
Sharp bands around 2850-3000 cm⁻¹ for the C-H stretching of alkyl and aromatic groups.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 182.22. Analysis of the fragmentation pattern can further corroborate the proposed structure.
Applications and Significance
Phenoxy propanolamine derivatives are a cornerstone of many beta-blocker pharmaceuticals used to manage cardiovascular diseases. This compound serves as a key precursor for such molecules. Its structure contains the essential pharmacophore that, with further modification (e.g., amination of the C2 position), can be converted into biologically active compounds.
Beyond pharmaceuticals, its structure makes it a versatile building block in organic synthesis for agrochemicals and specialty materials.[6][11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on similar chemicals like 1-methoxy-2-propanol are warranted.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Fire Safety: Keep away from heat, sparks, and open flames. The reactant propylene oxide and many solvents are highly flammable.[15] Ensure all equipment is properly grounded to prevent static discharge.[13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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An In-depth Technical Guide to 1-(4-Methoxyphenoxy)-2-propanol (CAS: 42900-54-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(4-Methoxyphenoxy)-2-propanol, a chemical compound with potential applications in various scientific domains. This document moves beyond a simple recitation of facts to offer insights into its chemical characteristics, plausible synthesis and analytical methodologies, and a forward-looking perspective on its potential biological significance.
Core Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 42900-54-9, is an organic molecule featuring a unique combination of ether and alcohol functional groups.[1] Its structure, characterized by a methoxy group and a phenoxy group attached to a propanol backbone, imparts a balance of moderate hydrophilicity and lipophilicity.[1] This amphiphilic nature suggests its potential utility as a solvent, emulsifier, or a key intermediate in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 42900-54-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| IUPAC Name | 1-(4-methoxyphenoxy)propan-2-ol | [2] |
| Synonyms | Methoxyphenoxypropanol, 4-(2-Hydroxypropoxy)anisole | [1][3] |
| Appearance | White to almost white powder or crystal; Colorless to pale yellow liquid | [1] |
| Melting Point | 63 °C | [4] |
| Boiling Point | 140 °C at 8 mmHg | [4] |
| Density | 1.082±0.06 g/cm³ (Predicted) | [4] |
| pKa | 14.21±0.20 (Predicted) | [4] |
Synthesis and Purification: A Proposed Methodology
Proposed Synthetic Pathway
The most logical approach involves the reaction of 4-methoxyphenol (also known as mequinol) with a propylene oxide equivalent in the presence of a base. This reaction directly forms the desired ether linkage and the secondary alcohol.
Caption: Proposed Williamson ether synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a guideline and requires optimization for yield and purity.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Charge the flask with 4-methoxyphenol and a suitable solvent such as dioxane or N-methylpyrrolidone.[5]
-
Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group.[5]
-
Propylene Oxide Addition: Slowly add propylene oxide to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a safe temperature.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5]
-
Workup: Cool the reaction mixture and neutralize any excess base with a dilute acid. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantifying this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Caption: A typical workflow for the GC-MS analysis of this compound.
Table 2: Proposed GC-MS Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation for a wide range of organic compounds. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the analyte. |
| Oven Program | Initial 80 °C (2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A starting point for method development, allowing for elution of the analyte in a reasonable time with good peak shape. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert and provides good chromatographic efficiency. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Mass Range | 40-450 amu | Covers the expected mass of the molecular ion and its fragments. |
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 182, with characteristic fragmentation patterns corresponding to the loss of the propanol side chain and cleavage of the ether bonds.
High-Performance Liquid Chromatography (HPLC)
For non-volatile samples or for purity analysis, reversed-phase HPLC with UV detection is a suitable alternative.
Table 3: Proposed HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Standard for the separation of moderately polar organic molecules. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | A common and effective mobile phase system for reversed-phase chromatography. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Detection | UV at ~275 nm | The methoxyphenoxy group is expected to have a UV absorbance maximum in this region. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
Potential Biological Activity and Research Applications: An Exploratory Outlook
Direct studies on the biological effects of this compound are currently lacking in the public domain. However, by examining its structural motifs, we can hypothesize potential areas for future investigation.
Insights from Structurally Related Compounds
-
o-Methoxyphenols: This class of compounds, which includes structures like eugenol and ferulic acid, is known for its antioxidant and anti-inflammatory properties.[6][7][8] The methoxy group in the ortho position to the phenolic hydroxyl (in the precursor, 4-methoxyphenol) can influence the radical scavenging ability. It is plausible that this compound or its metabolites could exhibit similar activities.
-
Propanolamines: The propanolamine backbone is a common feature in many beta-blocker drugs. While this compound is not a propanolamine, its structural similarity warrants investigation into its potential cardiovascular effects.
-
Methocarbamol: This muscle relaxant is a carbamate derivative of guaifenesin, which has a similar 3-(2-methoxyphenoxy)propane-1,2-diol structure.[9] This suggests that derivatives of this compound could be explored for their potential as central nervous system agents.
Potential as a Drug Discovery Scaffold
The presence of both a hydroxyl and an ether group provides two reactive sites for further chemical modification. This makes this compound a potentially valuable building block for the synthesis of new chemical entities with diverse pharmacological profiles.
Caption: Hypothesized research avenues for this compound.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 2-methoxypropanol-1, suggest that it should be handled with care. Potential hazards may include skin and eye irritation, and possible developmental toxicity.[10]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
This compound is a chemical entity with a well-defined structure but a largely unexplored potential. This guide has provided a framework for its synthesis, analysis, and a rationale for its potential biological investigation. For researchers and drug development professionals, this compound represents an opportunity for novel discovery. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed and validated synthesis protocol and comprehensive spectral data (NMR, IR, and high-resolution MS).
-
Biological Screening: A thorough investigation of its biological activities, including antioxidant, anti-inflammatory, and CNS effects.
-
Toxicological Evaluation: A comprehensive toxicological assessment to establish a clear safety profile.
The exploration of such under-characterized molecules is a critical endeavor in the continuous quest for new scientific knowledge and therapeutic agents.
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physical and chemical properties of "1-(4-Methoxyphenoxy)-2-propanol"
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenoxy)-2-propanol
Introduction
This compound (CAS No. 42900-54-9) is a functionalized aromatic alcohol and ether.[1][2][3] Its structure, incorporating a hydrophilic alcohol group and a more lipophilic methoxyphenyl ether moiety, imparts a balance of properties that make it a compound of interest in various chemical and pharmaceutical research domains. As an intermediate or a structural motif in drug discovery, understanding its core physical and chemical characteristics is paramount for predicting its behavior, developing analytical methods, and designing synthetic pathways.
This guide provides a comprehensive overview of the essential properties of this compound, grounded in established data and presented with the practical insights required by researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical properties, spectroscopic signature, and the robust experimental protocols necessary for its characterization.
Part 1: Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. These parameters influence everything from reaction kinetics to bioavailability.
Chemical Structure and Identifiers
The molecule consists of a propan-2-ol backbone where the hydroxyl group is at the C2 position, and a 4-methoxyphenoxy group is attached at the C1 position via an ether linkage.
-
IUPAC Name: 1-(4-methoxyphenoxy)propan-2-ol[3]
-
Synonyms: 4-(2-Hydroxypropoxy)anisole, Methoxyphenoxypropanol[1]
Caption: Chemical structure of this compound.
Core Physical and Computed Properties
The physical state and solubility are critical for handling, formulation, and reaction setup. The computed properties offer valuable insights into the molecule's potential pharmacokinetic behavior, particularly its membrane permeability and polarity, which are key considerations in drug development.
| Property | Value | Source |
| Appearance | White to almost white powder or crystal. | [1][2] |
| Melting Point | 62.0 to 66.0 °C | |
| Boiling Point | 140 °C at 8 mmHg | [1][2] |
| Density (Predicted) | 1.082 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 14.21 ± 0.20 | [1][2] |
| XLogP3-AA | 1.6 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 4 | [4] |
The XLogP3 value of 1.6 suggests moderate lipophilicity.[3] Along with the single hydrogen bond donor and three acceptors, this compound aligns well with general parameters for oral bioavailability, such as Lipinski's Rule of Five, making its derivatives potentially interesting for pharmaceutical applications.
Part 2: Spectroscopic & Analytical Characterization
Spectroscopic analysis provides the definitive structural "fingerprint" of a molecule. A multi-technique approach is essential for unambiguous identification and purity assessment.
Caption: General analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the propanol chain. The aromatic protons on the para-substituted ring will likely appear as two doublets. The methoxy group will be a sharp singlet around 3.8 ppm. The protons on the propanol chain (CH, CH₂, CH₃) will exhibit characteristic splitting patterns (e.g., a doublet for the terminal methyl group) due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon environments.[3] This includes four distinct signals for the aromatic carbons (due to symmetry), a signal for the methoxy carbon, and three signals for the carbons in the propanol side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (182.22).[3] Common fragmentation would involve cleavage of the ether bond or loss of water from the alcohol.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[3]
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol and methoxy groups will be observed just below 3000 cm⁻¹.
-
C-O Stretch: Strong absorption bands between 1000-1300 cm⁻¹ will correspond to the C-O stretching of the ether and the secondary alcohol.
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
Part 3: Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by its secondary alcohol and ether functional groups.
-
Alcohol Reactivity: The secondary alcohol can undergo typical reactions such as oxidation to a ketone, esterification with carboxylic acids or acid chlorides, and conversion to an alkyl halide.
-
Ether Stability: The aryl ether linkage is generally stable but can be cleaved under harsh conditions, for instance, with strong acids like HBr or HI.
-
Stability and Storage: Like many ethers, this compound may have the potential to form explosive peroxides upon prolonged exposure to air and light. It is recommended to store the material in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources and strong oxidizing agents.[5][6]
Part 4: Experimental Protocols for Quality Assessment
To ensure the reliability of any research, the purity and identity of the starting materials must be rigorously confirmed. The following protocols describe self-validating systems for this purpose.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is superior to traditional melting point apparatus as it provides not only the onset and peak melting temperatures but also the enthalpy of fusion (ΔHfus). A sharp, single melting peak is a strong indicator of high purity. Impurities typically cause melting point depression and peak broadening.
Methodology:
-
Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C). The measured onset temperature should be within ±0.5 °C of the standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Record the heat flow versus temperature. Determine the onset temperature of melting and the peak maximum. The system is validated if the baseline is stable before and after the melting event.
Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A system suitability test is performed before analysis to ensure the chromatographic system is performing correctly, making the protocol self-validating.
Caption: Workflow for a self-validating HPLC purity analysis.
Methodology:
-
System: An HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute to 0.1 mg/mL with the mobile phase.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Part 5: Safety and Handling
Professionals handling this compound should consult the full Safety Data Sheet (SDS). General precautions include:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.[7]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7] Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][6] Containers should be kept tightly closed.[8]
Conclusion
This compound is a well-defined chemical entity with a distinct set of physical, chemical, and spectroscopic properties. Its moderate lipophilicity and hydrogen bonding capabilities make it an interesting scaffold for further chemical exploration. The data and protocols outlined in this guide provide the necessary foundation for researchers to confidently utilize this compound in their work, ensuring both the integrity of their results and the safety of their operations. A thorough characterization, using the multi-faceted approach described herein, is the first critical step in unlocking its potential in synthetic chemistry and drug development.
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An In-Depth Technical Guide to the Structural Isomers of 1-(4-Methoxyphenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the structural isomers of 1-(4-Methoxyphenoxy)-2-propanol. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required for the identification, separation, and characterization of these closely related chemical entities. The accurate differentiation of such isomers is a critical aspect of chemical synthesis, quality control, and pharmacological assessment, as even minor structural variations can lead to significant differences in chemical reactivity, physical properties, and biological activity.
The Isomeric Landscape of Methoxyphenoxy Propanols
This compound, with the molecular formula C₁₀H₁₄O₃, presents a fascinating case study in structural isomerism.[1][2] Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, are a crucial consideration in chemical and pharmaceutical sciences. The structural diversity among isomers of this compound arises from two primary sources: the substitution pattern on the aromatic ring and the connectivity of the propanol side chain.
Positional Isomerism on the Phenyl Ring
The methoxy group (-OCH₃) can be located at three distinct positions on the phenyl ring relative to the propanoloxy substituent, giving rise to ortho, meta, and para isomers. These positional isomers often exhibit subtle differences in their physical and chemical properties due to variations in electronic effects and steric hindrance.
-
This compound (para-isomer): The primary subject of this guide.
-
1-(2-Methoxyphenoxy)-2-propanol (ortho-isomer): A known structural variant.
-
1-(3-Methoxyphenoxy)-2-propanol (meta-isomer): Another documented isomer.[1][3]
Isomerism within the Propanol Side Chain
Beyond the aromatic ring, the arrangement of the ether linkage and the hydroxyl group on the three-carbon propanol chain introduces further isomeric possibilities. These are functional group isomers, where the connectivity of the atoms is different, leading to distinct chemical functionalities.
-
2-(4-Methoxyphenoxy)-1-propanol: In this isomer, the phenoxy group is attached to the second carbon of the propane chain, and the hydroxyl group is on the terminal carbon.
-
3-(4-Methoxyphenoxy)-1-propanol: Here, the ether linkage is at the terminal carbon, and the hydroxyl group is at the other end of the three-carbon chain.
-
1-(4-Methoxyphenyl)propan-2-ol: This isomer has a different carbon skeleton attachment, where the phenyl ring is directly bonded to the propane chain.[4][5]
The following diagram illustrates the primary structural isomers of this compound.
Caption: Key structural isomers of this compound.
Synthesis and the Inevitable Formation of Isomeric Mixtures
The synthesis of this compound typically involves the reaction of a substituted phenol with a propylene oxide derivative. A common synthetic route is the base-catalyzed reaction of 4-methoxyphenol with propylene oxide.[6] However, this reaction is not always perfectly regioselective. The nucleophilic attack of the phenoxide can occur at either of the two carbons of the epoxide ring, leading to the formation of a mixture of this compound and 2-(4-methoxyphenoxy)-1-propanol.
The choice of catalyst and reaction conditions can influence the ratio of these isomers. For instance, basic catalysts tend to favor the formation of the secondary alcohol (1-phenoxy-2-propanol type) through attack at the less sterically hindered carbon of the propylene oxide.[7] Conversely, acidic catalysts can lead to a higher proportion of the primary alcohol isomer.
Furthermore, if the starting material is a mixture of methoxyphenol positional isomers, the resulting product will be a complex mixture of the corresponding propanol derivatives. Therefore, robust analytical methods are paramount for the quality control of such synthetic products.
Caption: Synthetic pathway often leading to isomeric mixtures.
Analytical Methodologies for Isomer Separation and Identification
The successful separation and identification of structural isomers require a combination of high-resolution chromatographic and spectroscopic techniques. Given the subtle differences in their physicochemical properties, a multi-faceted analytical approach is often necessary.
Chromatographic Separation: The First Line of Attack
Chromatography is an indispensable tool for the physical separation of isomeric compounds from a mixture.[8] The choice of chromatographic technique and conditions is critical for achieving baseline resolution.
Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds.[9] For the analysis of methoxyphenoxy propanol isomers, derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and peak shape. The choice of the stationary phase is crucial; phases with different polarities can exploit subtle differences in the dipole moments and hydrogen bonding capabilities of the isomers.
High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for the separation of a wide range of compounds, including those that are not amenable to GC.[10] For aromatic positional isomers, reversed-phase HPLC is a common starting point. Columns with phenyl-based stationary phases can provide enhanced selectivity through π-π interactions between the stationary phase and the aromatic rings of the analytes.[11]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Stationary Phases | Polysiloxanes (e.g., DB-5, DB-Wax), liquid crystalline phases.[9] | C18, C8, Phenyl, Pentafluorophenyl (PFP).[11] |
| Typical Mobile Phases | Inert gases (e.g., He, N₂, H₂). | Mixtures of water with organic solvents (e.g., acetonitrile, methanol). |
| Advantages | High resolution, sensitive detectors (e.g., FID, MS). | Versatile, applicable to a wide range of compounds, non-destructive. |
| Considerations | Requires volatile and thermally stable analytes (or derivatives). | Solvent consumption, potentially lower resolution than capillary GC. |
Protocol: HPLC Separation of Positional Isomers
-
Column Selection: A Phenyl-Hexyl or PFP column is recommended to exploit π-π interactions for enhanced selectivity between aromatic positional isomers.[11]
-
Mobile Phase: A gradient elution starting with a higher proportion of water and gradually increasing the organic solvent (e.g., acetonitrile or methanol) content is often effective. A typical gradient might run from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 275 nm) is suitable.
-
Temperature: Column temperature should be controlled (e.g., 30 °C) to ensure reproducible retention times.
Spectroscopic Identification: Unraveling the Molecular Structure
Once separated, or in some cases, for the analysis of the mixture itself, spectroscopic techniques provide detailed structural information to definitively identify each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers.[12]
-
¹H NMR: The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons are highly sensitive to their chemical environment.
-
Aromatic Protons: The splitting patterns of the aromatic protons are a clear indicator of the substitution pattern. For the para-isomer, a characteristic AA'BB' system (often appearing as two doublets) is expected. The ortho-isomer will show a more complex pattern, while the meta-isomer will exhibit a different set of multiplicities.[12]
-
Propanol Chain Protons: The chemical shifts of the protons on the carbon adjacent to the ether oxygen are typically found in the 3.4-4.5 ppm region.[13][14][15][16] The specific shifts and coupling patterns will differ between the 1-propanol and 2-propanol isomers. For example, the CH(OH) proton in this compound will be a multiplet, while the CH₂(OH) protons in 2-(4-methoxyphenoxy)-1-propanol will have different chemical shifts and multiplicities.[17][18][19]
-
-
¹³C NMR: The number of unique carbon signals can help distinguish between isomers with different symmetries. For instance, the para-isomer will have fewer aromatic carbon signals than the ortho or meta isomers due to its higher symmetry. The chemical shifts of the carbons in the propanol chain will also be diagnostic. Carbons adjacent to the ether oxygen typically resonate in the 50-80 ppm range.[16]
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it is a powerful tool for isomer analysis.[8][20][21] While structural isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can be different. These differences arise from the different stabilities of the fragment ions that can be formed from each isomer. Soft ionization techniques can also be employed to minimize fragmentation and clearly show the molecular ion.[20]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. All isomers will show a broad O-H stretch around 3200-3600 cm⁻¹ and C-O stretching vibrations.[22] The "fingerprint region" (below 1500 cm⁻¹) will show unique patterns of bands for each isomer, which can be used for identification by comparison with reference spectra.
Self-Validating Experimental Workflow
To ensure the trustworthiness and accuracy of isomer identification, a self-validating workflow is essential. This involves the integration of multiple analytical techniques where the results from one technique corroborate the findings of another.
Caption: A self-validating workflow for isomer identification.
This integrated approach ensures that the structural assignment of each isomer is based on a convergence of evidence from multiple, independent analytical techniques, thereby upholding the principles of scientific integrity.
Conclusion
The structural isomers of this compound represent a common challenge in organic synthesis and pharmaceutical development. A thorough understanding of the potential isomeric forms and the application of a robust, multi-technique analytical strategy are essential for their unambiguous identification and characterization. By combining high-resolution chromatographic separation with detailed spectroscopic analysis, researchers can confidently navigate the complexities of this isomeric landscape, ensuring the quality, safety, and efficacy of their chemical entities.
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1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol. CAS Common Chemistry.
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- Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
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spectroscopic data for "1-(4-Methoxyphenoxy)-2-propanol"
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenoxy)-2-propanol
Introduction
In the fields of medicinal chemistry, materials science, and drug development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This compound is a molecule possessing key functional groups—an aryl ether, a secondary alcohol, and a methoxy moiety—that make it a valuable building block or research compound. Its proper identification and purity assessment rely critically on a multi-faceted analytical approach. This guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data. It is designed for researchers and professionals, offering insights into the causal relationships between the molecular structure and its spectral output. The protocols and interpretations described herein are grounded in established principles to ensure a self-validating analytical workflow. While a complete, publicly archived, and fully assigned experimental dataset for this specific molecule is not consistently available, this guide synthesizes data from close structural analogs and predictive models to present a robust and reliable spectroscopic profile.
Molecular Structure and Key Features
To interpret spectroscopic data, one must first understand the molecule's architecture. This compound (C₁₀H₁₄O₃, Molecular Weight: 182.22 g/mol ) contains several distinct features that will give rise to characteristic signals.[1]
-
p-Disubstituted Aromatic Ring: A benzene ring substituted at positions 1 and 4. This symmetry will simplify the aromatic region of the NMR spectra.
-
Aryl Ether Linkage: The C-O-C bond connecting the aromatic ring to the propanol sidechain.
-
Secondary Alcohol: A hydroxyl (-OH) group on a carbon atom that is bonded to two other carbons. This is a site for hydrogen bonding and specific IR absorptions.
-
Chiral Center: The carbon atom bearing the hydroxyl group (C2 of the propanol chain) is a stereocenter, meaning the adjacent methylene protons (C1) are diastereotopic.
-
Methoxy Group: The -OCH₃ group on the aromatic ring.
These features are visualized below, with atoms numbered for subsequent NMR assignment discussions.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The spectrum provides information on the electronic environment of protons (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
Predicted ¹H NMR Data and Interpretation
The expected ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals corresponding to each unique proton environment.
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hd (C3-H ₃) | ~1.25 | Doublet (d) | 3H | Aliphatic methyl group split by the single adjacent proton (Hc). |
| -OH | ~2.0 - 3.0 | Broad Singlet (br s) | 1H | Exchangeable proton of the secondary alcohol; signal can be broad and its position is concentration/temperature dependent. |
| Hg (C10-H ₃) | ~3.78 | Singlet (s) | 3H | Protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. |
| Ha, Hb (C1-H ₂) | ~3.85 - 3.95 | Doublet of Doublets (dd) each | 2H | These methylene protons are diastereotopic due to the adjacent C2 stereocenter. They couple with Hc and with each other (geminal coupling), resulting in complex multiplets. |
| Hc (C2-H ) | ~4.15 | Multiplet (m) | 1H | This methine proton is coupled to the three Hd protons and the two C1 protons (Ha, Hb), resulting in a complex multiplet. Its position is downfield due to the adjacent hydroxyl and ether oxygen. |
| He, He', Hf, Hf' (Ar-H ) | ~6.88 | AA'BB' System | 4H | The p-disubstituted ring creates a symmetrical pattern. The two protons ortho to the methoxy group (He, He') and the two protons ortho to the phenoxy group (Hf, Hf') will appear as two distinct doublets. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a sample of this concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.
Visualization of Proton Environments
The following diagram illustrates the key proton groups and their connectivity, which dictates the spin-spin coupling patterns observed in the ¹H NMR spectrum.
Caption: Key proton environments and their coupling relationships.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom produces a single sharp peak.
Predicted ¹³C NMR Data and Interpretation
Based on the structure, 10 distinct signals are expected in the ¹³C NMR spectrum.
| Atom Label | Predicted Shift (δ, ppm) | Rationale |
| C3 | ~18.5 | Aliphatic methyl carbon. |
| C10 | ~55.7 | Methoxy carbon, shielded by the directly attached oxygen. |
| C2 | ~68.0 | Methine carbon bearing the hydroxyl group, deshielded by oxygen. |
| C1 | ~72.0 | Methylene carbon attached to the phenoxy oxygen, strongly deshielded. |
| C6, C8 | ~114.5 | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect. |
| C5, C9 | ~115.5 | Aromatic carbons ortho to the phenoxy linkage. |
| C4 | ~151.0 | Ipso-carbon attached to the propoxy sidechain. |
| C7 | ~154.0 | Ipso-carbon attached to the electron-donating methoxy group. |
Note: Aromatic carbon shifts are predictions and can vary. Advanced techniques like DEPT-135 would show C3 and C10 as positive peaks, C1 as a negative peak, and C2, C5, C6, C8, C9 as positive peaks, while the quaternary carbons C4 and C7 would be absent.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Lock and shim the spectrometer as for the proton experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128 to 1024 scans, depending on sample concentration, as the ¹³C signal is inherently weak.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of ~1-2 Hz. Phase correct the spectrum and reference it to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for rapidly confirming the presence of key molecular features.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3550 - 3200 | Strong, Broad | O-H stretch | Secondary Alcohol |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H (CH, CH₂, CH₃) |
| 1600, 1500 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250 - 1230 | Strong | C-O stretch | Aryl-Alkyl Ether (asymmetric) |
| 1180 - 1050 | Strong | C-O stretch | Secondary Alcohol |
| 1040 - 1020 | Strong | C-O stretch | Aryl-Alkyl Ether (symmetric) |
Experimental Protocol: FT-IR (ATR) Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a molecule like this compound, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Predicted Fragmentation Pattern
The molecular ion (M⁺) is expected at m/z 182. The fragmentation is dictated by the cleavage of bonds adjacent to the oxygen atoms to form stable carbocations or radical cations.
| m/z Value | Proposed Fragment Ion | Rationale |
| 182 | [C₁₀H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 124 | [C₇H₈O₂]⁺ | Cleavage of the C1-C2 bond, forming the stable 4-methoxyphenoxy-methyl radical cation. |
| 123 | [C₇H₇O₂]⁺ | Loss of a hydrogen atom from the m/z 124 fragment. This is a very common and stable fragment for methoxy-substituted benzyl/phenyl ethers. |
| 59 | [C₃H₇O]⁺ | Alpha-cleavage between the C1-O bond, forming the [HO-CH(CH₃)]⁺ ion. |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage between the C2-C3 bond with rearrangement, or cleavage of the C1-C2 bond with charge retention on the propanol fragment. |
Visualization of Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways under electron ionization.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Analyzer: Scan mode, from m/z 40 to 450.
-
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a library database (e.g., NIST) for confirmation if available.
Integrated Spectroscopic Analysis and Conclusion
The true power of spectroscopic characterization lies in the integration of all data points.
-
MS establishes the molecular weight (182 g/mol ).
-
IR confirms the presence of hydroxyl, ether, and aromatic functional groups.
-
¹³C NMR confirms the presence of 10 unique carbon environments, consistent with the proposed structure.
-
¹H NMR provides the final, detailed confirmation, showing the correct number of protons in each distinct environment and, crucially, the connectivity between them through spin-spin coupling (e.g., the link between the C1 methylene, C2 methine, and C3 methyl groups).
Together, these techniques provide a comprehensive and definitive spectroscopic fingerprint for this compound. This guide establishes a rigorous framework for the analysis of this compound, ensuring high confidence in its structural identity for all research, development, and quality control applications.
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 21, 2026, from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 21, 2026, from [Link]
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In-depth Technical Guide on the Safety and Handling of 1-(4-Methoxyphenoxy)-2-propanol
Disclaimer: A comprehensive and definitive safety and handling guide for "1-(4-Methoxyphenoxy)-2-propanol" cannot be fully compiled at this time due to the limited availability of specific and authoritative safety data, such as a formal Safety Data Sheet (SDS) or extensive toxicological studies for this particular chemical compound. The information presented herein is assembled from available chemical databases and data for structurally related compounds. This guide should be used for informational purposes only and as a supplement to, not a replacement for, a manufacturer- or supplier-provided SDS. All laboratory work should be conducted by trained professionals who can perform a thorough risk assessment based on the most current and specific safety information available.
Introduction and Chemical Identity
This compound is a chemical compound with the molecular formula C10H14O3.[1] It is identified by the CAS Number 42900-54-9.[1] Due to its structure, which includes an ether and a secondary alcohol functional group, it is expected to have solvent properties and may be used as an intermediate in chemical synthesis.[2][3] The lack of comprehensive safety data necessitates a cautious approach to its handling, storage, and disposal.
Key Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(4-methoxyphenoxy)propan-2-ol[1] |
| CAS Number | 42900-54-9[1] |
| Molecular Formula | C10H14O3[1] |
| Molecular Weight | 182.22 g/mol [1] |
Hazard Identification and Classification
It is critical to understand that this information is for a different, albeit structurally related, compound and must be interpreted with extreme caution. The actual hazards of this compound may differ.
GHS Hazard Classification for the Structurally Similar Compound 1-(4-methoxyphenyl)propan-2-ol: [4]
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Based on this, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, and an irritant to the skin, eyes, and respiratory system until specific data becomes available.
Risk Management and Control Measures
A conservative approach to risk management is essential when handling chemicals with incomplete safety data. The hierarchy of controls should be strictly followed to minimize potential exposure.
Caption: Hierarchy of controls for managing risks associated with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] A chemical fume hood is strongly recommended to minimize inhalation exposure.[5]
-
Containment: For procedures with a higher risk of aerosol generation, a glove box may be necessary.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical, including handling, storage, and waste disposal.
-
Training: Ensure all personnel are trained on the potential hazards and the specific SOPs for this compound.
-
Access Restriction: Limit access to areas where this chemical is handled and stored to authorized personnel only.
Personal Protective Equipment (PPE)
Given the lack of specific data, robust PPE is mandatory.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn.[5]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. The specific type of glove material should be selected based on the manufacturer's compatibility data for similar solvents or through specific testing.[3] Always inspect gloves before use.[3]
-
Protective Clothing: A flame-resistant lab coat and additional protective clothing should be worn to prevent skin contact.[3]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Emergency Procedures
In the absence of specific data, the following general emergency procedures for handling similar chemical compounds should be followed.
Caption: General emergency response workflow for exposure to this compound.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: The flammability of this compound is unknown. However, like many organic compounds, it may produce toxic gases such as carbon monoxide and carbon dioxide upon combustion.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.3. Ensure adequate ventilation and remove all sources of ignition.[3]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3][6]
-
Containment and Cleanup: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[6][7] Collect the absorbed material into a suitable, labeled container for disposal.[6][7]
Handling and Storage
Caption: Lifecycle management for this compound, from procurement to disposal.
Safe Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3][5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing vapors or mist.[6]
-
Use non-sparking tools and take precautionary measures against static discharge, as the flammability is unknown.[2][3]
-
Wash hands thoroughly after handling.[6]
Safe Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other potential ignition sources.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Toxicological Information
There is no specific toxicological data available for this compound in the searched resources. Based on the GHS classification of a similar compound, potential health effects could include:
-
Acute Toxicity: May be harmful if swallowed.[4]
-
Skin Irritation: May cause skin irritation.[4]
-
Eye Irritation: May cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory tract irritation.[4]
-
Chronic Effects: Unknown.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Unknown.
A thorough toxicological assessment is required for a complete understanding of the health hazards of this compound.
Conclusion and Recommendations
The safe handling of this compound is challenging due to the lack of comprehensive safety and toxicological data. It is imperative for researchers, scientists, and drug development professionals to:
-
Obtain a Safety Data Sheet (SDS): The most critical step is to request and obtain a detailed SDS from the manufacturer or supplier of the compound.
-
Conduct a Risk Assessment: Perform a thorough, documented risk assessment for any procedure involving this chemical.
-
Assume Hazard: In the absence of data, treat the compound as hazardous, following the conservative control measures outlined in this guide.
-
Stay Informed: Regularly check for updated safety information as it becomes available in chemical databases and regulatory lists.
The responsible and safe use of this compound in a research or development setting is paramount and relies on the professional judgment of trained scientists and adherence to the highest safety standards.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]
-
PENTA s.r.o. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Methocarbamol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 2-methoxypropanol - Substance Information. Retrieved from [Link]
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The Solubility Profile of 1-(4-Methoxyphenoxy)-2-propanol: A Technical Guide for Pharmaceutical Development
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is the issue of solubility. The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent system is a critical determinant of its bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of 1-(4-Methoxyphenoxy)-2-propanol, a key intermediate in the synthesis of various pharmaceutical agents, most notably beta-blockers.[1][2][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility characteristics of this compound is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the bedrock upon which any solubility study is built. This compound is a molecule with a moderate degree of complexity, incorporating both polar and non-polar functionalities that dictate its interactions with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenoxy)propan-2-ol | PubChem[5] |
| CAS Number | 42900-54-9 | PubChem[5] |
| Molecular Formula | C10H14O3 | PubChem[5] |
| Molecular Weight | 182.22 g/mol | PubChem[5] |
| Appearance | White to almost white powder or crystal | ChemicalBook |
| Melting Point | 63 °C | ChemicalBook |
| Boiling Point | 140 °C / 8mmHg | ChemicalBook |
| pKa (Predicted) | 14.21 ± 0.20 | ChemicalBook |
The presence of a hydroxyl group and an ether linkage imparts a degree of polarity to the molecule, suggesting potential solubility in protic and polar aprotic solvents.[6][7] The aromatic ring and the propanol backbone contribute to its non-polar character, indicating possible solubility in less polar organic solvents. The interplay of these features makes a systematic study of its solubility across a spectrum of solvents essential.
The Theoretical Framework of Solubility: A Deeper Dive
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall change in Gibbs free energy of the system. A negative Gibbs free energy change (ΔG), indicating a spontaneous process, is favored by a negative enthalpy change (ΔH, an exothermic process) and a positive entropy change (ΔS, an increase in disorder).
The solubility of this compound in a given organic solvent is dictated by the following energetic considerations:
-
Solute-Solute Interactions: The energy required to overcome the lattice energy of the crystalline this compound.
-
Solvent-Solvent Interactions: The energy needed to disrupt the intermolecular forces between solvent molecules to create a cavity for the solute molecule.
-
Solute-Solvent Interactions: The energy released upon the formation of new interactions between the solute and solvent molecules.
A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The principle of "like dissolves like" serves as a useful heuristic. Solvents that can engage in similar intermolecular interactions with this compound are more likely to be effective. Given its structure, the following interactions are anticipated:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, making protic solvents like alcohols potentially good solvents.
-
Dipole-Dipole Interactions: The ether linkage and the hydroxyl group create a molecular dipole, suggesting favorable interactions with polar aprotic solvents.
-
Van der Waals Forces: The aromatic ring and the alkyl chain will interact via London dispersion forces with a wide range of organic solvents.
Caption: Intermolecular forces governing the solubility of this compound.
Quantitative Solubility Profile of this compound
While theoretical principles provide a predictive framework, empirical data is indispensable for practical applications. A comprehensive search of available literature and chemical databases did not yield specific quantitative solubility data for this compound across a wide range of organic solvents. This highlights a critical knowledge gap for this important pharmaceutical intermediate.
In the absence of direct experimental data, solubility can be estimated based on the behavior of structurally similar compounds and by applying predictive models. However, for the purposes of this technical guide, which emphasizes experimental accuracy, the following section outlines a robust protocol for determining the solubility of this compound. The data generated from such a study would be invaluable to the scientific community.
For context, a qualitative assessment based on its structure suggests the following expected solubility trends:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and ethyl acetate, due to the potential for strong hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane and toluene.
-
Low Solubility: Expected in non-polar solvents like hexane, where the dominant interactions would be weaker van der Waals forces.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8] This method, when executed with precision, provides reliable and reproducible data that is crucial for regulatory submissions and process development. High-throughput screening methods can also be employed for rapid assessment.[9][10][11][12][13]
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand to permit the settling of the undissolved solid.
-
To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant.
-
Carefully withdraw a sample of the clear supernatant and filter it through a 0.22 µm syringe filter.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Applications in Pharmaceutical Development
This compound is a versatile pharmaceutical intermediate, primarily utilized in the synthesis of a class of drugs known as beta-blockers (β-adrenergic blocking agents).[1][2][3][4] These drugs are crucial in the management of various cardiovascular conditions, including hypertension, angina, and arrhythmias.
The synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine. This compound serves as a key building block in this synthetic pathway. A thorough understanding of its solubility is therefore critical for:
-
Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction kinetics, yield, and purity by ensuring that all reactants are in the same phase.
-
Purification: Crystallization is a common method for purifying pharmaceutical intermediates. Knowledge of the solubility of this compound in various solvents at different temperatures is essential for developing efficient crystallization protocols.
-
Formulation of the Final API: Although this compound is an intermediate, understanding its solubility characteristics can provide insights into the potential challenges in formulating the final API, especially if structurally related impurities are present.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound, a vital intermediate in the pharmaceutical industry. While a definitive, quantitative solubility profile in a wide array of organic solvents remains to be experimentally determined and published, this guide has laid out the theoretical principles, expected trends, and a robust experimental protocol to obtain this critical data. For researchers and developers working with this compound, a systematic determination of its solubility is a necessary step to streamline synthetic processes, enhance purification efficiency, and ultimately contribute to the development of safe and effective medicines. The generation and dissemination of such data would be a valuable contribution to the broader scientific community.
References
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Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (n.d.). Pharmaceutical Technology. Retrieved January 21, 2026, from [Link]
- Gupta, M., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8.
- Alsenz, J., & Kansy, M. (2007). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 218-28.
- Barrett, D., et al. (2022). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. International Journal of Pharmaceutics, 628, 122285.
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-7.
- Main, A. D., et al. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. European Journal of Medicinal Chemistry, 37(9), 731-41.
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High Throughput Screening of Excipients. (2018, March 1). Pharmaceutical Technology. Retrieved January 21, 2026, from [Link]
- Toverud, M., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol.
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- A Comprehensive Review on Beta Blockers Synthesis Methods. (2023). Journal of Medicinal and Medical Chemistry, 2(1), 1-10.
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This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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1-(4-Methoxyphenyl)propan-2-ol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Jouyban, A. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)
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1-Methoxy-2-propanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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1-(4-Phenoxyphenoxy)-2-propanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
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1-methoxy 2 Propanol. (n.d.). Severn Biotech. Retrieved January 21, 2026, from [Link]
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Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to 1-(4-Methoxyphenoxy)-2-propanol: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenoxy)-2-propanol is a member of the aryloxypropanol class of chemical compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its historical context within the broader family of related compounds, and its significance as a chemical intermediate, particularly in the field of drug discovery and development. While not as extensively studied as some of its isomers, this compound holds importance as a building block in the synthesis of more complex molecules.
Chemical Properties and Characterization
This compound is a chiral molecule, existing as a racemic mixture unless subjected to stereospecific synthesis or resolution. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| CAS Number | 42900-54-9 | |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 63 °C | |
| Boiling Point | 140 °C at 8 mmHg | |
| IUPAC Name | 1-(4-methoxyphenoxy)propan-2-ol |
Spectroscopic data, including ¹³C NMR, GC-MS, and IR spectra, are available in public databases such as PubChem, providing the necessary tools for its identification and characterization in a laboratory setting.[1]
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-methoxyphenol attacks an electrophilic three-carbon synthon, typically propylene oxide or a 1-halopropan-2-ol.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-methoxyphenol and propylene oxide.
Materials:
-
4-Methoxyphenol
-
Propylene oxide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
A suitable solvent (e.g., methanol, ethanol, or a mixture of water and a polar aprotic solvent like DMF or DMSO)
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Deionized water
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in the chosen solvent.
-
Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. Stir the mixture at room temperature until the 4-methoxyphenol is completely deprotonated to form the sodium or potassium 4-methoxyphenoxide. Gentle heating may be applied to facilitate dissolution.
-
Nucleophilic Attack: To the solution of the phenoxide, slowly add a slight excess of propylene oxide.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute solution of hydrochloric acid until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water and brine to remove any remaining inorganic salts and impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Caption: Williamson ether synthesis of this compound.
Historical Context and Discovery
A definitive "discovery" paper for this compound is not readily identifiable in the scientific literature. Its history is intertwined with the broader development of aryloxypropanols, a class of compounds that gained prominence in the mid-20th century for their diverse pharmacological activities.
The foundational chemistry for the synthesis of this and similar compounds is the Williamson ether synthesis , developed by Alexander Williamson in the 1850s.[2] This reaction remains a cornerstone of organic chemistry for the formation of ethers.
The interest in aryloxypropanols as a structural motif in drug discovery grew significantly with the development of compounds like Mephenesin and later, Methocarbamol . Methocarbamol, a muscle relaxant, was developed in 1956 and approved for medical use in the United States in 1957.[3] While not direct derivatives of this compound, the success of these related compounds spurred further research into the synthesis and biological evaluation of a wide array of substituted aryloxypropanols.
It is likely that this compound was first synthesized and characterized during this period of extensive exploration of the chemical space around aryloxypropanols, likely as an intermediate or an analogue in a larger study. Its appearance in chemical catalogs and databases indicates its synthesis and availability, though a specific historical account of its initial preparation is not well-documented.
Caption: Historical context of this compound.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its role as a versatile chemical intermediate. Its bifunctional nature, possessing both a hydroxyl group and an ether linkage, allows for a variety of subsequent chemical transformations.
Precursor to Beta-Blocker Analogues
One of the most significant potential applications of this compound is in the synthesis of analogues of beta-adrenergic receptor blockers (beta-blockers). Many beta-blockers, such as Metoprolol , share the aryloxypropanolamine backbone. The synthesis of metoprolol and its analogues often involves the reaction of a substituted phenoxypropanol or a corresponding epoxide with an amine.[4][5][6][7]
This compound can serve as a key starting material for the synthesis of novel beta-blocker candidates. The hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) or an epoxide, which can then be reacted with various amines to generate a library of new compounds for pharmacological screening.
Use in the Synthesis of Other Biologically Active Molecules
The aryloxypropanol motif is present in a range of other biologically active compounds. While specific examples for this compound are not extensively documented, its structural similarity to intermediates used in the synthesis of various pharmaceuticals suggests its potential utility in the development of new chemical entities targeting a range of therapeutic areas.
Conclusion
This compound, while not a widely known compound in its own right, represents an important building block in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and its structural similarity to key intermediates in the pharmaceutical industry make it a valuable tool for researchers and drug development professionals. A deeper understanding of its reactivity and potential applications will likely lead to its increased use in the discovery of novel therapeutic agents.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Hansen, M. B., et al. (2024). Synthesis of (S)-metoprolol ((S)-3) via a four step route including CALB catalysed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, 1a. ResearchGate. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of metoprolol intermediate. Eureka. Retrieved from [Link]
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Melgar-Fernández, R., et al. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters, 14(1), 191-194. Retrieved from [Link]
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Navigating the Safety Profile of 1-(4-Methoxyphenoxy)-2-propanol: A Technical Guide for Researchers
This guide provides an in-depth examination of the material safety data for 1-(4-Methoxyphenoxy)-2-propanol (CAS RN: 42900-54-9), a compound of interest in various research and development applications. As drug development professionals and scientists, a comprehensive understanding of a compound's safety profile is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This document synthesizes available data to offer a nuanced perspective on handling, storage, and emergency procedures, while also highlighting areas where data remains limited, underscoring the importance of prudent laboratory practices when working with novel or less-characterized substances.
Compound Identification and Physicochemical Properties
This compound, also known by its synonym 4-(2-Hydroxypropoxy)anisole, is a solid at room temperature, appearing as a white to almost white crystal or powder.[1] A foundational understanding of its physicochemical properties is essential for anticipating its behavior in various experimental settings and for implementing appropriate safety controls.
| Property | Value | Source |
| Molecular Formula | C10H14O3 | PubChem[2] |
| Molecular Weight | 182.22 g/mol | PubChem[2] |
| CAS Number | 42900-54-9 | TCI[1] |
| Physical State | Solid (Crystal - Powder) at 20°C | TCI[1] |
| Appearance | White to Almost white | TCI[1] |
| Melting Point | 63 °C | TCI[1] |
| Boiling Point | 140 °C at 1 kPa (approx. 7.5 mmHg) | TCI[1] |
Expert Insight: The solid nature of this compound at room temperature suggests that inhalation exposure risk from vapors is low under standard conditions. However, the potential for dust generation during handling necessitates appropriate respiratory protection. The relatively low boiling point indicates that it can become volatile if heated, requiring well-ventilated areas or fume hoods for such operations.
Hazard Identification and GHS Classification: A Case of Limited Data
For a structurally related compound, 1-(4-methoxyphenyl)propan-2-ol, the GHS classification includes warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] While this information is not directly applicable to this compound, it provides a valuable cautionary context, suggesting that similar hazards should be considered until specific toxicological data becomes available.
Trustworthiness through Prudence: In the absence of comprehensive hazard data, a conservative approach to handling is the most scientifically sound and trustworthy course of action. All protocols should be designed with the assumption that the compound may possess uncharacterized hazards.
Exposure Control and Personal Protective Equipment (PPE)
The principle of "As Low As Reasonably Practicable" (ALARP) should guide all handling procedures for this compound. The following hierarchy of controls provides a systematic approach to minimizing potential exposure.
Caption: Figure 1: Hierarchy of controls for minimizing exposure.
Recommended PPE:
-
Respiratory Protection: For operations where dust may be generated, a dust respirator is recommended.
-
Hand Protection: Protective gloves are essential to prevent skin contact. Given the lack of specific chemical resistance data, nitrile gloves are a reasonable starting point for incidental contact. For prolonged handling, consulting glove manufacturer data for similar chemical classes is advised.
-
Eye Protection: Safety glasses are mandatory. A face shield should be considered if there is a risk of splashing or significant dust generation.
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn. For larger scale operations, impervious clothing may be necessary.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to laboratory safety.
Handling:
-
Ventilation: Handle in a well-ventilated area. A local exhaust system or chemical fume hood should be used if dust or aerosols are likely to be generated.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands and face thoroughly after handling.[1]
-
Ignition Sources: While the flash point is not specified in the TCI SDS, it is prudent to keep the compound away from open flames, sparks, and other sources of ignition, especially if heating is involved.
Storage:
-
Container: Keep the container tightly closed.[1]
-
Conditions: Store in a cool, dark place.[1]
-
Incompatibilities: Store away from incompatible materials, such as oxidizing agents.[1]
First Aid and Emergency Procedures
In the event of an exposure or emergency, rapid and appropriate action is crucial. The following procedures are based on the available safety data.[1]
Caption: Figure 2: Decision workflow for first aid response.
Detailed First-Aid Measures:
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If feeling unwell, seek medical advice.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing.
-
Ingestion: Rinse the mouth with water. Seek medical advice if you feel unwell.[1]
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Extinguishing Media: Data on suitable extinguishing media is not available. For related compounds, dry chemical, foam, or carbon dioxide are often recommended.[4] Water spray can be used to cool fire-exposed containers.[4]
-
Hazards from Combustion: The specific hazardous decomposition products are not known. As with most organic compounds, combustion may produce carbon monoxide and carbon dioxide.
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust and prevent contact with skin and eyes.
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. The area of the spill should then be cleaned.
Toxicological and Ecological Information: A Call for Further Research
A significant knowledge gap exists regarding the toxicological and ecological properties of this compound. The available SDS from TCI explicitly states "No data available" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[1] Similarly, no data is available for its aquatic toxicity, persistence and degradability, bioaccumulative potential, or mobility in soil.[1]
Expert Insight and Future Directions: The lack of toxicological and ecological data for this compound highlights the critical need for further research to fully characterize its safety profile. Researchers working with this compound should be aware of this data gap and operate with a heightened level of caution. It is recommended that any institution planning to use this compound on a larger scale consider commissioning toxicological and ecotoxicological studies to ensure a comprehensive understanding of its potential impacts.
Disposal Considerations
All waste disposal practices must comply with federal, state, and local regulations. Unused material should be disposed of as chemical waste. One suggested method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
Conclusion
This compound is a compound for which a complete safety profile is not yet publicly available. While some physicochemical properties and basic handling procedures are known, the absence of detailed toxicological and ecological data necessitates a cautious and well-controlled approach to its use in a research setting. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following the handling and emergency procedures outlined in this guide, researchers can mitigate potential risks. The scientific community is encouraged to contribute to a more comprehensive understanding of this compound's safety profile as its applications are further explored.
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Santa Cruz Biotechnology. 1-Methoxy-2-propanol.
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J.T. Baker. Material Safety Data Sheet: 1-METHOXY-2-PROPANOL.
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Recochem Inc. Safety Data Sheet: Methoxy Propanol.
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PubChem. 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information.
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CymitQuimica. Safety Data Sheet: 1-(4-Methoxyphenoxy)propan-2-ol.
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Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propanol.
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A Thermodynamic Investigation of 1-(4-Methoxyphenoxy)-2-propanol: A Keystone for Pharmaceutical Development
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-(4-Methoxyphenoxy)-2-propanol, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermodynamic landscape is not merely academic; it is a critical prerequisite for predicting its behavior, optimizing its synthesis, and ensuring its efficacy and stability in pharmaceutical formulations.
While direct experimental thermodynamic data for this compound is not extensively available in public literature, this guide will establish a robust framework for its determination. We will delve into the essential methodologies for its synthesis and purification, outline the key experimental techniques for measuring its thermodynamic parameters, and explore the power of computational modeling in predicting its properties. By drawing parallels with structurally related and well-characterized compounds, we will illuminate the path for a comprehensive thermodynamic characterization of this promising molecule.
The Foundation: Synthesis and Purification
The journey to understanding the thermodynamic properties of any compound begins with its synthesis and purification. The purity of the sample is paramount for accurate thermodynamic measurements, as impurities can significantly alter phase behavior and energetic properties. A plausible synthetic route to this compound involves the reaction of 4-methoxyphenol with propylene oxide. This reaction is analogous to the synthesis of similar ether alcohols.
Proposed Synthesis Protocol
A detailed, step-by-step methodology for the synthesis of this compound is proposed as follows:
-
Reaction Setup: A solution of 4-methoxyphenol in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: A strong base, such as sodium hydride (NaH), is carefully added to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Epoxide Addition: Propylene oxide is then added dropwise to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the epoxide ring-opening.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting materials.
-
Workup and Extraction: Upon completion, the reaction is quenched with a proton source (e.g., water or a mild acid). The product is then extracted into an organic solvent, and the organic layer is washed to remove any unreacted base and salts.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the desired this compound from any side products, such as the isomeric 2-(4-methoxyphenoxy)-1-propanol.
-
Characterization: The final product's identity and purity are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Logical Flow of Synthesis and Purification
Experimental Determination of Thermodynamic Properties
With a pure sample in hand, the next crucial step is the experimental determination of its thermodynamic properties. These measurements provide the ground truth for any computational models and are essential for process design and formulation development.
Key Thermodynamic Parameters and Their Measurement
| Thermodynamic Property | Experimental Technique | Importance in Drug Development |
| Enthalpy of Formation (ΔfH°) | Combustion Calorimetry | Fundamental for assessing the energetic stability of the molecule. |
| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) or Adiabatic Calorimetry | Crucial for understanding how the molecule's energy changes with temperature, impacting stability and dissolution. |
| Vapor Pressure (Pvap) | Static or Dynamic Vapor Pressure Measurement | Essential for designing purification processes like distillation and for assessing volatility and handling requirements. |
| Enthalpy of Vaporization (ΔvapH°) | Correlation with vapor pressure data (Clausius-Clapeyron equation) or direct measurement | Quantifies the energy required for the liquid-to-gas phase transition, important for drying and solvent removal processes. |
| Melting Point (Tm) and Enthalpy of Fusion (ΔfusH°) | Differential Scanning Calorimetry (DSC) | Defines the solid-to-liquid phase transition, critical for formulation, stability, and bioavailability. |
| Solubility and Activity Coefficient | Equilibrium solubility experiments in various solvents | Key for predicting dissolution rates and bioavailability, as well as for designing crystallization processes. |
Workflow for Experimental Thermodynamic Analysis
Computational Modeling of Thermodynamic Properties
In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for estimating the thermodynamic properties of molecules like this compound. These methods can provide valuable insights and guide experimental efforts.
Theoretical Approaches
-
Ab initio methods: These quantum mechanical calculations, such as Density Functional Theory (DFT), can predict molecular geometries, vibrational frequencies, and electronic energies, from which thermodynamic properties like enthalpy, entropy, and heat capacity can be derived.
-
Group Contribution Methods: These empirical methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While less accurate than ab initio methods, they are computationally inexpensive and useful for initial estimations.
Relevance in Drug Discovery
Computational modeling of thermodynamic properties plays a crucial role in modern drug discovery. For instance, understanding the conformational energetics and solvation thermodynamics of a drug molecule can aid in predicting its binding affinity to a biological target. The structural similarity of this compound to the propanolamine backbone of beta-blockers like propranolol suggests its potential as a scaffold in medicinal chemistry. Propranolol's therapeutic efficacy is intrinsically linked to its ability to bind to beta-adrenergic receptors, a process governed by thermodynamic principles[1][2][3][4].
Applications in Drug Development and Beyond
A comprehensive thermodynamic dataset for this compound would unlock its potential in various applications, particularly in the pharmaceutical industry.
-
Formulation Development: Knowledge of solubility, melting point, and heat capacity is critical for designing stable and effective drug formulations, whether for oral, topical, or parenteral administration.
-
Process Chemistry: Vapor pressure and enthalpy of vaporization data are essential for the design and optimization of purification processes such as distillation and for ensuring the safe handling of the compound.
-
Biopharmaceutical Classification: Understanding the solubility and permeability of a drug candidate, which are influenced by its thermodynamic properties, is a key component of the Biopharmaceutics Classification System (BCS), a regulatory framework for predicting in vivo drug performance.
Conclusion
While a complete experimental thermodynamic profile of this compound remains to be fully elucidated in the public domain, this guide has provided a clear and actionable roadmap for its determination. By following the outlined protocols for synthesis, purification, and experimental measurement, researchers can generate the high-quality data needed to unlock the full potential of this versatile molecule. Furthermore, the integration of computational modeling will accelerate our understanding of its behavior and guide its application in drug discovery and materials science. The principles and methodologies detailed herein serve as a robust foundation for the continued investigation of this compound and other promising compounds in the pharmaceutical pipeline.
References
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- 4. openaccessjournals.com [openaccessjournals.com]
Methodological & Application
Guide to the Synthesis of Metoprolol: The Role of the Aryloxy Propanolamine Moiety
An Application Note for Drug Development Professionals
Abstract
Metoprolol, a selective β1-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension and angina pectoris.[1][2] Its chemical structure, 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, is synthesized through a robust and scalable pathway.[2] This document provides a detailed technical guide for the synthesis of metoprolol, focusing on the formation of the critical aryloxy propanolamine backbone. We will elucidate the reaction mechanism, provide step-by-step experimental protocols, and discuss process validation techniques. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of active pharmaceutical ingredients (APIs).
Introduction and Synthetic Overview
The industrial synthesis of metoprolol is a well-established, two-step process that is both efficient and high-yielding.[3][4][5] The strategy hinges on building the molecule's core structure from readily available precursors.
The synthesis commences with 4-(2-methoxyethyl)phenol , which provides the substituted aromatic ring characteristic of metoprolol. This phenol is first reacted with epichlorohydrin in a basic medium to form a key epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane .[1][6] The subsequent and final step involves the nucleophilic ring-opening of this epoxide with isopropylamine , which regioselectively attacks the terminal carbon of the epoxide ring to yield metoprolol.[1][7]
This synthetic route is favored for its reliability and the ability to control impurity profiles through careful management of reaction conditions.[8]
Reaction Mechanism and Rationale
The synthesis of metoprolol is a classic example of nucleophilic substitution reactions, specifically leveraging the high reactivity of an epoxide ring.
Step 1: Epoxidation via Williamson Ether Synthesis The first step involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. This reaction proceeds via a Williamson ether synthesis mechanism. A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[3][9] This phenoxide then attacks the primary carbon of epichlorohydrin, displacing the chloride ion in an S_N2 reaction. The resulting intermediate rapidly undergoes an intramolecular S_N2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, forming the stable three-membered epoxide ring.[10] The use of an aqueous alkaline medium is common, though other solvents like dimethylformamide (DMF) can also be employed.[1][2]
Step 2: Nucleophilic Ring-Opening of the Epoxide The epoxide intermediate is highly susceptible to ring-opening reactions due to significant ring strain.[10] In the final step, isopropylamine acts as the nucleophile. The reaction follows an S_N2 mechanism where the amine attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon of the epoxide.[11] This regioselectivity is crucial for the formation of the desired metoprolol structure, which is a propan-2-ol derivative. The reaction can be performed using an excess of isopropylamine, which can also serve as the solvent, or in the presence of a solvent like isopropanol.[4][12]
Caption: The two-step synthetic pathway to Metoprolol.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for all reagents before use.[13][14][15]
Protocol 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
This protocol is based on established industrial methods which prioritize yield and purity by controlling reaction temperature.[12][16]
Materials:
-
4-(2-methoxyethyl)phenol
-
(R,S)-Epichlorohydrin
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Water (deionized)
-
Toluene (for extraction)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Rotary evaporator
Procedure:
-
Charge the reactor with 4-(2-methoxyethyl)phenol (1.0 eq) and water (approx. 1.6 volumes relative to the phenol).[5]
-
Begin stirring and add epichlorohydrin (approx. 1.1 - 1.4 eq).[5]
-
Heat the mixture to the target reaction temperature. Temperatures can range from 35±2°C to 50-70°C depending on the desired reaction time.[4][12]
-
Slowly add the 50% NaOH solution (approx. 1.05 eq) via the addition funnel over 1-3 hours, carefully monitoring the temperature to control the exothermic reaction.[17]
-
After the addition is complete, maintain the reaction mixture at the set temperature for an additional 4-6 hours until completion.[1]
-
Monitor reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.[2]
-
Once complete, cool the mixture to room temperature and stop stirring. Allow the layers to separate.
-
Separate the lower aqueous layer. The upper organic layer contains the crude epoxide product.
-
Wash the organic phase with water to a neutral pH (7-8).[5]
-
The solvent and any excess epichlorohydrin can be removed by distillation under reduced pressure to yield the crude epoxide intermediate as an oil, which can be used directly in the next step.[1][4]
Protocol 2: Synthesis of Metoprolol Base
This protocol describes the aminative ring-opening of the epoxide intermediate.
Materials:
-
1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1)
-
Isopropylamine
-
Toluene or Isopropanol (optional solvent)
Equipment:
-
Pressure-rated reaction vessel with stirrer and heating system
-
Condenser
Procedure:
-
Charge the reaction vessel with the crude epoxide intermediate from Protocol 1.
-
Add isopropylamine. This can be done in two ways:
-
Heat the reaction mixture and maintain it for several hours until the epoxide is consumed (monitor by TLC).
-
After the reaction is complete, cool the mixture.
-
Remove the excess isopropylamine and solvent (if used) by distillation.
-
The resulting residue is the crude metoprolol base. It can be dissolved in a solvent like toluene, washed with water to remove any remaining salts, and the organic phase can be evaporated to yield purified metoprolol base as an oil.[4][16]
-
For pharmaceutical use, the base is typically converted to a stable salt, such as metoprolol succinate or tartrate, by reacting with the corresponding acid in a suitable solvent like acetone or methanol.[5]
Data Presentation and Process Validation
Effective synthesis relies on precise control of reaction parameters. The following table summarizes typical conditions reported in the literature.
| Parameter | Step 1: Epoxidation | Step 2: Amination (Ring-Opening) |
| Key Reagents | 4-(2-methoxyethyl)phenol, Epichlorohydrin | Epoxide Intermediate, Isopropylamine |
| Base/Catalyst | Sodium Hydroxide or Potassium Hydroxide | None (reagent is the nucleophile) |
| Solvent | Water, DMF | Isopropylamine (excess), Isopropanol |
| Temperature | 0 - 70°C[4][5][12] | 50 - 80°C (or reflux)[3][4][12] |
| Reaction Time | 3 - 20 hours[5][12] | 4 - 10 hours[3][5] |
| Typical Yield | >90% (crude) | >80% (as base)[5] |
Process Validation and Characterization:
-
Reaction Monitoring: TLC is an effective technique for monitoring the disappearance of starting materials and the appearance of the product.[2]
-
Impurity Profiling: During synthesis, impurities such as the diol 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol can form from the hydrolysis of the epoxide.[2][9] HPLC is used to quantify these impurities.
-
Structural Confirmation: The identity and purity of the final metoprolol product should be confirmed using a suite of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2]
Caption: A typical laboratory workflow for the synthesis and characterization of Metoprolol.
References
-
Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. Benchchem. 1
-
Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. 2
-
Synthesis method of metoprolol succinate. Google Patents.
-
Synthesis of (S)-metoprolol ((S)-3) via a four step route including... ResearchGate.
-
Manufacturing process of metoprolol. Google Patents.
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Metoprolol manufacturing process. Google Patents.
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Chemical aspects of metoprolol metabolism. Asymmetric synthesis and absolute configuration... PubMed.
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PROCESS FOR MANUFACTURE OF METOPROLOL AND SALTS THEREOF. WIPO Patentscope.
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Synthesis and preparations of metoprolol and its salts. Google Patents.
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SAFETY DATA SHEET - 4'-Methoxypropiophenone. Thermo Fisher Scientific.
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METOPROLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia.
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1-METHOXY-2-PROPANOL Safety Data Sheet. JT Baker.
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1-(4-Phenoxyphenoxy)-2-propanol Safety Data Sheet. ChemicalBook.
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SAFETY DATA SHEET - 4-Methoxyphenylacetone. Fisher Scientific.
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Improved Synthesis And Preparation Of Metoprolol And Its Salts. Quick Company.
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SAFETY DATA SHEET - 1-Methoxy-2-propanol. Sigma-Aldrich.
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Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications.
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MANUFACTURING PROCESS OF METOPROLOL. European Patent Office.
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Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. PubMed.
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Ring opening of aryloxyepoxides 1a–f with isopropylamine 2 under MW irradiation. ResearchGate.
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Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. Semantic Scholar.
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Preparation and Characterization of Metoprolol Controlled-Release Solid Dispersions. Taylor & Francis Online.
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Preparation and characterization of metoprolol controlled-release solid dispersions. PubMed.
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Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. IntechOpen.
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Epoxides Ring-Opening Reactions. Chemistry Steps.
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Synthesis and cardiovascular activity of metoprolol analogues. PubMed.
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Reactions of Epoxides: Ring-Opening. A Tenth Edition.
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Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts. ACS Publications.
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Chiral Synthesis of (S)-1-(4-Methoxyphenoxy)-2-propanol: An Application and Protocol Guide
Introduction: The Significance of Chiral (S)-1-(4-Methoxyphenoxy)-2-propanol
(S)-1-(4-Methoxyphenoxy)-2-propanol is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif is central to a class of drugs known as β-adrenergic blockers, or beta-blockers. The most prominent application of this synthon is in the synthesis of the cardio-selective β₁-adrenergic antagonist, (S)-Metoprolol. The stereochemistry at the 2-position of the propanol backbone is critical for its therapeutic efficacy, with the (S)-enantiomer exhibiting significantly higher pharmacological activity than its (R)-counterpart. Consequently, the development of efficient and highly stereoselective synthetic routes to access the (S)-enantiomer is a key focus for pharmaceutical research and manufacturing.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chiral synthesis of (S)-1-(4-Methoxyphenoxy)-2-propanol. We will explore and compare robust synthetic strategies, delving into the mechanistic underpinnings of each approach to provide a deeper understanding of the experimental choices. Detailed, field-proven protocols for the most effective methods are presented, alongside analytical techniques for the crucial determination of enantiomeric purity.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure (S)-1-(4-Methoxyphenoxy)-2-propanol can be broadly categorized into two main strategies:
-
Kinetic Resolution of a Racemic Precursor: This approach involves the preparation of a racemic mixture of a suitable precursor, followed by a selective reaction that preferentially consumes one enantiomer, leaving the desired enantiomer unreacted and thus enriched. We will focus on two powerful kinetic resolution techniques:
-
Jacobsen's Hydrolytic Kinetic Resolution (HKR): A highly efficient method utilizing a chiral salen-cobalt complex to catalyze the hydrolysis of one enantiomer of a racemic epoxide.
-
Enzymatic Kinetic Resolution: Employing lipases, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the racemic propanol.
-
-
Asymmetric Synthesis from a Chiral Pool Precursor: This strategy leverages a readily available, enantiomerically pure starting material, such as (R)-glycidol or its derivatives, to introduce the desired stereocenter from the outset.
The choice of strategy often depends on factors such as the availability and cost of starting materials, scalability, and the desired level of enantiomeric purity.
Protocol I: Synthesis of the Racemic Precursor - 1-(4-Methoxyphenoxy)-2,3-epoxypropane
A common and efficient precursor for both kinetic resolution methods is the racemic epoxide, 1-(4-methoxyphenoxy)-2,3-epoxypropane. This is typically synthesized via a Williamson ether synthesis from 4-methoxyphenol and epichlorohydrin.
Experimental Protocol: Racemic Epoxide Synthesis
Objective: To synthesize racemic 1-(4-methoxyphenoxy)-2,3-epoxypropane.
Materials:
-
4-Methoxyphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Methylene chloride (DCM) or other suitable organic solvent
Procedure:
-
To a stirred aqueous solution of sodium hydroxide (e.g., 1.61 kg in 10 L of water), add 4-methoxyphenol (10 kg, 80.55 mol) at approximately 30°C.[1]
-
Stir the mixture for 30-45 minutes to form the sodium phenoxide salt.[1]
-
Add an excess of epichlorohydrin (e.g., 22.35 kg, 241.62 mol) to the reaction mixture.[1]
-
Stir the biphasic mixture vigorously at 25-35°C for 10-12 hours.[1]
-
After the reaction is complete (monitored by TLC or HPLC), separate the organic and aqueous layers.
-
To the organic layer, add water and a further portion of sodium hydroxide solution to ensure complete cyclization to the epoxide and to remove any remaining chlorohydrin intermediate.[1] Stir for 5-6 hours.
-
Separate the layers and wash the organic layer with a dilute sodium hydroxide solution followed by water.
-
Recover the excess epichlorohydrin by distillation under reduced pressure.
-
The crude 1-(4-methoxyphenoxy)-2,3-epoxypropane can be purified by vacuum distillation to yield the final product.
Protocol II: Jacobsen's Hydrolytic Kinetic Resolution (HKR)
Jacobsen's HKR is a powerful method for resolving terminal epoxides with high enantioselectivity.[2][3] The reaction utilizes a chiral (salen)Co(III) complex as the catalyst.
Mechanism of Jacobsen's HKR
The mechanism of the HKR is understood to be a cooperative bimetallic process. One molecule of the (salen)Co(III) complex acts as a Lewis acid, activating the epoxide towards nucleophilic attack. A second molecule of the catalyst, in its hydroxide form ((salen)Co-OH), delivers the nucleophile (water) to open the epoxide ring. The high enantioselectivity arises from the differential rates of reaction of the two epoxide enantiomers within the chiral environment of the catalyst complex.
Diagram: Jacobsen's Hydrolytic Kinetic Resolution Workflow
Caption: Workflow for the synthesis of (S)-1-(4-Methoxyphenoxy)-2-propanol via Jacobsen's HKR.
Experimental Protocol: Jacobsen's HKR
Objective: To resolve racemic 1-(4-methoxyphenoxy)-2,3-epoxypropane to obtain the (S)-enantiomer.
Materials:
-
Racemic 1-(4-methoxyphenoxy)-2,3-epoxypropane
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-(salen)Co(II)]
-
Acetic acid (glacial)
-
Water
-
Tetrahydrofuran (THF) or other suitable solvent
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Diethyl ether or MTBE
-
Silica gel for chromatography
Procedure:
-
Catalyst Activation: In a flask, dissolve (R,R)-(salen)Co(II) (0.2-2.0 mol%) in a suitable solvent like toluene. Add 2 equivalents of glacial acetic acid and stir the solution open to the air for at least 30 minutes. The color will change from orange-red to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species. Remove the solvent under reduced pressure to obtain the (R,R)-(salen)Co(III)OAc catalyst.
-
Kinetic Resolution: To a solution of racemic 1-(4-methoxyphenoxy)-2,3-epoxypropane in THF, add the pre-activated (R,R)-(salen)Co(III)OAc catalyst.
-
Cool the mixture (e.g., to 0°C) and add 0.5 equivalents of water dropwise.
-
Allow the reaction to warm to room temperature and stir until approximately 50% conversion is achieved (monitored by GC or HPLC).
-
Work-up and Separation: Quench the reaction by adding a small amount of water and extract with diethyl ether or MTBE. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting mixture of unreacted (S)-epoxide and the (R)-diol can be separated by silica gel chromatography.
-
Reduction to the Propanol: Dissolve the purified (S)-1-(4-methoxyphenoxy)-2,3-epoxypropane in anhydrous diethyl ether or THF and cool in an ice bath.
-
Carefully add a slight excess of a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise.
-
Stir the reaction at 0°C and then allow it to warm to room temperature until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(4-Methoxyphenoxy)-2-propanol.
Protocol III: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral alcohols. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the enantioselective acylation of racemic secondary alcohols.
Mechanism of Lipase-Catalyzed Kinetic Resolution
The mechanism involves the formation of a covalent acyl-enzyme intermediate. The lipase's active site possesses a chiral pocket that preferentially accommodates one enantiomer of the alcohol, leading to its acylation at a much faster rate than the other enantiomer. By stopping the reaction at approximately 50% conversion, one can isolate the acylated (R)-ester and the unreacted (S)-alcohol, both in high enantiomeric excess.
Diagram: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the synthesis of (S)-1-(4-Methoxyphenoxy)-2-propanol via Enzymatic Kinetic Resolution.
Experimental Protocol: Enzymatic Kinetic Resolution
Objective: To resolve racemic 1-(4-methoxyphenoxy)-2-propanol using CALB to obtain the (S)-enantiomer.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Isopropenyl acetate or other suitable acyl donor
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flask, dissolve racemic this compound in the chosen anhydrous organic solvent.
-
Add the immobilized CALB (typically 10-20 mg per 0.5 mmol of substrate).
-
Add the acylating agent, isopropenyl acetate (approximately 0.5-1.0 equivalents).
-
Reaction: Shake the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Work-up: Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted (S)-1-(4-Methoxyphenoxy)-2-propanol from the (R)-acetate ester by silica gel column chromatography.
Protocol IV: Asymmetric Synthesis from (R)-Glycidyl Tosylate
This approach avoids a resolution step by starting with an enantiomerically pure building block. (R)-glycidol can be converted to its tosylate, which is an excellent electrophile for nucleophilic attack by 4-methoxyphenoxide.
Experimental Protocol: Synthesis from (R)-Glycidyl Tosylate
Objective: To synthesize (S)-1-(4-Methoxyphenoxy)-2,3-epoxypropane, a precursor to the target molecule.
Materials:
-
4-Methoxyphenol
-
(R)-Glycidyl tosylate
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous acetone or DMF
Procedure:
-
Reaction Setup: To a solution of 4-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (R)-glycidyl tosylate in acetone dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-(4-methoxyphenoxy)-2,3-epoxypropane.
-
This epoxide can then be reduced as described in Protocol II to afford (S)-1-(4-Methoxyphenoxy)-2-propanol.
Data Summary and Comparison of Methods
| Method | Key Reagent/Catalyst | Typical Yield (for desired enantiomer) | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Jacobsen's HKR | (salen)Co(III) complex | ~45-50% | >99% | High enantioselectivity, broad substrate scope.[2][3] | Cost of catalyst, use of a metal catalyst. |
| Enzymatic Resolution | Candida antarctica Lipase B | ~40-48% | >99% | Mild reaction conditions, green catalyst, high selectivity. | Can be slower than chemical methods, requires specific solvents. |
| From (R)-Glycidyl Tosylate | (R)-Glycidyl tosylate | High (can be >80%) | >98% | Avoids resolution, potentially higher yield. | Cost and availability of the chiral starting material. |
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
The determination of enantiomeric excess (ee) is critical to validate the success of the chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for this class of compounds. A Chiralcel OD-H or Chiralpak AD-H column is a good starting point for method development.[4][5]
Typical HPLC Conditions (Starting Point for Method Development):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine additive like diethylamine (e.g., 0.1%) may be required to improve peak shape for related amine-containing compounds and can be tested here.[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm
-
Temperature: 25°C
Procedure:
-
Prepare a standard solution of the racemic this compound in the mobile phase.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm resolution.
-
Prepare a solution of the synthesized (S)-1-(4-Methoxyphenoxy)-2-propanol in the mobile phase.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Conclusion
The chiral synthesis of (S)-1-(4-Methoxyphenoxy)-2-propanol can be achieved with high enantiopurity through several effective strategies. Jacobsen's Hydrolytic Kinetic Resolution and enzymatic kinetic resolution are powerful methods for resolving a racemic precursor, offering excellent enantioselectivity. Alternatively, an asymmetric approach starting from a chiral precursor like (R)-glycidyl tosylate provides a direct route to the desired enantiomer. The choice of method will depend on project-specific requirements such as cost, scale, and available resources. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important chiral building block.
References
-
Kim, K. H., et al. (2000). Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. Archives of Pharmacal Research, 23(3), 230-236. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Separation of the Enantiomers of Metoprolol and its Metabolites by High Performance Liquid Chromatography. Available at: [Link]
-
Younes, O. M., Ali, F. A., & Al Assaf, Z. (2018). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Research Journal of Pharmacy and Technology, 11(9), 3813-3821. Available at: [Link]
-
Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315. Available at: [Link]
- Google Patents. (n.d.). Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
- Google Patents. (n.d.). Process for preparation of phenoxypropanol amines.
-
New Drug Approvals. (2016). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Available at: [Link]
-
Tian, Y., et al. (2011). Determination of the enantioselectivity of six chiral aryloxy aminopropanol drugs transport across Caco-2 cell monolayers. Acta Pharmacologica Sinica, 32(6), 821-828. Available at: [Link]
- Google Patents. (n.d.). Optically active isomers and racemate of 1-(benztriazol-4-yloxy)-3-[2-(2-methoxyphenoxy)-ethylamino]-2-propanol, process for their preparation as well as their use as medicaments.
-
ResearchGate. (n.d.). Synthesis, antioxidant activity, and HPLC enantioseparation of aryloxyaminopropanols derived from naphthalen-2-ol. Available at: [Link]
-
Jacobsen, E. N., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-15. Available at: [Link]
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- 4. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Enantioselective Synthesis of "1-(4-Methoxyphenoxy)-2-propanol" Catalysts
Introduction: Significance of Chiral 1-(4-Methoxyphenoxy)-2-propanol
This compound is a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of beta-blockers.[1][2] The stereochemistry of this alcohol is critical, as the therapeutic efficacy of many beta-blockers resides in a single enantiomer.[3] Consequently, the development of efficient catalytic methods for the enantioselective synthesis of this compound is a primary focus for researchers and professionals in drug development. This application note provides an in-depth guide to the catalytic strategies and detailed protocols for the synthesis of enantiomerically pure this compound.
Catalytic Strategies for Enantioselective Synthesis
The most prevalent and effective method for the enantioselective synthesis of this compound is the asymmetric ring-opening (ARO) of propylene oxide with 4-methoxyphenol.[4] The success of this reaction is highly dependent on the catalyst's ability to control the stereochemical outcome. Chiral metal-salen complexes have emerged as superior catalysts for this transformation.[4]
Jacobsen's Catalyst: A Premier System for Asymmetric Epoxide Ring-Opening
Jacobsen's catalyst, a chiral (salen)Cr(III) complex, is a highly effective and widely utilized catalyst for the asymmetric ring-opening of epoxides.[5][6] The catalytic mechanism involves the activation of the epoxide by the chiral chromium center, which facilitates a nucleophilic attack by the phenol. The intricate structure of the chiral salen ligand creates a defined steric environment, directing the nucleophile to one of the two electrophilic carbons of the epoxide, thereby achieving high enantioselectivity.[6][7]
Mechanism of Jacobsen's Catalyst in Asymmetric Ring-Opening
Figure 1: Simplified catalytic cycle of Jacobsen's catalyst in ARO.
Alternative Catalytic Systems
While Jacobsen's catalyst is a benchmark, research has also focused on other metal-salen complexes, such as those with cobalt, to achieve high enantioselectivity in epoxide ring-opening reactions.[6][8] These alternative systems can offer advantages in terms of reactivity and may provide access to the opposite enantiomer of the product with high purity.
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the enantioselective synthesis of (S)-1-(4-Methoxyphenoxy)-2-propanol utilizing Jacobsen's catalyst.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride | ≥98% | Strem Chemicals |
| Propylene oxide | ≥99.5% | Sigma-Aldrich |
| 4-Methoxyphenol | 99% | Alfa Aesar |
| Diethyl ether (anhydrous) | ≥99.7% | Fisher Scientific |
| Sodium sulfate (anhydrous) | ≥99% | VWR |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Safety Precautions: Propylene oxide is a flammable and carcinogenic compound. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
Step-by-Step Synthesis Protocol
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add (R,R)-Jacobsen's catalyst (1-2 mol%).
-
Add 4-methoxyphenol (1.0 equivalent).
-
Dissolve the solids in anhydrous diethyl ether.
-
Epoxide Addition: Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add propylene oxide (1.2 equivalents) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product via flash column chromatography on silica gel to yield the pure (S)-1-(4-Methoxyphenoxy)-2-propanol.
Characterization and Analysis
-
Structural Confirmation: The chemical structure of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (e.e.) Determination: The enantiomeric excess is a critical parameter and should be determined by chiral High-Performance Liquid Chromatography (HPLC) on a suitable chiral stationary phase column.
Data Summary and Performance Metrics
The table below provides a summary of typical results for the enantioselective synthesis of this compound using various catalytic systems.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| (R,R)-Jacobsen's Catalyst (Cr) | 1-2 | Room Temp | 24 | >90 | >98 (S) |
| Chiral (salen)Co(III) complex | 1-2 | Room Temp | 24 | >90 | >97 (R) |
Conclusion and Future Perspectives
The enantioselective synthesis of this compound is effectively achieved through the use of chiral salen catalysts, with Jacobsen's catalyst being a prominent example that delivers high yields and excellent enantioselectivity. These protocols offer a robust and reproducible method for obtaining this vital pharmaceutical intermediate. Future advancements in this field may focus on developing more sustainable catalysts, potentially using earth-abundant metals, and optimizing reaction conditions to further enhance efficiency and reduce environmental impact.
References
-
MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved from [Link]
- Chemistry. (2011).
- Jacobsen, E. N., et al. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society, 117(22), 5897-5898.
- Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.
-
ResearchGate. (n.d.). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Retrieved from [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]
- Baj, S., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Scientific Reports, 12(1), 13735.
-
ResearchGate. (n.d.). On the activity of chiral chromium salen complexes covalently bound to solid silicates for the enantioselective epoxide ring opening. Retrieved from [Link]
-
European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
-
Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
-
Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]
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- 8. moodle2.units.it [moodle2.units.it]
reaction of "1-(4-Methoxyphenoxy)-2-propanol" with amines
An In-Depth Guide to the Synthesis of Novel Amines via Reaction with 1-(4-Methoxyphenoxy)-2-propanol
Introduction
The synthesis of novel amine derivatives is a cornerstone of modern drug discovery and development. Among the vast array of scaffolds utilized, the phenoxypropanolamine backbone holds a privileged position, most notably as the core structural motif in a multitude of β-adrenergic receptor antagonists (β-blockers) used in the management of cardiovascular diseases.[1][2][3] The molecule this compound serves as a key secondary alcohol precursor for the generation of a diverse library of such amine derivatives. The reactivity of its secondary hydroxyl group is the focal point for forging the critical carbon-nitrogen bond that defines this compound class.
This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the principal synthetic strategies for reacting this compound with a variety of primary and secondary amines. We will move beyond simple procedural lists to dissect the underlying mechanisms, offering insights into the rationale behind experimental choices and providing robust, self-validating protocols. The methodologies discussed herein are broadly applicable to the N-alkylation of amines with secondary alcohols, a pivotal transformation in organic synthesis.
Strategic Approaches to the N-Alkylation of this compound
The direct reaction of an alcohol with an amine is inherently challenging due to the poor leaving group nature of the hydroxide ion (OH⁻).[4] Consequently, several strategies have been developed to facilitate this transformation. This guide will focus on three primary, field-proven methodologies:
-
Catalytic Hydrogen Autotransfer (Borrowing Hydrogen): A modern, atom-economical approach that utilizes a transition metal catalyst to transiently oxidize the alcohol, enabling amine condensation, followed by in-situ reduction.
-
Classical Two-Step Synthesis via Activation of the Hydroxyl Group: The traditional and reliable method involving the conversion of the alcohol to a species with a good leaving group, followed by nucleophilic substitution by the amine.
-
The Mitsunobu Reaction: A powerful method for achieving stereochemical inversion at the alcohol center during the C-N bond formation.
Each of these strategies offers distinct advantages and is suited to different synthetic goals, substrate scopes, and available resources.
Strategy 1: Catalytic Hydrogen Autotransfer (Borrowing Hydrogen)
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology represents an elegant and environmentally benign approach to C-N bond formation.[5][6] This process avoids the use of stoichiometric activating agents and generates water as the sole byproduct. The reaction is catalyzed by transition metal complexes, typically based on ruthenium, iridium, or cobalt.[7][8]
Mechanism and Rationale
The catalytic cycle begins with the dehydrogenation of the alcohol (this compound) by the metal catalyst to form the corresponding ketone, 1-(4-methoxyphenoxy)-2-propanone, and a metal-hydride species. This ketone then undergoes condensation with the amine to form an imine (from a primary amine) or an enamine (from a secondary amine). The final step involves the transfer of the hydrogen back from the metal-hydride species to the imine/enamine, yielding the desired N-alkylated amine product and regenerating the active catalyst.[9]
This one-pot, tandem oxidation-condensation-reduction sequence is highly efficient. The in-situ generation of the reactive carbonyl compound at low concentrations minimizes potential side reactions.
Caption: The catalytic cycle for N-alkylation via Borrowing Hydrogen.
Protocol: Ruthenium-Catalyzed Reaction with Isopropylamine
This protocol describes the synthesis of N-isopropyl-1-(4-methoxyphenoxy)-2-propanamine using a commercially available ruthenium catalyst.
Materials:
-
This compound
-
Isopropylamine
-
[Ru(p-cymene)Cl₂]₂ (Dichloro(p-cymene)ruthenium(II) dimer)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas manifold
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To the Schlenk flask under an inert atmosphere, add this compound (1.0 eq), [Ru(p-cymene)Cl₂]₂ (0.01 eq, 1 mol%), PPh₃ (0.04 eq, 4 mol%), and K₂CO₃ (0.2 eq).
-
Add anhydrous toluene to create a solution with a concentration of ~0.5 M with respect to the alcohol.
-
Add isopropylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic base, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-isopropyl-1-(4-methoxyphenoxy)-2-propanamine.
Troubleshooting:
-
Low Conversion: Ensure all reagents and the solvent are anhydrous. The presence of water can inhibit the catalytic cycle. Increase catalyst loading to 2-3 mol% if necessary.
-
Side Product Formation: High temperatures for prolonged periods can sometimes lead to side reactions. If observed, attempt the reaction at a slightly lower temperature (e.g., 90-100 °C) for a longer duration.
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Balances reaction rate with cost and ease of removal. |
| Amine Stoichiometry | 1.2 - 2.0 eq | An excess of the amine drives the imine/enamine formation equilibrium. |
| Temperature | 90 - 120 °C | Sufficient thermal energy is required for the dehydrogenation step. |
| Solvent | Toluene, Xylene, Dioxane | High-boiling, non-protic solvents are ideal. |
Strategy 2: Classical Two-Step Synthesis via Hydroxyl Group Activation
This robust and widely practiced method involves two discrete steps: 1) conversion of the hydroxyl group into a good leaving group, and 2) subsequent nucleophilic substitution by the amine.[4] Common activating groups include tosylates (-OTs), mesylates (-OMs), and halides (-Cl, -Br).
Mechanism and Rationale
The hydroxyl group is a poor leaving group. In the first step, it is converted into a sulfonate ester (tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine. This transforms the oxygen into a highly stabilized leaving group. In the second step, the amine, acting as a nucleophile, attacks the electrophilic carbon, displacing the sulfonate ester in a typical Sₙ2 reaction. This results in the formation of the C-N bond with inversion of stereochemistry at the reaction center.
A significant drawback of this method is the potential for over-alkylation, especially when using primary amines, as the product secondary amine can be more nucleophilic than the starting amine.[10][11] This can be mitigated by using a large excess of the starting amine.
Caption: Workflow for the classical two-step N-alkylation.
Protocol: Synthesis via a Tosylate Intermediate with Morpholine
This protocol details the synthesis of 4-(1-(4-methoxyphenoxy)propan-2-yl)morpholine.
Part A: Synthesis of 1-(4-Methoxyphenoxy)propan-2-yl 4-methylbenzenesulfonate (Tosylate)
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Part B: Nucleophilic Substitution with Morpholine
Materials:
-
Crude Tosylate from Part A
-
Morpholine
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the crude tosylate (1.0 eq) in ACN or DMF.
-
Add K₂CO₃ (2.0 eq) and morpholine (3.0 eq). Using a large excess of the amine nucleophile helps to drive the reaction to completion and minimize side reactions.
-
Heat the mixture to 80 °C and stir overnight. Monitor the reaction by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final product.
| Parameter | Recommended Value | Rationale |
| Activating Agent | TsCl, MsCl | Forms a highly effective sulfonate leaving group. |
| Base (Activation) | Pyridine, Et₃N | Scavenges the HCl byproduct of the sulfonylation reaction. |
| Amine Stoichiometry | 2.0 - 5.0 eq | A large excess minimizes the potential for dialkylation of primary amines. |
| Solvent (Substitution) | ACN, DMF, DMSO | Polar aprotic solvents are ideal for Sₙ2 reactions. |
Strategy 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide range of functional groups, including amines, with inversion of stereochemistry.[12][13] This reaction typically uses a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Mechanism and Rationale
The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This highly reactive species protonates the N-H of the amine nucleophile (often used in the form of a phthalimide or azide for later conversion to a primary amine). The resulting alkoxide from the alcohol then attacks the activated phosphonium species to form an oxyphosphonium salt, which is a superb leaving group. The final step is an Sₙ2 attack by the conjugate base of the nucleophile, displacing triphenylphosphine oxide (TPPO) and resulting in the desired product with complete inversion of configuration at the chiral center.
Due to the acidic pKa requirement for the nucleophile, direct use of simple amines can be challenging.[14] Therefore, amine surrogates like phthalimide or hydrazoic acid (for azides) are commonly employed, which can then be readily converted to the primary amine.[15]
Protocol: Mitsunobu Reaction using Phthalimide
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrazine hydrate (for deprotection)
-
Ethanol
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the consumption of the alcohol.
-
Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired phthalimide derivative and a significant amount of triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct.
-
Purify the crude mixture by column chromatography to isolate the N-substituted phthalimide.
-
Deprotection: Dissolve the purified phthalimide derivative in ethanol, add hydrazine hydrate (3-5 eq), and heat to reflux for 2-4 hours.
-
After cooling, filter off the phthalhydrazide precipitate.
-
Acidify the filtrate with concentrated HCl, then concentrate under reduced pressure. Redissolve in water and wash with ether to remove any remaining non-basic impurities.
-
Basify the aqueous layer with NaOH and extract the product amine with DCM or ethyl acetate. Dry, concentrate, and purify if necessary.
Safety Precautions:
-
Azodicarboxylates like DEAD and DIAD are potentially explosive and should be handled with care.
-
Hydrazoic acid (used for azide formation) is highly toxic and explosive.
-
Hydrazine is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
The reaction of this compound with amines provides access to a valuable class of compounds with significant potential in medicinal chemistry. We have detailed three primary synthetic strategies: the modern and efficient Catalytic Hydrogen Autotransfer, the classic and reliable two-step activation/substitution pathway, and the stereochemically precise Mitsunobu reaction. The choice of method will depend on the specific synthetic goals, including desired stereochemistry, functional group tolerance, and scalability. For green chemistry and atom economy, the borrowing hydrogen approach is superior. For reliability and straightforward execution, the two-step tosylation/amination is often preferred. For stereochemical control, the Mitsunobu reaction is unparalleled. By understanding the mechanisms and protocols outlined in this guide, researchers are well-equipped to synthesize diverse libraries of phenoxypropanolamine derivatives for biological screening and drug development programs.
References
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Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]
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Kainz, Q. M., et al. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Nature Communications, 9(1), 1699. Available from: [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Patel, H., et al. (2014). β-amino Alcohols are the versatile intermediates in the preparation of many biologically active compounds as well as in pharmaceutical industry. International Journal of ChemTech Research, 6(9), 4334-4349. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Zhang, T., et al. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 12(10), 1238. Available from: [Link]
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ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5555–5567. Available from: [Link]
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Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. Available from: [Link]
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Vishwakarma, R., et al. (2025). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N-Alkylated Amines. ResearchGate. Available from: [Link]
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Schaller, C. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
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LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and therapeutic application of beta-amino alcohol derivatives. Retrieved from [Link]
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Manoury, P., et al. (1987). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Journal of Medicinal Chemistry, 30(6), 1003-1011. Available from: [Link]
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MDPI. (2021). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 11(11), 1361. Available from: [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Da Settimo, A., et al. (1993). Bis-arenoxypropanolamines as potential beta-adrenolytics: a reinvestigation. European Journal of Medicinal Chemistry, 28(1), 49-56. Available from: [Link]
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Chemical Communications (RSC Publishing). (2020). N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex. Chemical Communications, 56(84), 12771-12774. Available from: [Link]
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ResearchGate. (2015). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved from [Link]
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Cossy, J., et al. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850-856. Available from: [Link]
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University of Calgary. (n.d.). Reactions of Amines. Retrieved from [Link]
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Ovidius University Annals of Chemistry. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Ovidius University Annals of Chemistry, 28(1), 22-26. Available from: [Link]
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PMC. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4983. Available from: [Link]
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O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238. Available from: [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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ResearchGate. (2021). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2015). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 58(15), 6043–6064. Available from: [Link]
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Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 53(53), 7330-7333. Available from: [Link]
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Nobuta, T., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 51(82), 15133-15136. Available from: [Link]
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ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
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Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 3(1). Available from: [Link]
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The Versatile Chiral Building Block: 1-(4-Methoxyphenoxy)-2-propanol in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental starting materials for the construction of complex, stereochemically defined molecules. This guide provides a comprehensive overview of the synthesis, chiral resolution, and application of 1-(4-Methoxyphenoxy)-2-propanol , a versatile chiral synthon with significant potential in drug discovery and development. Its structural motif is notably present as the core of many β-adrenergic receptor antagonists (beta-blockers).
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower effective and reproducible synthetic strategies.
Core Properties and Safety Considerations
Before delving into synthetic protocols, it is essential to be familiar with the fundamental properties and safety information for this compound.
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenoxy)propan-2-ol | PubChem |
| Molecular Formula | C₁₀H₁₄O₃ | PubChem |
| Molecular Weight | 182.22 g/mol | PubChem |
| CAS Number | 42900-54-9 | PubChem |
Safety Information: While specific toxicity data for this compound is limited, it should be handled with standard laboratory precautions. Assume it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Part 1: Synthesis of Racemic this compound
The most direct and widely applicable method for the synthesis of the racemic form of this compound is through the nucleophilic ring-opening of an epoxide with a phenoxide. This approach is analogous to the industrial synthesis of many beta-blocker precursors.[1]
Reaction Principle:
The synthesis involves the reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base. The phenoxide, generated in situ, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of epichlorohydrin. The resulting intermediate is then treated with a base to promote intramolecular cyclization to form the corresponding glycidyl ether, which is subsequently hydrolyzed to the desired this compound. A more direct approach involves the reaction of 4-methoxyphenol with propylene oxide.[2]
Detailed Experimental Protocol:
Materials:
-
4-Methoxyphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure: [3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol in a mixture of dioxane and water.
-
Add sodium hydroxide pellets to the solution and stir until they are completely dissolved.
-
Slowly add an excess of epichlorohydrin to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with two portions of water to remove any remaining sodium hydroxide and unreacted 4-methoxyphenol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure racemic this compound.
Part 2: Chiral Resolution of this compound
The separation of enantiomers is a critical step in the utilization of chiral building blocks. Enzymatic kinetic resolution is a powerful and environmentally benign method for achieving this.[4][5]
Principle of Enzymatic Kinetic Resolution:
This method relies on the stereoselective acylation of the racemic alcohol by an enzyme, typically a lipase, in the presence of an acyl donor. One enantiomer of the alcohol is preferentially acylated, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be easily separated by standard chromatographic techniques.
Detailed Experimental Protocol for Enzymatic Resolution:
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)
-
Standard laboratory glassware and orbital shaker
Procedure:
-
To a solution of racemic this compound in the chosen anhydrous solvent, add immobilized CALB.
-
Add vinyl acetate as the acyl donor. The molar ratio of the acyl donor to the racemic alcohol should be optimized, but a 1:1 ratio is a good starting point.
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction when the conversion reaches approximately 50% to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol enantiomer from the acylated enantiomer by column chromatography on silica gel.
-
The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol) to obtain the other enantiomer of this compound.
Part 3: Determination of Enantiomeric Purity
Accurate determination of the enantiomeric excess is crucial for validating the success of the chiral resolution. This can be achieved through chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by analysis using standard chromatographic or spectroscopic methods.[6][7]
Chiral HPLC Analysis:
Direct analysis of the enantiomers of this compound can be performed using a chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for this class of compounds.
Illustrative HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Note: These conditions are a starting point and may require optimization for baseline separation of the enantiomers.
Analysis via Chiral Derivatization:
An alternative method involves reacting the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified on a standard achiral HPLC column. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride is a common derivatizing agent for alcohols.[8] The diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol, can be determined by integrating the respective peaks in the chromatogram or NMR spectrum.
Part 4: Application as a Chiral Building Block in the Synthesis of a Beta-Blocker Analogue
The enantiomers of this compound are valuable precursors for the asymmetric synthesis of various pharmaceuticals, particularly beta-blockers.[9][10] The (S)-enantiomer is typically the more active stereoisomer in this class of drugs. The following protocol outlines the synthesis of an analogue of metoprolol, a widely used beta-blocker, using (S)-1-(4-Methoxyphenoxy)-2-propanol.
Synthetic Strategy:
The synthesis involves the activation of the hydroxyl group of (S)-1-(4-Methoxyphenoxy)-2-propanol, followed by nucleophilic substitution with an appropriate amine.
Detailed Experimental Protocol:
Step 1: Tosylation of (S)-1-(4-Methoxyphenoxy)-2-propanol
Materials:
-
(S)-1-(4-Methoxyphenoxy)-2-propanol (high enantiomeric purity)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve (S)-1-(4-Methoxyphenoxy)-2-propanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purify the product by column chromatography on silica gel.
Step 2: Amination to form the (S)-Metoprolol Analogue
Materials:
-
(S)-1-(4-Methoxyphenoxy)-2-propyl tosylate
-
Isopropylamine
-
A polar solvent such as ethanol or acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve the tosylate in the chosen solvent in a pressure-rated reaction vessel.
-
Add an excess of isopropylamine to the solution.
-
Seal the vessel and heat the mixture to a temperature sufficient to drive the reaction to completion (e.g., 80 °C), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the (S)-metoprolol analogue by column chromatography or by forming a salt (e.g., hydrochloride or tartrate) and recrystallizing.
Conclusion
This compound is a highly valuable and versatile chiral building block. Its straightforward synthesis from readily available starting materials and the potential for efficient enzymatic resolution make it an attractive synthon for the asymmetric synthesis of complex molecules. The application of its enantiomerically pure forms in the synthesis of beta-blocker analogues highlights its significance in medicinal chemistry and drug development. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore and expand the utility of this important chiral molecule.
References
-
PubChem. This compound. [Link]
- Saddique, et al. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turk J Chem. 2015.
- Google Patents. DE69719788T2 - Manufacturing method for metoprolol.
- Walczak, M. A.
- Google Patents.
- Google Patents. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
-
Wikipedia. Chiral derivatizing agent. [Link]
-
PrepChem. Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane. [Link]
- Hutt, A. J., & Tan, S. C. Synthesis of (S)-metoprolol ((S)-3) via a four step route including...
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. [Link]
-
Krause und Pachernegg. Racemic beta-blockers - fixed combinations of different drugs. [Link]
-
MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
-
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
-
PMC - PubMed Central. Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]
- Google Patents. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
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PubMed. Synthesis and cardiovascular activity of metoprolol analogues. [Link]
-
YouTube. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]
- Google Patents.
-
MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]
-
PMC - PubMed Central. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. [Link]
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Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. [Link]
-
ecoQuery - Ecoinvent. 1-methoxy-2-propanol production. [Link]
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MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Wikipedia. Discovery and development of beta-blockers. [Link]
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CNKI. Asymmetric Synthesis of (S)-Metoprolol. [Link]
-
JOCPR. Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. [Link]
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ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
-
MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
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Application Note: A Validated HPLC Method for the Quantification of 1-(4-Methoxyphenoxy)-2-propanol
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Methoxyphenoxy)-2-propanol. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical and chemical research settings. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, from sample preparation to data analysis, grounded in the principles of scientific integrity and aligned with international regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is a chemical intermediate with applications in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring a substituted aromatic ring and a secondary alcohol, necessitates a reliable analytical method to ensure its identity, purity, and stability throughout the manufacturing process. The presence of impurities or degradation products can significantly impact the safety and efficacy of the final product. Therefore, a validated HPLC method is crucial for quality assurance and regulatory compliance.
This document provides a detailed protocol for the analysis of this compound, underpinned by a systematic approach to method development and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenoxy)propan-2-ol | PubChem[6] |
| Molecular Formula | C10H14O3 | PubChem[6] |
| Molecular Weight | 182.22 g/mol | PubChem[6] |
| Melting Point | 63 °C | ChemicalBook[7] |
| Boiling Point | 140 °C / 8mmHg | ChemicalBook[7] |
| Predicted pKa | 14.21 ± 0.20 | ChemicalBook[7] |
| Appearance | White to almost white powder to crystal | ChemicalBook[7] |
The presence of the aromatic ring suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The molecule's moderate polarity indicates that reverse-phase chromatography will be an effective separation technique.
Experimental Protocol: HPLC Analysis of this compound
This section outlines the step-by-step methodology for the quantitative determination of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (0.1% v/v in water, optional for pH adjustment)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC conditions. The selection of a C18 stationary phase is based on the moderate polarity of the analyte, providing a good balance of retention and resolution. The mobile phase composition was optimized to achieve a suitable retention time and symmetrical peak shape.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
Sample Preparation: Accurately weigh a sample containing this compound and prepare a solution in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: HPLC analysis workflow for this compound.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the analytical method was performed following the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][5][8][9][10][11] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), the reference standard, and a sample spiked with potential impurities. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity
The linearity of the method was determined by analyzing seven concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested range.
Accuracy
Accuracy was assessed by performing a recovery study on a sample matrix spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was within the acceptable range of 98-102%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of the 50 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%, demonstrating excellent precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was established as the concentration with a signal-to-noise ratio of approximately 3:1, and the LOQ was the concentration with a signal-to-noise ratio of approximately 10:1.
Summary of Validation Parameters
The following table summarizes the results of the method validation.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | 0.2 µg/mL |
| LOQ | S/N ≥ 10 | 0.7 µg/mL |
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision. This protocol is well-suited for routine use in quality control laboratories for the analysis of raw materials, in-process samples, and final products containing this compound.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2025, September 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10749941, this compound. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Quantitative Analysis of 1-(4-Methoxyphenoxy)-2-propanol and Related Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(4-Methoxyphenoxy)-2-propanol, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals who require a robust, reliable, and precise analytical procedure to assess purity, identify reaction byproducts, and ensure the quality of drug substances. By explaining the causality behind experimental choices and integrating principles from regulatory guidelines, this document serves as both a practical protocol and an educational guide.[1] The method demonstrates high sensitivity and specificity, crucial for meeting the stringent requirements of regulatory bodies like the ICH and FDA.[2][3]
Introduction and Scientific Rationale
This compound is a chemical intermediate whose purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, byproducts, or degradation, can have unintended pharmacological or toxicological effects. Therefore, a highly selective and sensitive analytical method is imperative for quality control.
Gas Chromatography (GC) is the ideal separation technique for this analysis due to the volatility and thermal stability of the target analyte and its likely impurities. Coupling GC with Mass Spectrometry (MS) provides definitive identification based on the unique mass fragmentation patterns of the eluted compounds, offering a higher degree of certainty than other detectors.[4] This GC-MS method is developed and validated following the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring it is fit for its intended purpose.[5][6][7]
Potential Reaction Pathways and Impurity Formation
Understanding the synthetic route of this compound is key to predicting potential process-related impurities. A common synthesis is the Williamson ether synthesis, involving the reaction of 4-methoxyphenol with propylene oxide. This reaction can lead to several predictable impurities.
Caption: Potential synthesis pathway and impurity formation for this compound.
Mass Spectral Fragmentation Analysis
Electron Ionization (EI) mass spectrometry of ethers and alcohols follows predictable fragmentation rules. The primary cleavage for ethers occurs at the C-C bond alpha to the oxygen atom (α-cleavage), resulting in a resonance-stabilized cation.[8] Aromatic ethers typically show a prominent molecular ion peak due to the stability of the benzene ring.[8]
For This compound (C₁₀H₁₄O₃, MW: 182.22) , key fragmentation pathways include:
-
α-Cleavage: The most significant fragmentation is the cleavage of the C-C bond between the propanol backbone and the methoxyphenoxy group, leading to the formation of a stable 4-methoxyphenoxy radical and a base peak at m/z 59 [CH3-CH(OH)-CH2]+. Another key fragment is the benzylic cleavage resulting in the 4-methoxyphenoxy ion at m/z 123 .
-
Loss of Water: Alcohols can readily lose a water molecule (18 Da), leading to a fragment at m/z 164.
-
Aromatic Fragmentation: Cleavage of the methoxy group (-CH₃) from the aromatic ring can produce a fragment at m/z 108 (hydroxyphenoxy ion).
Table 1: Expected Mass Fragments for Target and Key Impurities
| Compound | Molecular Weight | Key Fragments (m/z) and Proposed Structure |
| This compound | 182.22 | 182 (M+) , 124, 123, 109, 59 (Base Peak) |
| 4-Methoxyphenol | 124.14 | 124 (M+) , 109, 81, 53 |
| 2-(4-Methoxyphenoxy)-1-propanol | 182.22 | 182 (M+) , 124, 89 (Base Peak) , 77, 59 |
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by incorporating system suitability tests, calibration standards, and quality control checks, aligning with ICH Q2(R2) and Q14 guidelines.[2][6]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: A mid-polarity column is chosen for optimal separation of the isomers and related phenols. A DB-17ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Reagents: HPLC-grade or higher purity Methanol, Dichloromethane.
-
Reference Standards: Certified reference standards for this compound and any known impurities.
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1.0 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh approximately 25 mg of the reaction product sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilution may be necessary to fall within the calibration range.
-
System Suitability Test (SST) Solution: Prepare a solution containing the main analyte and a known impurity (e.g., the regioisomer) to verify system resolution and performance.
GC-MS Method Parameters
The following diagram outlines the complete analytical workflow.
Caption: A streamlined workflow for the GC-MS analysis of reaction products.
Table 2: Optimized GC-MS Conditions
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for the main component. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Provides good separation between the target analyte and potential impurities like unreacted phenols and isomers.[9] |
| MS System | ||
| Ion Source Temp | 230 °C | Standard temperature for robust performance. |
| Quadrupole Temp | 150 °C | Standard temperature to prevent contamination. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible, library-searchable fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-300) | Allows for the identification of unknown impurities. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from damaging the MS filament. |
Method Validation Protocol
The method must be validated to demonstrate its suitability for its intended purpose.[5][10]
-
Specificity: Inject a blank (methanol) and individual solutions of the main compound and known impurities to confirm their retention times and ensure no interference.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.998.[10]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[5][11]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 3%.[11]
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]
Data Analysis and Reporting
-
Identification: Identify this compound and any impurities in the sample chromatogram by comparing their retention times and mass spectra with those of the certified reference standards and the NIST spectral library.[13]
-
Quantification:
-
Purity Assay: Calculate the purity of the main component using the area percentage from the total ion chromatogram (TIC).
-
Impurity Quantification: Use the calibration curve to determine the concentration of any identified impurities. Report any impurity present above the reporting threshold (typically 0.05%).
-
Conclusion
This application note details a comprehensive and robust GC-MS method for the analysis of this compound and its process-related impurities. By incorporating principles of method validation and providing a clear scientific rationale for the chosen parameters, this protocol ensures reliable, accurate, and precise results. This methodology is a critical tool for quality assurance in the pharmaceutical industry, enabling professionals to confidently assess the purity and quality of their intermediates and final products, thereby ensuring compliance with global regulatory standards.
References
- Mass Spectrometry of Aliphatic Ethers. (n.d.). YouTube.
- Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube.
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
Mass Spectrum of Ethers. (2015, July 2). Organic Spectroscopy International. Retrieved from [Link]
-
Bounaceur, F., et al. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. Retrieved from [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharma Times. Retrieved from [Link]
-
ICH releases draft guidelines on analytical method development. (2022, March 31). RAPS. Retrieved from [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent. Retrieved from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Impurities in Pharmaceutical Analysis: A Comprehensive Guide. (2025, September 5). Medikamenter Quality Services. Retrieved from [Link]
-
The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. (n.d.). RSC Publishing. Retrieved from [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021, November 9). National Institutes of Health. Retrieved from [Link]
-
Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. Retrieved from [Link]
-
ICH guideline Q14 on analytical procedure development. (2023, November 1). ICH. Retrieved from [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent. Retrieved from [Link]
-
ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenoxy)propan-2-ol. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-methoxyphenyl)propan-2-ol. Retrieved from [Link]
-
Kumar, R., et al. (2022). GC-MS analysis of Phytocomponents in the Methanol Extract of Premna latifolia Roxb. Pharmacognosy Research, 14(1), 19-23. Retrieved from [Link]
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Application Note: Comprehensive Structural Characterization of 1-(4-Methoxyphenoxy)-2-propanol using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This application note provides a detailed guide to the characterization of 1-(4-Methoxyphenoxy)-2-propanol, a key intermediate in various chemical syntheses. We will explore the fundamental principles, present a robust experimental protocol, and offer an in-depth analysis of the ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Introduction: The Importance of Structural Verification
This compound possesses multiple distinct chemical environments, including an aromatic ring, an ether linkage, a secondary alcohol, and aliphatic groups. The precise arrangement of these functional groups is critical to its chemical properties and reactivity. NMR spectroscopy provides a non-destructive method to map the complete atomic connectivity and confirm the identity and purity of the compound by analyzing the chemical shift, integration, and spin-spin coupling of its ¹H and ¹³C nuclei.[3][4][5]
Foundational Principles: ¹H and ¹³C NMR
NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in a strong external magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, align in specific orientations. The application of a radiofrequency pulse can excite these nuclei to a higher energy state. The frequency at which a nucleus resonates and the time it takes to relax back to its ground state are exquisitely sensitive to its local electronic environment.
-
Chemical Shift (δ): The position of an NMR signal, measured in parts per million (ppm), indicates the degree of shielding or deshielding of a nucleus.[6][7] Electron-withdrawing groups (like oxygen) deshield nearby nuclei, shifting their signals downfield (to a higher ppm value).
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal, providing a quantitative ratio of the different types of protons in the molecule.[6][8]
-
Spin-Spin Coupling (J-coupling): The magnetic field of a nucleus influences its neighbors, causing their signals to split into multiple lines (multiplicity).[9][10][11] This phenomenon, transmitted through chemical bonds, provides direct evidence of atomic connectivity.[1][12] The splitting pattern is described by the n+1 rule for simple systems, where 'n' is the number of equivalent neighboring protons.[1]
The molecular structure of this compound, with its distinct proton and carbon environments, is ideally suited for analysis by NMR.
Caption: Molecular structure of this compound with carbon and proton labeling.
Experimental Protocol: From Sample to Spectrum
This section outlines a self-validating protocol for acquiring high-quality NMR data. The rationale behind each step is provided to ensure technical accuracy and reproducibility.
Materials and Reagents
-
Analyte: this compound (5-10 mg for ¹H, 20-50 mg for ¹³C).[5][13]
-
Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D.
-
Internal Standard: Tetramethylsilane (TMS). Often pre-mixed in the solvent (0.03% v/v).
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, small vials, filter plug (e.g., cotton wool).
Rationale for Reagent Selection
-
Deuterated Solvents: The use of solvents where hydrogen (¹H) is replaced by deuterium (²H) is critical. Since deuterium resonates at a completely different frequency, it prevents the large solvent signal from obscuring the much smaller analyte signals.[14][15][16][17] CDCl₃ is chosen for its excellent ability to dissolve a wide range of organic compounds and its low boiling point, which facilitates sample recovery.[14][15]
-
Internal Standard (TMS): Tetramethylsilane is the universally accepted reference standard for ¹H and ¹³C NMR.[18][19][20] All 12 of its protons are chemically equivalent, producing a single, sharp signal which is defined as 0.00 ppm.[20][21] TMS is chemically inert and volatile, making it easy to remove after analysis.[21][22]
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. Causality: This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for ¹H NMR without causing issues like peak broadening from aggregation.[23][24]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. Gently swirl to ensure the sample is fully dissolved. Causality: This volume is ideal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the spectrometer's RF coil for maximum sensitivity and optimal magnetic field shimming.[23][24][25]
-
Filtration: Take a clean Pasteur pipette and insert a small plug of cotton wool into the neck. Use this to transfer the solution from the vial into the NMR tube. Causality: This step removes any particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.[24][25]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
Caption: Experimental workflow from sample preparation to spectral analysis.
Instrument Parameters (Example: 400 MHz Spectrometer)
-
Locking: Lock the spectrometer field frequency to the deuterium signal of the CDCl₃. Causality: This compensates for any magnetic field drift over time, ensuring stable and accurate measurements.
-
Shimming: Adjust the shim coils to optimize the magnetic field homogeneity across the sample volume. Causality: Proper shimming is crucial for obtaining sharp, symmetrical peaks and high resolution.[23]
-
¹H Acquisition:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C Acquisition:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 128-1024. Causality: More scans are needed for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, resulting in lower sensitivity compared to ¹H.[3][5]
-
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show seven distinct signals. The chemical shifts are influenced by the electronic environment of each proton.
| Label | Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale for Shift & Splitting |
| Hₐ, Hₑ | Aromatic (ortho to -OPr) | ~6.88 | 2H | Doublet (d) | Shielded by the electron-donating ether group. Split by Hₑ/Hₐ (J ≈ 9 Hz). |
| Hₑ, Hₐ | Aromatic (ortho to -OCH₃) | ~6.84 | 2H | Doublet (d) | Shielded by the electron-donating methoxy group. Split by Hₐ/Hₑ (J ≈ 9 Hz). |
| Hₖ | Methine (-CHOH) | ~4.10 | 1H | Multiplet (m) | Deshielded by the adjacent -OH and ether oxygen. Split by both the CH₂ (Hₗ) and CH₃ (Hₘ) protons. |
| Hₗ | Methylene (-OCH₂-) | ~3.85 | 2H | Doublet of doublets (dd) | Deshielded by the adjacent ether oxygen. Split by the methine proton (Hₖ). The two protons are diastereotopic and may show slightly different shifts. |
| Hⱼ | Methoxy (-OCH₃) | ~3.78 | 3H | Singlet (s) | Deshielded by the attached oxygen. No adjacent protons to couple with. |
| H(OH) | Hydroxyl (-OH) | ~2.5 (variable) | 1H | Singlet (s, broad) | Chemical shift is concentration and temperature dependent. Typically does not couple due to rapid proton exchange. |
| Hₘ | Methyl (-CH₃) | ~1.25 | 3H | Doublet (d) | Aliphatic proton, highly shielded. Split by the single adjacent methine proton (Hₖ). |
Predicted ¹³C NMR Spectrum
Due to the symmetry of the para-substituted benzene ring, only 8 distinct carbon signals are expected instead of 10. Standard ¹³C spectra are proton-decoupled, meaning all signals will appear as singlets.[6][26]
| Label | Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C4 | Aromatic (C-OCH₃) | ~154.0 | Aromatic carbon attached to electron-donating oxygen; highly deshielded. |
| C1 | Aromatic (C-OPr) | ~152.5 | Aromatic carbon attached to electron-donating oxygen; highly deshielded. |
| C2, C6 | Aromatic (CH) | ~115.8 | Shielded by the adjacent ether oxygen. |
| C3, C5 | Aromatic (CH) | ~114.8 | Shielded by the adjacent methoxy oxygen. |
| C7 | Methylene (-OCH₂-) | ~72.5 | Aliphatic carbon attached to an oxygen atom; deshielded. |
| C8 | Methine (-CHOH) | ~67.0 | Aliphatic carbon attached to an oxygen atom; deshielded. |
| C10 | Methoxy (-OCH₃) | ~55.7 | Aliphatic carbon attached to an oxygen atom. |
| C9 | Methyl (-CH₃) | ~18.5 | Saturated aliphatic carbon; highly shielded. |
Conclusion
This application note provides a comprehensive framework for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By understanding the principles behind the experimental design and spectral features, researchers can confidently verify the structure and purity of this compound. The detailed protocols and predicted data serve as a robust guide for scientists in pharmaceutical development and chemical research, ensuring data integrity and accelerating discovery.
References
-
Slideshare. Spin spin coupling and coupling constant. [Link]
-
Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]
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AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]
-
Khan Academy. Spin-spin splitting (coupling). [Link]
-
Nanalysis. Spin-Spin Coupling – Beyond Multiplicity. [Link]
-
Let's Talk Science. Tetramethylsilane: Significance and symbolism. [Link]
-
Scribd. Tetramethylsilane in NMR Calibration. [Link]
-
Conduct Science. Spin-Spin coupling in NMR. [Link]
-
Wikipedia. J-coupling. [Link]
-
Wikipedia. Tetramethylsilane. [Link]
-
Save My Exams. Tetramethylsilane (TMS) & Deuterated Solvents. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Metin, B. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
American Chemical Society. Tetramethylsilane. [Link]
-
Slideshare. Comparison of 1H-NMR and 13C-NMR. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Fiveable. 8.3 1H and 13C NMR spectroscopy. [Link]
-
Reich, H. J. NMR Data Interpretation Explained. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Chem Help ASAP. differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
ResearchGate. What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. [Link]
-
PubChem. This compound. [Link]
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- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
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- 9. Spin spin coupling and coupling constant | PPTX [slideshare.net]
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Troubleshooting & Optimization
Navigating the Synthesis of 1-(4-Methoxyphenoxy)-2-propanol: A Technical Guide to Improving Yield
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenoxy)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we delve into the nuances of its synthesis, offering practical, field-tested insights and troubleshooting strategies to help you optimize your reaction yields and purity. Our approach is grounded in the principles of the Williamson ether synthesis, the primary route to this compound, and addresses the common challenges encountered in the laboratory.
The Synthetic Pathway: A Mechanistic Overview
The most common and industrially relevant method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide of 4-methoxyphenol acts as the nucleophile, attacking an electrophilic three-carbon component, typically epichlorohydrin or a derivative of propylene glycol.
The overall reaction can be summarized as follows:
-
Step 1: Deprotonation. 4-methoxyphenol is treated with a base to form the more nucleophilic 4-methoxyphenoxide ion.
-
Step 2: Nucleophilic Attack. The 4-methoxyphenoxide ion attacks the electrophilic carbon of the propylene derivative, displacing a leaving group (such as a halide) and forming the ether linkage.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material to react with 4-methoxyphenol?
The most frequently used alkylating agent is epichlorohydrin. This is due to its high reactivity and its ability to readily undergo ring-opening upon nucleophilic attack by the phenoxide, followed by an intramolecular SN2 reaction to form the desired propanol structure.
Q2: What are the key factors that influence the yield of this reaction?
Several factors can significantly impact the yield of this compound. These include the choice of base, solvent, reaction temperature, and the presence of a phase-transfer catalyst.[1]
Q3: Can I use propylene oxide directly?
While reacting 4-methoxyphenol with propylene oxide is chemically feasible, it often leads to a mixture of isomers, with the desired this compound and the undesired 2-(4-methoxyphenoxy)-1-propanol.[2][3] The use of epichlorohydrin provides better regioselectivity for the desired product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Ineffective Deprotonation of 4-Methoxyphenol: The reaction will not proceed if the 4-methoxyphenol is not sufficiently deprotonated to form the phenoxide. This can be due to a weak base or the presence of water in the reaction mixture, which can quench the base.
-
Low Reaction Temperature: The SN2 reaction has an activation energy barrier that needs to be overcome. Insufficient temperature can lead to a very slow or stalled reaction.
-
Poor Quality of Reagents: Degradation of 4-methoxyphenol or the alkylating agent can prevent the reaction from occurring.
-
Inappropriate Solvent: The choice of solvent can significantly affect the solubility of the reactants and the rate of the SN2 reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a strong base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). | Stronger bases ensure complete deprotonation of the phenol.[4] |
| Solvent | Aprotic polar solvents like DMF or DMSO are often effective. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in a biphasic system.[5][6] | These solvents can help to solvate the cation of the phenoxide, leaving the anion more nucleophilic. A phase-transfer catalyst facilitates the transport of the phenoxide from an aqueous phase to an organic phase where the alkylating agent resides.[5][6] |
| Temperature | The reaction is typically performed at elevated temperatures, often in the range of 80-120°C. | This provides the necessary energy to overcome the activation barrier of the SN2 reaction. |
| Reagent Quality | Ensure that the 4-methoxyphenol is pure and the alkylating agent has not degraded. | Impurities can interfere with the reaction. |
Problem 2: Presence of Significant Impurities
Possible Causes:
-
Side Reactions: The Williamson ether synthesis is susceptible to side reactions, primarily elimination (E2) reactions of the alkylating agent and C-alkylation of the phenoxide.[7]
-
Formation of Isomers: As mentioned, using propylene oxide can lead to the formation of the undesired 2-(4-methoxyphenoxy)-1-propanol isomer.
-
Dimerization: Under certain conditions, a dimer impurity can form.[8]
Solutions & Explanations:
Caption: Competing reaction pathways in the synthesis.
-
Minimizing Elimination: The E2 elimination is favored by strong, sterically hindered bases and higher temperatures. Using a less hindered base and carefully controlling the temperature can help to minimize this side reaction. The choice of a primary alkylating agent (like epichlorohydrin) over secondary ones also disfavors elimination.[7]
-
Controlling C- vs. O-Alkylation: Aryloxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[7] O-alkylation is generally favored under thermodynamic control, while C-alkylation can be more prevalent under kinetic control. The choice of solvent can influence this selectivity; polar aprotic solvents generally favor O-alkylation.
-
Avoiding Isomer Formation: To avoid the formation of the 2-(4-methoxyphenoxy)-1-propanol isomer, it is recommended to use an alkylating agent with a good leaving group on the primary carbon, such as epichlorohydrin, rather than propylene oxide.
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Physical Properties of Product and Byproducts: The desired product and its byproducts may have similar boiling points and polarities, making separation by distillation or chromatography challenging.[9]
-
Incomplete Reaction: The presence of unreacted starting materials can complicate the purification process.
Solutions:
| Purification Method | Recommendations |
| Distillation | Vacuum distillation is often employed to purify this compound, as it allows for distillation at a lower temperature, reducing the risk of thermal decomposition.[10] Careful fractionation is necessary to separate isomers if they are present. |
| Column Chromatography | For smaller scale reactions or for achieving very high purity, silica gel column chromatography can be effective. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically used. |
| Crystallization | If the product is a solid at room temperature and a suitable solvent can be found, crystallization can be an effective method for purification.[11] |
| Work-up Procedure | A thorough aqueous work-up is crucial to remove the base and any water-soluble byproducts before attempting distillation or chromatography. This typically involves washing the organic layer with water and brine.[4] |
Recommended Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
4-Methoxyphenol
-
Epichlorohydrin
-
Sodium hydroxide (or other suitable base)
-
Tetrabutylammonium bromide (TBAB, phase-transfer catalyst)
-
Toluene (or other suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol in toluene.
-
Addition of Base and Catalyst: Add an aqueous solution of sodium hydroxide and a catalytic amount of TBAB to the flask.
-
Addition of Alkylating Agent: While stirring vigorously, add epichlorohydrin dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically around 90-110°C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Summary for Optimization
| Parameter | Variation | Effect on Yield | Reference |
| Base | NaOH, KOH, K₂CO₃, NaH | Stronger bases generally lead to higher yields. | [4][12] |
| Solvent | Toluene, DMF, DMSO, Acetonitrile | Polar aprotic solvents often improve reaction rates and yields. | [12] |
| Catalyst | None vs. Phase-Transfer Catalyst (e.g., TBAB) | The use of a phase-transfer catalyst can significantly improve the yield in biphasic systems. | [5] |
| Temperature | 60°C, 80°C, 100°C | Higher temperatures generally increase the reaction rate, but may also promote side reactions. An optimal temperature needs to be determined experimentally. |
Final Thoughts
The synthesis of this compound, while based on the well-established Williamson ether synthesis, requires careful attention to detail to achieve high yields and purity. By understanding the reaction mechanism, being aware of potential side reactions, and systematically troubleshooting any issues that arise, researchers can confidently and efficiently produce this valuable intermediate. This guide provides a solid foundation for your experimental work, but remember that empirical optimization is often the key to success in organic synthesis.
References
-
University of Rochester. Purification. [Link]
- Tsunetaro, O., & Masao, H. (2002). Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. WO2002083612A1.
-
Wang, J., et al. (2007). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. ResearchGate. [Link]
-
PubChem. This compound. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Quick Company. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. [Link]
-
Mąkosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]
-
New Drug Approvals. (2016). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. [Link]
- Hoberg, J. W., & Jones, C. W. (2005). Preparation of 1-methoxy-2-propanol. US6846961B2.
-
Lee, J., et al. (2012). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. ResearchGate. [Link]
- Tanaka, T., & Iwamoto, H. (1997). Production of 4-methoxyphenol. JPH09151151A.
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Seeberger, P. H., et al. (2014). Continuous and Convergent Access to Vicinyl Amino Alcohols. The Royal Society of Chemistry. [Link]
-
National Renewable Energy Laboratory. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- Liu, Y. (2015). Preparation method of intermediate for synthesizing anise camphor. CN104945115A.
- Bell, G., & Stenzel, O. (1991).
-
Rhodium.ws. Synthesis of 4-Methoxyphenol. [Link]
-
Royal Society of Chemistry. (2015). Green Chemistry. [Link]
-
Seeberger, P. H., et al. (2014). Continuous and Convergent Access to Vicinyl Amino Alcohols. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2008). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. [Link]
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Technical Support Center: Separation of 1-(4-Methoxyphenoxy)-2-propanol Isomers
Welcome to the Technical Support Center for the resolution of 1-(4-Methoxyphenoxy)-2-propanol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your work in isolating the (R)- and (S)-enantiomers of this compound. Our approach is grounded in established chromatographic principles and practical, field-proven insights to ensure scientific integrity and experimental success.
Introduction to the Chiral Challenge
This compound possesses a single stereocenter at the second carbon of the propanol chain, resulting in a racemic mixture of two enantiomers. As is often the case in pharmacology, these enantiomers may exhibit different physiological activities and metabolic fates. Consequently, their separation is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) based methods, which are the industry standard for this type of separation, and will also touch upon alternative techniques.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers important?
The separation is crucial because enantiomers of a chiral compound can have distinct pharmacological and toxicological profiles. Regulatory agencies often require the characterization and testing of individual enantiomers to ensure the safety and efficacy of a drug product.
Q2: What is the most common technique for separating these enantiomers?
Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.
Q3: Which type of chiral stationary phase (CSP) is recommended for this compound?
Based on the structure of the analyte—an aromatic ether with a hydroxyl group near the chiral center—polysaccharide-based CSPs are an excellent starting point. Specifically, columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have demonstrated high success rates for separating analogous compounds like beta-blockers and glycerol derivatives.[1][2][3]
Q4: Can I use a standard achiral column for this separation?
Direct separation of enantiomers is not possible on a standard achiral column (like a C18) because there is no mechanism for chiral recognition. However, an indirect method can be employed where the racemic mixture is first derivatized with a chiral agent to form diastereomers. These diastereomers can then be separated on an achiral column. Another approach involves using a chiral mobile phase additive with an achiral column.[4][5]
Q5: What are the typical mobile phases used for this type of separation?
The choice of mobile phase depends on the mode of chromatography:
-
Normal Phase (NP): Mixtures of alkanes (like n-hexane or n-heptane) and alcohols (like 2-propanol or ethanol) are common.
-
Reversed-Phase (RP): Mixtures of water or aqueous buffers and acetonitrile or methanol are used.
-
Polar Organic (PO): Pure alcohols or acetonitrile can be effective.
For polysaccharide-based CSPs, normal phase or polar organic modes often provide the best selectivity for this class of compounds.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Inappropriate CSP: The selected chiral stationary phase may not provide sufficient stereoselective interactions. 2. Suboptimal Mobile Phase: The mobile phase composition is not conducive to chiral recognition. 3. High Flow Rate: Insufficient time for interaction between the analyte and the CSP. | 1. Screen different CSPs: Test columns with different chiral selectors (e.g., cellulose vs. amylose derivatives, or cyclodextrin-based CSPs).[2][6] 2. Optimize mobile phase: Systematically vary the ratio of the organic modifier. For normal phase, try different alcohols (e.g., switch from 2-propanol to ethanol). Consider adding a small amount of an acidic or basic additive. 3. Reduce flow rate: Lowering the flow rate can increase interaction time and improve resolution. |
| Peak Tailing | 1. Secondary Interactions: The hydroxyl or ether groups may be interacting with residual silanol groups on the silica support of the CSP. 2. Column Overload: Injecting too much sample can lead to distorted peak shapes. | 1. Use mobile phase additives: For normal phase, add a small amount (0.1-0.2%) of a basic additive like diethylamine (DEA) or a competing alcohol like methanol to the mobile phase to mask active sites.[7] For reversed-phase, ensure the mobile phase pH is appropriate. 2. Reduce sample concentration/injection volume: Dilute the sample or inject a smaller volume. |
| Irreproducible Retention Times | 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase. 2. Temperature Fluctuations: Changes in ambient temperature can affect retention times. 3. Mobile Phase Instability: Evaporation of volatile components or degradation of additives. | 1. Ensure adequate equilibration: Flush the column with at least 20-30 column volumes of the new mobile phase before analysis. 2. Use a column thermostat: Maintain a constant column temperature to ensure reproducibility.[8][9] 3. Prepare fresh mobile phase daily: Keep mobile phase containers covered and prepare fresh solutions for each run. |
| Reversal of Elution Order | 1. Change in Separation Mechanism: This can be induced by a significant change in mobile phase composition or temperature. | 1. This is not necessarily a problem: However, it is critical to re-verify the identity of each peak if conditions are changed. This phenomenon is well-documented for polysaccharide CSPs. |
Experimental Protocols
The following protocols are provided as robust starting points for developing a separation method for this compound.
Protocol 1: Chiral HPLC - Normal Phase Method
This method is based on conditions found to be effective for structurally similar aromatic ethers and beta-blockers.
1. HPLC System and Column:
-
HPLC System: A standard analytical HPLC system with UV detection.
-
Chiral Column: A polysaccharide-based CSP, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate).
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 275 nm (based on the methoxyphenoxy chromophore).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
4. Method Optimization Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. flash-chromatography.com [flash-chromatography.com]
Technical Support Center: Synthesis of 1-(4-Methoxyphenoxy)-2-propanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenoxy)-2-propanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, address common challenges, and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Synthesis Overview and Mechanism
The most common and efficient method for synthesizing this compound is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide on an epoxide. Specifically, 4-methoxyphenol (also known as mequinol) is first deprotonated by a base to form the more nucleophilic 4-methoxyphenoxide. This phenoxide then attacks propylene oxide in a ring-opening reaction.
The reaction proceeds via an SN2 mechanism. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring, leading to the desired 2-propanol isomer as the major product.[1]
Primary Synthesis Pathway
Sources
Technical Support Center: Optimization of Reaction Conditions for 1-(4-Methoxyphenoxy)-2-propanol
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the optimization of this important synthesis. Our goal is to equip you with the scientific understanding to not only execute the synthesis but also to intelligently troubleshoot and optimize the reaction for your specific needs.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by the phenoxide ion derived from 4-methoxyphenol. The three-carbon component is typically introduced using reagents like propylene oxide or 1-chloro-2-propanol. The choice of reagents and reaction conditions is critical for achieving high yield and purity, as side reactions can be prevalent.
This guide will focus on the reaction between 4-methoxyphenol and propylene oxide, a common and atom-economical route.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] In the first step, a base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbon atoms of the propylene oxide ring, leading to the opening of the epoxide and the formation of the ether linkage.
Q2: Which electrophile is better: propylene oxide or 1-chloro-2-propanol?
Both propylene oxide and 1-chloro-2-propanol can be used. Propylene oxide is often preferred due to its higher reactivity and atom economy (no leaving group other than the opened ring). However, its low boiling point requires careful handling. 1-chloro-2-propanol is less volatile but may require more forcing conditions, and the reaction will generate a chloride salt byproduct.
Q3: What is the expected regioselectivity of the reaction with propylene oxide?
Under basic or neutral conditions, the phenoxide nucleophile will preferentially attack the less sterically hindered carbon of the propylene oxide ring (the terminal carbon). This "normal" or anti-Markovnikov addition leads to the desired product, this compound. Attack at the internal, more substituted carbon would lead to the isomeric byproduct, 2-(4-methoxyphenoxy)-1-propanol. The choice of catalyst and reaction conditions can influence this selectivity.
Q4: Can C-alkylation be a problem in this synthesis?
Yes, C-alkylation is a potential side reaction in Williamson ether syntheses involving phenoxides.[2] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (primarily at the ortho position). The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Q5: What are the key safety precautions for this reaction?
-
Propylene oxide is a volatile, flammable, and carcinogenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Bases such as sodium hydroxide and potassium hydroxide are corrosive and can cause severe burns.[3]
-
Solvents like methanol and toluene are flammable. Ensure there are no ignition sources nearby.
-
The reaction can be exothermic , especially during the addition of propylene oxide. Proper temperature control is crucial.
Experimental Protocols & Optimization
Protocol 1: Synthesis of this compound using Propylene Oxide
This protocol provides a general procedure that may require optimization for your specific laboratory conditions and desired scale.
Materials:
-
4-Methoxyphenol
-
Propylene Oxide
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Methanol (or other suitable solvent)
-
Toluene (for extraction)
-
Hydrochloric Acid (for neutralization)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in methanol.
-
Add powdered sodium hydroxide or potassium hydroxide to the solution. Stir the mixture at room temperature until the base has completely dissolved and the phenoxide has formed.
-
Reaction with Propylene Oxide: Cool the mixture in an ice bath. Slowly add propylene oxide to the reaction mixture dropwise. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for a specified time (this will require optimization).
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Neutralize the excess base with dilute hydrochloric acid until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Add water and extract the aqueous layer with toluene or another suitable organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by either fractional distillation under reduced pressure or by column chromatography.[4]
-
Fractional Distillation: This method is suitable for larger quantities and can effectively separate the product from less volatile impurities.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent is effective.
Optimization of Reaction Parameters
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact.
| Parameter | Options | Rationale and Impact on Reaction |
| Base | NaOH, KOH, K₂CO₃, NaH | Stronger bases (NaOH, KOH, NaH) will lead to faster phenoxide formation and potentially higher reaction rates. Weaker bases like K₂CO₃ may require higher temperatures or longer reaction times. The choice of counter-ion (Na⁺ vs. K⁺) can also influence reactivity and solubility. |
| Solvent | Methanol, Ethanol, DMF, DMSO, Toluene | Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions.[1] Alcohols like methanol can also serve as the solvent and are often used. Toluene can be used, especially with a phase-transfer catalyst. |
| Temperature | 25°C - 120°C | Higher temperatures increase the reaction rate but may also promote side reactions such as polymerization of propylene oxide or C-alkylation. A common strategy is to add the epoxide at a lower temperature and then heat the reaction to completion. |
| Stoichiometry | Molar ratio of reactants | An excess of propylene oxide can be used to ensure complete conversion of the 4-methoxyphenol. However, this will require removal of the excess reagent during work-up. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially in a biphasic system (e.g., toluene/water), to facilitate the transfer of the phenoxide from the aqueous to the organic phase. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete phenoxide formation. 2. Inactive propylene oxide. 3. Reaction temperature too low. | 1. Ensure the base is fully dissolved and the phenoxide is formed before adding propylene oxide. Use a stronger base if necessary. 2. Use fresh, high-purity propylene oxide. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. |
| Formation of Isomeric Byproduct (2-(4-methoxyphenoxy)-1-propanol) | 1. Reaction conditions favoring attack at the more substituted carbon of propylene oxide. | 1. Ensure the reaction is run under basic or neutral conditions to favor attack at the less substituted carbon. Acidic catalysis can promote attack at the more substituted carbon. |
| Presence of Unreacted 4-Methoxyphenol | 1. Insufficient propylene oxide. 2. Short reaction time. 3. Reaction temperature too low. | 1. Use a slight excess of propylene oxide. 2. Increase the reaction time. 3. Increase the reaction temperature. |
| Formation of a Tarry or Polymeric Substance | 1. Polymerization of propylene oxide. 2. High reaction temperature. | 1. This can be catalyzed by both strong acids and strong bases. Ensure controlled addition of reagents and maintain proper temperature control. 2. Lower the reaction temperature. |
| Difficult Purification | 1. Presence of impurities with similar physical properties to the product. | 1. For impurities with similar boiling points, column chromatography is recommended over distillation.[4] Experiment with different solvent systems for chromatography to achieve better separation. |
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low reaction yields.
References
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4: Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(4-Methoxyphenoxy)-2-propanol
Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenoxy)-2-propanol. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As a key precursor in the synthesis of various pharmaceuticals, including β-adrenergic blockers like Metoprolol, achieving a high-yield, high-purity synthesis is critical.[1][2][3] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common challenges and optimize your experimental outcomes.
Synthesis Overview: The Williamson Ether Synthesis Approach
The most reliable and widely used method for preparing this compound is a variation of the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic three-carbon component. The most common pathway involves the reaction of 4-methoxyphenol with an epoxide, such as epichlorohydrin, in the presence of a base.[1][6]
The reaction proceeds in two conceptual stages:
-
Phenoxide Formation : A base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion.
-
Nucleophilic Attack & Ring-Opening : The phenoxide attacks the terminal carbon of the epoxide (e.g., epichlorohydrin), leading to the opening of the epoxide ring and the formation of the ether linkage. A subsequent workup provides the final propan-2-ol product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is disappointingly low. What are the most likely causes?
Low yield is a frequent challenge that can stem from several factors. Systematically investigating these possibilities is key to optimization.
-
Incomplete Deprotonation of 4-Methoxyphenol : The phenolic proton must be fully removed to generate the active nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.[7]
-
Solution : Ensure you are using at least one full equivalent of a suitable base (e.g., NaOH, KOH, K₂CO₃). For less reactive systems, a stronger base like sodium hydride (NaH) in an aprotic solvent may be necessary, though this requires more stringent anhydrous conditions.[8]
-
-
Suboptimal Reaction Temperature : The Williamson ether synthesis is temperature-dependent.
-
Solution : If the reaction is sluggish, a moderate increase in temperature (e.g., to 60-80°C) can significantly increase the rate.[6] However, excessive heat can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.
-
-
Side Reactions : The most common side reaction is the formation of a diol, 3-(4-methoxyphenoxy)propane-1,2-diol, from the hydrolysis of the intermediate epoxide if water is present under basic conditions during the main reaction.[6]
-
Solution : While the final workup involves water, try to minimize its presence during the initial ether formation stage, especially if running the reaction for extended periods at high temperatures.
-
-
Reaction Time : The reaction may simply not have been allowed to run to completion.[4]
-
Solution : Monitor the disappearance of the starting material (4-methoxyphenol) using TLC. Continue the reaction until the starting material spot is faint or absent.
-
Q2: My reaction seems to stall and does not go to completion. How can I drive it forward?
A stalled reaction, where starting materials persist despite prolonged reaction times, points to issues with reactivity or equilibrium.
-
Cause: Inefficient Base/Solvent System : The choice of base and solvent is crucial. A base like potassium carbonate (K₂CO₃) is often effective and easy to handle, but its performance is highly dependent on the solvent.[6]
-
Solution : Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, making the "naked" anion a much stronger nucleophile.[7]
-
-
Cause: Stoichiometry : An incorrect ratio of reactants can lead to unconsumed starting material.
-
Solution : Using a slight excess (1.1-1.2 equivalents) of the electrophile (epichlorohydrin) can help drive the reaction to consume all of the more valuable 4-methoxyphenol.
-
-
Cause: Phase Transfer Catalyst : In a biphasic system (e.g., aqueous NaOH and an organic solvent), the reaction can be slow due to the low concentration of reactants in the same phase.
-
Solution : Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to shuttle the phenoxide from the aqueous phase to the organic phase where it can react with the epichlorohydrin.
-
Caption: A workflow for troubleshooting low-yield synthesis reactions.
Q3: What is the best procedure for work-up and purification?
A clean work-up is essential for obtaining a pure product and simplifying purification.
-
Work-up :
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
If a solvent like DMF was used, it's often best to dilute the reaction mixture with a larger volume of water and extract the product into an immiscible organic solvent like ethyl acetate or dichloromethane.[9]
-
Wash the combined organic layers sequentially with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-methoxyphenol, followed by water, and finally a saturated brine solution to aid in drying.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification :
-
Column Chromatography : This is a highly effective method for removing both polar (diol side-product) and non-polar impurities. A silica gel column is typically used with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity by adding ethyl acetate.[11]
-
Vacuum Distillation : If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an effective and scalable purification method.
-
Q4: How can I confirm the identity and purity of my final product?
Proper analytical characterization is non-negotiable for ensuring the quality of your synthesized material.
| Analytical Method | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural confirmation and purity assessment. | Expect signals for the aromatic protons, the methoxy group singlet (~3.8 ppm), the methyl group doublet, and the protons of the propanol backbone. The integration of these signals should match the expected proton count. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Will show distinct signals for each of the 10 unique carbon atoms in the structure.[12] |
| GC-MS | Purity assessment and molecular weight confirmation. | A pure sample should show a single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (m/z = 182.22) or characteristic fragments.[12][13] |
| FT-IR | Identification of key functional groups. | Look for a broad O-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and strong C-O ether stretches (~1230 cm⁻¹ and ~1040 cm⁻¹). |
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar syntheses.[6] Always perform a thorough risk assessment before beginning any new procedure.
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Epichlorohydrin (1.2 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq) and dimethylformamide (DMF, approx. 5-10 mL per gram of phenol).
-
Base Addition : Begin stirring the mixture and add finely powdered potassium carbonate (1.5 eq). Stir for 15-20 minutes at room temperature to facilitate phenoxide formation.
-
Electrophile Addition : Slowly add epichlorohydrin (1.2 eq) to the reaction mixture dropwise.
-
Heating : Heat the reaction mixture to 80°C in an oil bath.
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the 4-methoxyphenol starting material is consumed (typically 4-6 hours).
-
Work-up :
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water (approx. 3x the volume of DMF used).
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with 1M NaOH, followed by water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification : Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization : Collect the pure fractions, combine, and remove the solvent. Characterize the final product using NMR, MS, and IR to confirm its identity and purity.
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Ventilation : Handle all reagents, especially volatile solvents like DMF and epichlorohydrin, in a well-ventilated fume hood.[15]
-
Reagent Hazards :
-
Epichlorohydrin : Is a toxic and carcinogenic substance. Handle with extreme care.
-
Sodium Hydroxide/Potassium Hydroxide : Are corrosive and can cause severe burns.[16]
-
Solvents : DMF is a reproductive hazard. Ethyl acetate and hexane are flammable. Keep away from ignition sources.
-
-
Waste Disposal : Dispose of all chemical waste according to your institution's established safety protocols.
This guide is intended to provide expert-level support for your synthesis efforts. By understanding the causality behind each step and anticipating potential challenges, you can significantly improve the efficiency and success of your experiments.
References
- Benchchem. (n.d.). Technical Support Center: Phenylpropanolamine (PPA) Synthesis.
- Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
- Benchchem. (n.d.).
- Eureka | Patsnap. (n.d.).
-
YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]
- Google Patents. (n.d.).
- Unknown Source. (n.d.). Williamson Ether Synthesis Lab Procedure.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- ResearchGate. (2024). Synthesis of (S)-metoprolol ((S)-3) via a four step route including....
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Phenoxyphenoxy)-2-propanol.
- Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis.
- Unknown Source. (n.d.).
- Reddit. (2015). Williamson ether synthesis trouble, 2.0 : r/chemistry.
-
Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities. [Link]
- Unknown Source. (n.d.). Analytical Methods.
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- Farnell. (n.d.).
- Sigma-Aldrich. (2025).
- Regis Technologies. (n.d.). 1-(4-Methoxyphenyl)-2-propanol.
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
-
Khan Academy. (n.d.). Williamson ether synthesis (video). [Link]
- PENTA. (2023).
- ResearchGate. (2025). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide.
- ChemicalBook. (n.d.). (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis.
-
Analytice. (n.d.). 1-Methoxy-2-propanol - analysis. [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. [Link]
-
PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2025). Reactions of the β-Aryl Ether Lignin Model 1-(4Hydroxy3-Methoxyphenyl)-2-(2-Methoxyphenoxy)
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation method of metoprolol intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN109553513B - Preparation method of metoprolol intermediate - Google Patents [patents.google.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]
- 10. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 11. protocols.io [protocols.io]
- 12. This compound | C10H14O3 | CID 10749941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. farnell.com [farnell.com]
Technical Support Center: Catalyst Deactivation in 1-(4-Methoxyphenoxy)-2-propanol Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this etherification reaction. We will explore the underlying causes of decreased catalyst performance and provide actionable troubleshooting strategies to ensure the efficiency and reproducibility of your synthesis.
Introduction: The Synthesis and the Role of the Catalyst
The synthesis of this compound typically proceeds via one of two primary routes:
-
Williamson-type Ether Synthesis: This classic method involves the reaction of a deprotonated 4-methoxyphenol (an alkoxide) with a propylene-based alkyl halide (e.g., 1-chloro-2-propanol or propylene oxide). This reaction is often facilitated by a base or a phase-transfer catalyst (PTC).[1][2]
-
Direct Reaction with Propylene Oxide: This route involves the ring-opening of propylene oxide by 4-methoxyphenol, catalyzed by either a solid acid or a solid base catalyst.[3][4]
In both pathways, the catalyst is the cornerstone of the reaction, enabling high conversion and selectivity. However, like all catalysts, those used in this synthesis are susceptible to deactivation—a gradual or abrupt loss of activity and/or selectivity over time.[5] Understanding the mechanisms behind this deactivation is critical for process optimization and troubleshooting.
Core Deactivation Mechanisms: A General Overview
Catalyst deactivation is an inevitable process that can be broadly categorized into several mechanisms.[5] The specific cause of failure in your experiment will depend on your chosen catalyst, reaction conditions, and reactant purity.
| Deactivation Mechanism | Description |
| Poisoning | Strong chemisorption of impurities or reactants/products onto the active sites, rendering them inaccessible. This can be reversible or irreversible.[5] |
| Fouling (Coking) | Physical deposition of carbonaceous species (coke) or polymers on the catalyst surface and within its pores, leading to site blockage.[6][7] |
| Leaching | Dissolution of the active catalytic component from its support into the liquid reaction medium, resulting in an irreversible loss of active sites.[8][9] |
| Thermal Degradation (Sintering) | Loss of active surface area due to crystallite growth or structural collapse of the catalyst support at high temperatures.[5][8] |
| Chemical Degradation | A reaction between the catalyst and a component in the reaction mixture, forming a new, inactive chemical phase.[8][10] |
Troubleshooting Guide: Diagnosing Catalyst Deactivation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
Q1: My reaction yield is progressively decreasing with each catalyst reuse cycle. What's the likely cause?
A1: A gradual loss of activity over multiple cycles is a classic sign of deactivation, most commonly due to fouling (coking) or leaching , especially when using solid heterogeneous catalysts (e.g., zeolites, mixed metal oxides).
-
Causality: During the etherification process, side reactions can lead to the formation of high-molecular-weight oligomers or carbonaceous deposits (coke).[11] These deposits physically block the catalyst's pores and cover active sites, preventing reactants from reaching them.[6][7] Alternatively, if you are using a supported metal or metal oxide catalyst, the active species may slowly dissolve into the reaction medium, a process known as leaching.[8] This leads to an irreversible decline in the number of available active sites.
-
Diagnostic Workflow:
-
Characterize the Spent Catalyst: Use Thermogravimetric Analysis (TGA) to quantify the amount of deposited coke. A significant weight loss upon heating in air compared to the fresh catalyst indicates coking.
-
Analyze the Reaction Mixture: Submit a sample of your reaction filtrate for Inductively Coupled Plasma (ICP) analysis to detect any dissolved active metals. The presence of the catalyst's key elements in the liquid phase confirms leaching.
-
Examine Surface Area: Measure the BET surface area of the spent catalyst. A substantial decrease compared to the fresh catalyst points towards pore blockage by coke.[11]
-
-
Corrective Actions:
-
For Coking: Implement a regeneration protocol. A common method is calcination, which involves a controlled burn-off of the coke in an air or oxygen-depleted atmosphere.[6] (See Protocol 1 for a general procedure).
-
For Leaching: Leaching is often irreversible.[8] Consider modifying the catalyst support to improve anchoring of the active species or switching to a more stable catalyst system. Operating at lower temperatures can also mitigate leaching.
-
Q2: My reaction has stalled, or the rate is extremely slow, even with a fresh batch of catalyst. Why?
A2: An abrupt loss of activity, particularly with a fresh catalyst, strongly suggests poisoning .
-
Causality: Poisons are substances that bind strongly and often irreversibly to the catalyst's active sites.[5][12] Even in trace amounts, they can have a dramatic impact. Potential poisons in this synthesis could be sulfur compounds, nitrogen-containing heterocycles, or other functional groups present as impurities in your 4-methoxyphenol, propylene oxide, or solvent. For solid acid catalysts, even basic compounds can act as poisons by neutralizing the active acid sites.[5]
-
Diagnostic Workflow:
-
Review Reactant Purity: Check the certificate of analysis for your starting materials. Pay close attention to impurity profiles.
-
Purify Reactants: Try purifying a small batch of your 4-methoxyphenol (e.g., by recrystallization) and solvent (by distillation) and re-run the reaction. If the activity is restored, the issue is reactant purity.
-
Poisoning Experiment: Intentionally add a suspected poison (e.g., a trace amount of pyridine for an acid catalyst) to a successful reaction. A significant drop in activity will help confirm the poison's identity.
-
-
Corrective Actions:
-
Source higher-purity reagents.
-
Incorporate a purification step for your starting materials before the reaction.
-
If the poison is known, a guard bed can sometimes be used upstream of the reactor to capture the impurity before it reaches the catalyst.
-
Q3: My product selectivity has changed over time, and I'm seeing more byproducts. What is happening?
A3: A shift in selectivity is often linked to a non-uniform deactivation of different types of active sites.[13][14]
-
Causality: Many catalysts possess a spectrum of active sites with varying reactivities. The most active sites, which may be responsible for the desired reaction, can sometimes deactivate faster than less active sites that catalyze side reactions.[14] For instance, in solid acid catalysis, strongly acidic protons that drive the main reaction may be consumed, leaving weaker protons that favor deactivating oligomerization reactions.[13][14] Coking can also alter the catalyst's pore structure, introducing diffusion limitations that favor the formation of smaller, less-desired molecules.
-
Diagnostic Workflow:
-
Product Analysis: Carefully track the formation of byproducts over the course of the reaction using GC or HPLC.
-
Catalyst Characterization: Techniques like ammonia temperature-programmed desorption (NH3-TPD) can be used to analyze the distribution and strength of acid sites on fresh versus spent catalysts. A change in this distribution can explain the shift in selectivity.
-
-
Corrective Actions:
-
Modify reaction conditions (e.g., lower temperature) to disfavor the side reactions.
-
Tune the catalyst's properties. For example, you may need a catalyst with a more uniform distribution of acid sites.
-
Implement a regeneration schedule before selectivity drops significantly.
-
Q4: I'm using a phase-transfer catalyst (PTC) and its performance degrades, especially at higher temperatures. What's the cause?
A4: Phase-transfer catalysts, particularly quaternary ammonium salts, are susceptible to chemical and thermal degradation .
-
Causality: At elevated temperatures, quaternary ammonium cations can undergo Hofmann degradation, breaking down into an amine and an alkene.[10] This decomposition is irreversible and destroys the catalytic species. Phosphonium salts are generally more thermally stable but can degrade in the presence of a strong base.[10]
-
Diagnostic Workflow:
-
Temperature Study: Run the reaction at various temperatures to see if the deactivation rate correlates with higher temperatures.
-
Analyze Organic Phase: After the reaction, analyze the organic phase for the presence of tertiary amines, which are a byproduct of Hofmann degradation.
-
-
Corrective Actions:
-
Operate at the lowest effective temperature.
-
Switch to a more thermally robust PTC, such as a phosphonium salt (e.g., hexadecyltributylphosphonium bromide) if your process requires high temperatures.[10]
-
Immobilize the PTC on a solid support to potentially enhance its stability.
-
Visualizing Deactivation and Troubleshooting
The following diagrams illustrate the primary deactivation pathways and a logical workflow for troubleshooting.
Caption: Core pathways leading from an active to a deactivated catalyst state.
Caption: A logical troubleshooting workflow for diagnosing catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration via Calcination (Coke Removal)
This protocol is intended for solid heterogeneous catalysts deactivated by carbonaceous deposits (coke). Warning: Always perform this in a well-ventilated furnace and consult the specific safety data for your catalyst.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash thoroughly with a suitable solvent (e.g., acetone or isopropanol) to remove any adsorbed reactants and products. Dry the catalyst in an oven at 100-120°C overnight.
-
Furnace Setup: Place the dried, spent catalyst in a ceramic crucible. Place the crucible in a programmable muffle furnace equipped with a slow air or nitrogen/air mix inlet.
-
Heating Program:
-
Ramp the temperature from ambient to 200°C at a rate of 5°C/minute under a slow flow of nitrogen (to desorb volatiles).
-
Hold at 200°C for 1 hour.
-
Switch the gas to a lean air/nitrogen mixture (e.g., 5% air in N2) and ramp the temperature to the target calcination temperature (typically 450-550°C, but this is highly catalyst-dependent) at a rate of 2-5°C/minute. A slow ramp rate is crucial to prevent thermal shock and uncontrolled combustion of the coke, which could damage the catalyst.[15]
-
Hold at the target temperature for 3-5 hours, or until the coke has been completely removed.
-
-
Cooldown: Switch the gas back to nitrogen and allow the furnace to cool down to room temperature naturally.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.
Frequently Asked Questions (FAQs)
-
What are the most common signs of catalyst deactivation? The primary indicators are a decrease in reaction rate, lower conversion of starting materials over a fixed time, and a change in product selectivity.[16] You may need to increase the temperature to maintain the desired conversion rate, which is another sign of declining activity.
-
How can I prevent catalyst deactivation before it starts? Prevention is key. Use high-purity reactants and solvents to avoid poisoning.[12] Optimize reaction conditions (temperature, pressure) to minimize side reactions that lead to coking.[7] For liquid-phase reactions, ensure proper agitation to avoid localized "hot spots" on the catalyst surface that can cause thermal degradation.
-
Is catalyst regeneration always possible? No. Deactivation by coking is often reversible through calcination.[6] Some forms of poisoning can be reversed by washing or specific chemical treatments. However, deactivation by leaching of the active material or thermal sintering (structural collapse) is generally permanent.[5][8]
-
How many times can a catalyst be regenerated and reused? This depends entirely on the catalyst and the severity of the deactivation mechanism. A robust catalyst that deactivates slowly via coking might be regenerated dozens of times with minimal loss in performance. A catalyst that suffers from minor but cumulative leaching or structural change with each cycle will have a much shorter overall lifetime. It is essential to characterize the catalyst after each regeneration cycle to track its long-term stability.
References
- Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons | ACS Catalysis. (2018).
- Williamson ether synthesis. Wikipedia.
- Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons. (2018). PubMed.
- Williamson Ether Synthesis. J&K Scientific LLC.
- Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021). KITopen.
- Critical Review of the Various Reaction Mechanisms for Glycerol Etherific
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Unknown Source.
- Heterogeneous Catalyst Deactivation and Regener
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Identifying and minimizing side reactions in Williamson ether synthesis. Benchchem.
- Williamson Ether Synthesis. Unknown Source.
- Phase-transfer c
- Critical Review of the Various Reaction Mechanisms for Glycerol Etherific
- Recent Development of Heterogeneous Catalysis in the Transesterification of Glycerol to Glycerol Carbon
- Delineating Catalyst Deactivation Mechanisms in Electrocatalytic Glycerol Oxidation toward Biodiesel Wastewater/CO2 Co-valorization.
- A time- and space-resolved catalyst deactivation study on the conversion of glycerol to aromatics using H-ZSM-5. (2022). University of Groningen research portal.
- Preparation method of intermediate for synthesizing anise camphor.
- Catalyst deactiv
- Deactivation of metal catalysts in liquid phase organic reactions. (2003).
- MZ Solid Catalysts for Synthesis of 1-Methoxy-2-Propanol with High Selectivity.
- Catalyst deactiv
- Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
- This compound. PubChem.
- This compound CAS#: 42900-54-9. ChemicalBook.
- Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation.
- Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanoc
- Lec 13 Catalyst deactiv
- Unravelling a complex catalyst deactivation in which selectivity affects conversion. (2024). University of Groningen research portal.
- Preparation of 1-methoxy-2-propanol.
- Role of Catalyst Deactivation and Regeneration in Methanol Production. (2025).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
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- 4. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
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- 6. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
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- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
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- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Production of 1-(4-Methoxyphenoxy)-2-propanol
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Methoxyphenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. We will delve into the common challenges, provide troubleshooting solutions, and offer practical insights based on established chemical principles.
Introduction to the Synthesis
The most prevalent and industrially viable method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic attack of a 4-methoxyphenoxide ion on a propylene oxide derivative. While straightforward in principle, scaling this reaction presents several challenges that can impact yield, purity, and safety.
This guide will address these challenges in a practical question-and-answer format, followed by a detailed troubleshooting section and a robust experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reactants?
A1: The primary synthetic route is the reaction of 4-methoxyphenol with propylene oxide. This is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic 4-methoxyphenoxide. The phenoxide then attacks the epoxide ring of propylene oxide.
Q2: What are the primary side reactions to be aware of during scale-up?
A2: The main side reaction is the formation of the isomeric impurity, 2-(4-methoxyphenoxy)-1-propanol. This occurs due to the non-regioselective opening of the propylene oxide ring. The ratio of the desired product to this isomer is highly dependent on the reaction conditions, particularly the choice of catalyst and temperature.[4] At higher temperatures, the formation of the undesired isomer can increase.
Q3: How critical is temperature control during the scale-up process?
A3: Temperature control is paramount. The reaction is often exothermic, and poor heat dissipation on a larger scale can lead to a runaway reaction, decreased selectivity, and the formation of byproducts. A robust cooling system and controlled addition of reagents are essential for maintaining the optimal reaction temperature.[5]
Q4: What type of catalyst is recommended for this synthesis, and how does its choice affect the reaction?
A4: Basic catalysts are typically used to facilitate the deprotonation of 4-methoxyphenol. Common choices include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The choice and concentration of the catalyst can influence the reaction rate and the regioselectivity of the epoxide ring opening. For instance, some solid base catalysts like magnesium oxide have been shown to selectively produce the desired 1-methoxy-2-propanol isomer in related syntheses.[6]
Q5: What are the recommended solvents for this reaction?
A5: The reaction can be carried out in a variety of solvents, including alcohols (like methanol or ethanol), ethers, or even in a mixture of water and a water-insoluble organic solvent.[7] The choice of solvent can affect the solubility of the reactants and the reaction kinetics. For industrial applications, factors like cost, safety, and ease of recovery are also important considerations.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Presence of moisture in reactants. - Inefficient stirring on a larger scale. | - Increase reaction time or moderately increase the temperature, monitoring for impact on selectivity.[4] - Optimize the reaction temperature; start lower and gradually increase. - Ensure all reactants and solvents are anhydrous. - Use appropriate agitation to ensure a homogeneous reaction mixture. |
| Low Selectivity (High formation of 2-(4-methoxyphenoxy)-1-propanol) | - Use of an inappropriate catalyst. - High reaction temperature. | - Employ a basic catalyst known to favor the formation of the secondary alcohol.[4] - Lower the reaction temperature to improve selectivity.[4] |
| Formation of High Molecular Weight Byproducts | - Low molar ratio of the phenol to propylene oxide. | - Increase the molar ratio of 4-methoxyphenol to propylene oxide to favor mono-alkoxylation. |
| Reaction Does Not Initiate | - Inactive catalyst. - Very low reaction temperature. | - Ensure the catalyst is active and properly dispersed. - Gently warm the reaction mixture to the recommended initiation temperature. |
| Difficulty in Product Purification | - Close boiling points of the isomers. - Presence of unreacted starting materials and catalyst. | - Utilize fractional distillation with a high-efficiency column for isomer separation. - Neutralize and remove the catalyst before distillation. Ensure complete removal of unreacted starting materials. |
Reaction Mechanism and Troubleshooting Workflow
To visually represent the synthesis and troubleshooting process, the following diagrams are provided.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A workflow for troubleshooting common scale-up issues.
Detailed Experimental Protocol (Illustrative)
This protocol is a general guideline and should be optimized for specific laboratory or plant conditions.
Materials:
-
4-Methoxyphenol
-
Propylene oxide
-
Sodium hydroxide (pellets)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction vessel with overhead stirrer, thermometer, condenser, and addition funnel
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 4-methoxyphenol in toluene.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen), add sodium hydroxide pellets to the solution while stirring.
-
Azeotropic Water Removal: Heat the mixture to reflux and remove water azeotropically using a Dean-Stark trap until no more water is collected. This ensures the formation of the sodium 4-methoxyphenoxide.
-
Cooling: Cool the reaction mixture to the desired reaction temperature (e.g., 60-80°C).
-
Propylene Oxide Addition: Slowly add propylene oxide to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the temperature within a narrow range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., GC or TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly quench with 1 M hydrochloric acid until the pH is neutral.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under vacuum to separate the desired this compound from the isomeric byproduct and any other impurities.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
-
Propylene oxide is a flammable and volatile substance; handle with care.
-
The reaction can be exothermic; ensure adequate cooling is available.
References
-
Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of 1-(2',3'-dimethyl-4'-methoxyphenoxy)-3-(tert.-butylamino)-2-propanol. (n.d.). Mol-Instincts. Retrieved from [Link]
- Preparation method of intermediate for synthesizing anise camphor. (n.d.). Google Patents.
- Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. (n.d.). Google Patents.
-
Safety Data Sheet - 4`-Methoxypropiophenone. (2025, December 18). Acros Organics. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (2018, August 29). Professor Dave Explains. Retrieved from [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. (2025, August 7). ResearchGate. Retrieved from [Link]
-
1-methoxy-2-propanol production. (n.d.). Ecoinvent. Retrieved from [Link]
-
Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. (2020, June 15). Organic Process Research & Development. Retrieved from [Link]
- Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol. (n.d.). Google Patents.
-
Reactions of the β-Aryl Ether Lignin Model 1-(4Hydroxy3-Methoxyphenyl)-2-(2-Methoxyphenoxy)-1Propanol on Heating in Aqueous Solution. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022, July 15). Protocols.io. Retrieved from [Link]
-
1-(4-Methoxyphenyl)propan-2-ol. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation of 1-methoxy-2-propanol. (n.d.). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. (2016, December 1). New Drug Approvals. Retrieved from [Link]
-
Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. (n.d.). AWS. Retrieved from [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103951548B - Preparation method of intermediate for synthesizing anise camphor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Reaction Kinetics of 1-(4-Methoxyphenoxy)-2-propanol Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments focusing on the effect of temperature on the reaction kinetics of this synthesis. The synthesis of this compound is typically achieved via a Williamson ether synthesis, an SN2 reaction involving a deprotonated alcohol (alkoxide) and an organohalide. Understanding the influence of temperature on this reaction is critical for optimizing reaction rates, maximizing yields, and minimizing side-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, with a focus on the impact of temperature.
Q1: My reaction yield is significantly lower than expected. What are the likely causes related to temperature?
A1: Low yields in the Williamson ether synthesis of this compound can often be traced back to suboptimal temperature control. Here are the key considerations:
-
Insufficient Temperature: The reaction may be proceeding too slowly if the temperature is too low, leading to incomplete conversion of starting materials within a practical timeframe. A typical temperature range for this synthesis is between 50-100 °C.[1][2]
-
Excessive Temperature: Conversely, excessively high temperatures can promote side reactions, primarily the E2 elimination of the alkylating agent, which competes with the desired SN2 substitution.[3] This is particularly problematic with secondary alkyl halides.
-
Solvent Choice and Temperature: The choice of solvent is intrinsically linked to the optimal temperature range. Polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are generally preferred as they effectively solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.[1] In these solvents, the reaction can often be run at a lower temperature compared to protic solvents.
Q2: I am observing the formation of an unexpected alkene byproduct. How can I mitigate this?
A2: The formation of an alkene is a classic indicator of the competing E2 elimination reaction. The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group. To minimize this side reaction:
-
Lower the Reaction Temperature: E2 reactions typically have a higher activation energy than SN2 reactions and are therefore more sensitive to temperature changes. Lowering the reaction temperature will generally favor the SN2 pathway.[3]
-
Choice of Alkyl Halide: The structure of the alkyl halide is critical. Primary alkyl halides are much more susceptible to SN2 attack and less prone to elimination. If your synthesis allows, using a primary alkyl halide is highly recommended.[4]
-
Steric Hindrance: Significant steric bulk on either the alkoxide or the alkyl halide can hinder the backside attack required for the SN2 mechanism, making the E2 pathway more favorable.[4]
Q3: How does temperature affect the reaction rate of the this compound synthesis?
A3: The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:
k = A * e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
In essence, as the temperature increases, the term e(-Ea/RT) increases, leading to a larger rate constant and a faster reaction. A general rule of thumb is that for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature.
Q4: I am not observing any product formation, even after an extended reaction time. What should I check?
A4: A complete lack of product formation can be due to several factors, some of which are temperature-related:
-
Incorrect Temperature Range: Ensure your reaction is being conducted within the appropriate temperature range for a Williamson ether synthesis (typically 50-100 °C).[2]
-
Incomplete Deprotonation: The alcohol must be fully deprotonated to form the reactive alkoxide. If the temperature is too low during the deprotonation step (if performed in situ), or if the base is not strong enough, the reaction will not proceed.
-
Reagent Purity: Ensure that your reagents and solvents are anhydrous. Water can quench the alkoxide and hydrolyze the alkyl halide.
-
Reaction Monitoring: Use appropriate analytical techniques (TLC, GC, NMR) to monitor the reaction progress. What appears to be no product formation might be a very slow reaction.
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on Reaction Rate
This protocol outlines a method to study the kinetics of the Williamson ether synthesis of this compound at different temperatures.
Materials:
-
4-Methoxyphenol
-
1-Chloro-2-propanol (or 1-bromo-2-propanol for higher reactivity)
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reaction vessel with temperature control (e.g., jacketed reactor with a circulator)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes for reagent addition
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS or HPLC)
Procedure:
-
Setup: Assemble the reaction vessel under an inert atmosphere and equip it with a magnetic stirrer and a temperature probe.
-
Reagent Preparation: In a separate flask under an inert atmosphere, dissolve a known concentration of 4-methoxyphenol in anhydrous DMF.
-
Deprotonation: Carefully add a stoichiometric equivalent of sodium hydride to the 4-methoxyphenol solution. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-methoxyphenoxide.
-
Temperature Equilibration: Set the reaction vessel to the desired temperature (e.g., 50 °C) and allow the alkoxide solution to equilibrate.
-
Reaction Initiation: Once the temperature is stable, add a known concentration of 1-chloro-2-propanol to the reaction mixture via syringe. Start timing the reaction immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it in a vial containing a suitable quenching solution.
-
Analysis: Analyze the quenched samples using a pre-calibrated GC-MS or HPLC to determine the concentration of the product, this compound, and the remaining starting materials.
-
Repeat at Different Temperatures: Repeat steps 4-7 at a range of different temperatures (e.g., 60 °C, 70 °C, and 80 °C) while keeping all other conditions (concentrations, solvent) constant.
-
Data Analysis: Plot the concentration of the product versus time for each temperature. From these plots, determine the initial reaction rate and the rate constant (k) at each temperature.
Data Presentation: Hypothetical Kinetic Data
The following table presents hypothetical data that could be obtained from the experiment described above. This data is based on analogous Williamson ether synthesis reactions and serves as an illustrative example.[5]
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 50 | 323.15 | 1.5 x 10⁻⁴ |
| 60 | 333.15 | 3.2 x 10⁻⁴ |
| 70 | 343.15 | 6.5 x 10⁻⁴ |
| 80 | 353.15 | 1.3 x 10⁻³ |
Visualization of Concepts
Reaction Pathway
The synthesis of this compound via the Williamson ether synthesis proceeds through an SN2 mechanism.
Caption: SN2 mechanism for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low reaction yields.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 658-675. [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
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Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. [Link]
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Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
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ResearchGate. (n.d.). Changes of the pseudo first order rate constants in the nucleophilic substitution reaction between benzyl chloride and various concentration of sodium phenoxide in LNH 3 (I ¼ 0.3 M, KClO 4 ) at 25 C. [Link]
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Unknown Author. (n.d.). Williamson Ether Synthesis. [Link]
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Talbiersky, J., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]
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Unknown Author. (n.d.). Williamson Ether Synthesis. [Link]
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Unknown Author. (n.d.). Reaction Rates and Temperature; Arrhenius Theory. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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ResearchGate. (2025). Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol and Phenoxide Ion by the 1-(4-Methoxyphenyl)ethyl Carbocation. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Murakami, Y., et al. (2007). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 12(7), 1433-1442. [Link]
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Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
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Organic Letters. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link]
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Rinaldi, R., et al. (2018). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology, 8(1), 123-135. [Link]
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L.S.College, Muzaffarpur. (2020). Williamson ether synthesis. [Link]
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Introduction: The Critical Role of the Solvent in Williamson Ether Synthesis
An in-depth guide to understanding and mitigating the influence of solvents in the synthesis of 1-(4-Methoxyphenoxy)-2-propanol.
The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and versatile method involving the reaction of an alkoxide (or phenoxide) with a primary alkyl halide or other electrophile with a good leaving group.[1] In this case, 4-methoxyphenol is deprotonated by a base to form the nucleophilic 4-methoxyphenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an electrophile such as propylene oxide or 1-chloro-2-propanol.
While the choice of reactants and base is fundamental, the reaction solvent is arguably the most critical parameter influencing the success of the synthesis. The solvent dictates not only the reaction rate but also the product yield and selectivity by mediating the stability and reactivity of the nucleophile. This guide serves as a technical support center for researchers, providing troubleshooting advice and answers to frequently asked questions concerning solvent effects in this specific synthesis.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section addresses common problems encountered during the synthesis of this compound, with a focus on solvent-related causes and solutions.
Question 1: My reaction yield is very low or I'm getting no product at all. What's wrong?
Answer: Low or no yield in a Williamson ether synthesis is frequently traced back to the choice of solvent, which directly impacts the reactivity of the phenoxide nucleophile.
-
Primary Cause: Use of Polar Protic Solvents.
-
Explanation: Polar protic solvents, such as water, ethanol, or methanol, possess O-H or N-H bonds. They can and will form hydrogen bonds with the negatively charged oxygen of the 4-methoxyphenoxide ion.[2][3] This creates a "solvent cage" around the nucleophile, stabilizing it and effectively lowering its energy. This stabilization, however, significantly hinders its ability to attack the electrophile, drastically slowing down or even preventing the desired SN2 reaction.[4][5][6]
-
Solution: The most effective solution is to switch to a polar aprotic solvent . Recommended solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[1][4][7] These solvents have strong dipole moments that allow them to dissolve ionic species, but they lack the ability to form hydrogen bonds with the anion.[5] They effectively solvate the counter-ion (e.g., Na⁺, K⁺), leaving the phenoxide anion "naked" and highly reactive, which accelerates the SN2 reaction rate, in some cases by several orders of magnitude.[3][7][8] A study on the similar alkylation of eugenol showed that using DMF resulted in a 91% yield, compared to much lower yields in other solvents.[9][10]
-
Question 2: My NMR analysis shows significant impurities. How can I improve the selectivity for my desired product?
Answer: The formation of side products is a common issue, particularly when using phenoxides, which are ambident nucleophiles. The solvent plays a crucial role in directing the reaction pathway.
-
Side Reaction: C-Alkylation.
-
Explanation: The phenoxide ion has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation).[4][7] The choice of solvent is a primary determinant of the O/C alkylation ratio. Protic solvents (water, alcohols) can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and thereby promoting electrophilic attack at the ortho or para positions of the ring.[7]
-
Solution: To maximize the yield of the desired ether (O-alkylation), use a polar aprotic solvent like DMF or DMSO. These solvents do not strongly solvate the oxygen anion, leaving it as the most accessible and reactive nucleophilic site.[7]
-
-
Side Reaction: E2 Elimination.
-
Explanation: If you are using a secondary alkyl halide like 1-chloro-2-propanol, the phenoxide can act as a base, abstracting a proton and leading to an elimination (E2) reaction to form an alkene, which competes with the desired SN2 substitution.[4][11]
-
Solution: While this is more dependent on the structure of the alkyl halide, the solvent can still have an influence. Using dipolar aprotic solvents is known to minimize dehydrohalogenation (elimination) side products and favor the SN2 pathway.[12]
-
Question 3: The reaction is taking an extremely long time to complete. How can I speed it up?
Answer: A sluggish reaction is almost always a result of suboptimal reaction conditions, with solvent choice being a primary factor.
-
Cause 1: Inappropriate Solvent (Protic or Nonpolar).
-
Explanation: As detailed in the low-yield scenario, protic solvents suppress nucleophilicity.[3] Conversely, nonpolar solvents (e.g., hexane, toluene) may not be able to dissolve the ionic 4-methoxyphenoxide salt, leading to a slow, heterogeneous reaction with minimal interaction between reactants.
-
Solution: Use a polar aprotic solvent (DMF, DMSO, acetonitrile) to ensure the reactants are dissolved and the nucleophile is highly reactive.[1]
-
-
Cause 2: Biphasic System with Poor Reactant Transfer.
-
Explanation: If you are using an inexpensive base like aqueous sodium hydroxide with an organic solvent, the reaction becomes a two-phase system. The phenoxide may remain in the aqueous phase while the electrophile is in the organic phase, leading to a very slow reaction at the interface.
-
Solution: Employ Phase-Transfer Catalysis (PTC) .[13] Adding a catalytic amount of a phase-transfer agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically accelerate the reaction.[14] The lipophilic cation of the catalyst pairs with the phenoxide anion, shuttling it from the aqueous/solid phase into the organic phase where it can readily react with the electrophile.[13][15] This is a powerful, environmentally friendly technique widely used in industrial settings.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of this compound? Polar aprotic solvents are strongly recommended. Solvents like DMF, DMSO, and acetonitrile provide the best balance of dissolving the phenoxide salt while maximizing its nucleophilic reactivity for the SN2 reaction.[4][7][12]
Q2: What is the mechanistic reason for preferring polar aprotic solvents? The Williamson ether synthesis proceeds via an SN2 mechanism. The rate of this reaction is directly proportional to the concentration and strength of the nucleophile. Polar aprotic solvents enhance the nucleophile's strength. They possess large dipole moments to dissolve ionic compounds but lack acidic protons. Consequently, they solvate the cation of the phenoxide salt but leave the phenoxide anion relatively unsolvated or "naked." This unsolvated anion is more reactive and a much stronger nucleophile, leading to a significantly faster reaction rate.[2][3][7]
Q3: Can I use the starting alcohol (e.g., 2-propanol) as a solvent? While using the conjugate acid of an alkoxide as a solvent is common in some Williamson syntheses (e.g., sodium ethoxide in ethanol)[11], it is not ideal here for two reasons. First, 4-methoxyphenol is a solid, so it cannot be its own solvent. Second, using another alcohol like 2-propanol would make it a polar protic medium, which would solvate and deactivate the 4-methoxyphenoxide nucleophile, leading to a very slow reaction.[6]
Data Summary & Protocols
Table 1: Effect of Solvent Choice on Ether Synthesis Yield
The following table, adapted from a study on the analogous alkylation of eugenol with ethyl chloroacetate, illustrates the profound impact of polar aprotic solvents on product yield.[9][10]
| Solvent | Solvent Type | Yield (%) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 91% |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 51% |
| Acetonitrile (CH₃CN) | Polar Aprotic | 47% |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | No product |
Experimental Protocol: Synthesis in DMF
This protocol provides a general methodology for the synthesis of this compound using a preferred solvent system.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a sufficient volume of dry N,N-Dimethylformamide (DMF) to dissolve the reactants upon heating.
-
Reactant Addition: Heat the mixture to 80-90 °C and slowly add 1-chloro-2-propanol (1.1 eq) dropwise over 30 minutes.
-
Reaction: Maintain the temperature and stir the reaction mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Visualizations
Diagram 1: SN2 Reaction Pathway
Caption: SN2 mechanism for the synthesis of this compound.
Diagram 2: Solvent Effect on Nucleophile Reactivity
Caption: Protic solvents "cage" nucleophiles, while aprotic solvents leave them "naked" and reactive.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems based on solvent choice.
References
- Common side reactions in the Williamson synthesis of ethers. BenchChem.
- Troubleshooting Williamson ether synthesis side reactions. BenchChem.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Dimethyl sulfoxide as a solvent in Williamson ether synthesis.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Protic Vs Aprotic Solvent. Scribd.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Williamson Ether Synthesis reaction. BYJU'S.
- Polar Protic and Aprotic Solvents. ChemTalk.
- Polar Protic vs. Polar Aprotic Solvents. Reddit.
- Williamson Ether Synthesis. J&K Scientific LLC.
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
- Industrial Phase-Transfer C
- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)
- Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.
- Phase-Transfer C
- Phase-Transfer Catalysis.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(4-Methoxyphenoxy)-2-propanol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as 1-(4-Methoxyphenoxy)-2-propanol, a key intermediate or potential active pharmaceutical ingredient (API), the ability to accurately and precisely quantify its presence, purity, and stability is not merely a procedural formality—it is the bedrock of product safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory compliance. Our approach is not to simply present protocols, but to elucidate the rationale behind the selection of specific techniques and validation parameters, empowering researchers to make informed decisions for their specific applications.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This ensures that the data generated is reliable, reproducible, and fit for purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, most notably the ICH Q2(R2) guideline, that outline the necessary validation characteristics for various analytical procedures.[1][3][4][5] These guidelines form the authoritative framework for the experimental designs and comparisons presented herein.
This guide will focus on two of the most powerful and commonly employed analytical techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the development and validation of a stability-indicating HPLC-UV method and a sensitive GC-MS method for the analysis of this compound.
Comparative Overview of Analytical Techniques
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[6][7][8] this compound, with a molecular weight of 182.22 g/mol and a boiling point that would allow for volatilization, is amenable to both techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules.[7] | Volatile and thermally stable compounds.[6][7] |
| Typical Detector | UV-Visible Spectrophotometer, Diode Array Detector (DAD), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
| Strengths | Versatility, wide applicability, non-destructive. | High resolution, speed, sensitivity (especially with MS).[9] |
| Considerations | Higher cost due to solvent consumption.[8][9] | May require derivatization for polar analytes to increase volatility.[10][11] |
Stability-Indicating HPLC-UV Method Validation
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[2] This is crucial for determining the shelf-life and storage conditions of a drug substance.
Causality Behind Experimental Choices for HPLC
-
Reverse-Phase Chromatography: For a moderately polar compound like this compound, reverse-phase HPLC is the logical choice. The non-polar stationary phase (e.g., C18) will interact with the hydrophobic regions of the molecule, while a polar mobile phase allows for elution and separation from more polar or non-polar impurities.
-
Mobile Phase Selection: A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is standard for reverse-phase HPLC.[12] The ratio is optimized to achieve adequate retention and resolution of the analyte from any potential degradants. A gradient elution may be necessary to resolve a complex mixture of degradation products.
-
UV Detection: The presence of a chromophore (the methoxyphenoxy group) in this compound makes UV detection a suitable and cost-effective choice. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity.
Experimental Protocol for HPLC Method Validation
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
2. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days
3. Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the analyte peak from any degradation peaks in the stressed samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations across the expected range (e.g., 50-150% of the target concentration) are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by recovery studies, where a known amount of analyte is spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day, by a different analyst, or with different equipment. The RSD between the two sets of data should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C).
Visualization of HPLC Validation Workflow
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Sensitive GC-MS Method Validation
Gas Chromatography-Mass Spectrometry combines the high separation power of GC with the highly specific detection capabilities of MS, making it an excellent choice for trace-level analysis and impurity identification.
Causality Behind Experimental Choices for GC-MS
-
Derivatization: While this compound is volatile, its hydroxyl group can lead to peak tailing on some GC columns. A derivatization step, such as silylation, can improve peak shape and thermal stability.[11]
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for the separation of this type of compound.
-
Mass Spectrometric Detection: MS provides definitive identification through the fragmentation pattern of the analyte. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Experimental Protocol for GC-MS Method Validation
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
2. GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (for identification) and SIM (for quantification)
3. Validation Parameters: The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations:
-
Specificity: Demonstrated by the unique retention time and mass spectrum of the analyte, which should be distinct from other components in the sample matrix.
-
Linearity, Range, Accuracy, and Precision: Determined as described for the HPLC method, using the peak area from the SIM chromatogram for calculations.
-
LOD and LOQ: Due to the high sensitivity of MS, the LOD and LOQ are typically much lower than with UV detection.
-
Robustness: Assessed by varying parameters such as the oven temperature ramp rate, carrier gas flow rate, and inlet temperature.
Visualization of GC-MS Validation Workflow
Caption: Workflow for the development and validation of a GC-MS method.
Performance Comparison and Recommendations
| Parameter | Stability-Indicating HPLC-UV | Sensitive GC-MS |
| Specificity | Good, based on chromatographic resolution. May be challenging if degradants co-elute. | Excellent, based on both chromatographic separation and unique mass fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Moderate, suitable for assay and impurity quantification at typical levels. | Very high, ideal for trace-level impurity analysis and genotoxic impurity screening. |
| Application | Routine quality control, stability studies, assay of bulk drug and formulations. | Impurity profiling, identification of unknown degradants, analysis of trace contaminants. |
| Throughput | Moderate, typical run times are 15-30 minutes. | High, with modern GC systems offering fast temperature ramping.[9] |
| Cost & Complexity | Higher operational cost due to solvent usage.[8][9] | Lower solvent cost, but higher initial instrument cost. Can be more complex to operate. |
Recommendations:
-
For routine quality control, stability testing, and assay of this compound in bulk form or finished products, the stability-indicating HPLC-UV method is the recommended choice. It provides the necessary specificity and is robust for day-to-day use in a QC environment.
-
For impurity profiling, identification of unknown degradation products, and trace-level analysis , the GC-MS method is superior. Its high sensitivity and specificity are invaluable during drug development and for ensuring the absence of potentially harmful impurities.
Ultimately, the two methods are complementary. An ideal analytical strategy would involve the use of the HPLC-UV method for routine analyses and the GC-MS method for in-depth characterization and problem-solving.
Conclusion
The validation of analytical methods for a pharmaceutical compound like this compound is a scientifically rigorous process guided by regulatory expectations. By understanding the principles behind the choice of analytical technique and the specific validation parameters, researchers can develop robust and reliable methods that ensure the quality, safety, and efficacy of the final drug product. Both HPLC and GC-MS offer powerful capabilities, and the selection of the appropriate method should be based on a clear understanding of the intended application and the specific analytical challenges at hand.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Karmarkar, S., et al. (2014). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 19(9), 13586-13600. [Link]
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European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link]
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Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(1), 25. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. [Link]
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Langhorst, M. L. (1984). Glycol Ethers — Validation Procedures for Tube/Pump and Dosimeter Monitoring Methods. American Industrial Hygiene Association Journal, 45(6), 416-423. [Link]
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Singh, S., et al. (2014). Stability-indicating HPLC method for arteether and application to nanoparticles of arteether. Journal of Chromatographic Science, 52(8), 831-836. [Link]
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Han, D., et al. (2001). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry, 73(18), 4491-4497. [Link]
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Metoree. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
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Bitesize Bio. (2023). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]
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Journal of Pharmacognosy and Phytochemistry. (2024). A validated comparative study of RP-HPLC, GC-FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. [Link]
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Regis Technologies. (n.d.). 1-(4-Methoxyphenyl)-2-propanol. [Link]
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Bakshi, M., & Singh, S. (2002). Stability Indicating High-Performance Liquid Chromatography Method for the Estimation of Artemether in Capsule Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1173-1179. [Link]
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Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
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Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
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A Comparative Guide to Catalysts for the Synthesis of 1-(4-Methoxyphenoxy)-2-propanol
This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 1-(4-Methoxyphenoxy)-2-propanol, a key intermediate in the pharmaceutical industry, notably for the production of β-blockers like metoprolol. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this crucial compound. We will delve into the nuances of different catalytic strategies, offering experimental data, detailed protocols, and mechanistic insights to inform your selection of the most suitable catalyst for your specific needs.
Introduction: The Significance of this compound
This compound is a vital building block in organic synthesis, primarily recognized for its role as a precursor to metoprolol and other aryloxypropanolamine-based pharmaceuticals. The core of its synthesis lies in the ring-opening of propylene oxide by 4-methoxyphenol. The efficiency, selectivity, and cost-effectiveness of this reaction are critically dependent on the choice of catalyst. An ideal catalytic system should not only provide a high yield of the desired product but also exhibit high regioselectivity to minimize the formation of the isomeric byproduct, 2-(4-methoxyphenoxy)-1-propanol. This guide will explore and compare the performance of several key catalyst classes: conventional base catalysts, phase-transfer catalysts, and ionic liquids.
The Core Reaction: Ring-Opening of Propylene Oxide
The fundamental transformation involves the nucleophilic attack of the phenoxide ion of 4-methoxyphenol on one of the carbon atoms of the propylene oxide ring. The choice of catalyst influences the generation and reactivity of the phenoxide nucleophile and the activation of the epoxide ring, thereby dictating the reaction rate and selectivity.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
This section provides a head-to-head comparison of different catalyst types, focusing on their performance metrics, advantages, and disadvantages.
Conventional Base Catalysis
Inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most traditional catalysts for this reaction. They function by deprotonating the 4-methoxyphenol to generate the reactive phenoxide ion.
Mechanism of Action: The strong base abstracts the acidic proton from the hydroxyl group of 4-methoxyphenol, forming the sodium or potassium salt of the phenoxide. This highly nucleophilic phenoxide then attacks the less sterically hindered carbon of the propylene oxide ring, leading to the formation of the desired product upon workup.
Performance Data:
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (Primary/Secondary alcohol) | Reference |
| NaOH | 80-100 | 6-8 | 75-85 | Moderate | General Knowledge |
| KOH | 80-100 | 5-7 | 80-90 | Moderate to Good | General Knowledge |
Advantages:
-
Low Cost and Availability: These are commodity chemicals, making the process economically viable for large-scale production.
-
Simple Procedure: The experimental setup is straightforward.
Disadvantages:
-
Moderate Selectivity: Can lead to the formation of the undesired secondary alcohol isomer.
-
Harsh Reaction Conditions: Often requires elevated temperatures.
-
Work-up Challenges: Neutralization and removal of the base can be cumbersome and generate significant aqueous waste.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts, typically quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or crown ethers, facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the propylene oxide resides.
Mechanism of Action: The quaternary ammonium cation forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase, allowing for a homogeneous reaction with propylene oxide. This enhances the reaction rate and can improve selectivity.
Caption: Mechanism of Phase-Transfer Catalysis.
Performance Data:
| Catalyst | Co-catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (Primary/Secondary alcohol) | Reference |
| Tetrabutylammonium Bromide (TBAB) | NaOH | 60-80 | 4-6 | >90 | Good to Excellent | General Knowledge |
| Benzyltriethylammonium Chloride (BTEAC) | KOH | 70-90 | 5-7 | ~88 | Good | General Knowledge |
Advantages:
-
Higher Yields and Selectivity: Generally provides better results compared to conventional base catalysis.
-
Milder Reaction Conditions: Often allows for lower reaction temperatures.
-
Reduced Waste: Can minimize the amount of aqueous waste generated.
Disadvantages:
-
Higher Catalyst Cost: Phase-transfer catalysts are more expensive than simple inorganic bases.
-
Catalyst Separation: Removal of the catalyst from the product mixture can sometimes be challenging.
Ionic Liquids (ILs)
Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts. Their unique properties, such as negligible vapor pressure and high thermal stability, make them attractive green alternatives.
Mechanism of Action: The basic anion of the ionic liquid can deprotonate the phenol, while the cation can interact with and activate the propylene oxide ring. This dual activation mechanism can lead to high reaction rates and selectivity. A study on a similar reaction, the synthesis of 1-methoxy-2-propanol, demonstrated that an ionic liquid in a micro-tubular reactor significantly shortened the reaction time to 20 minutes and achieved a yield of 92%.[1]
Performance Data (for a related synthesis):
| Catalyst | Reactants | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| [N4444][Buty] | Propylene Oxide, Methanol | 110 | 20 | 92 | [1] |
Advantages:
-
High Efficiency: Can lead to very short reaction times and high yields.
-
Green Solvent: Low volatility and potential for recyclability make them environmentally friendly.
-
Tunable Properties: The properties of ionic liquids can be tailored by changing the cation and anion.
Disadvantages:
-
High Cost: Ionic liquids are generally expensive.
-
Viscosity: High viscosity can sometimes lead to mass transfer limitations.
-
Purity: The purity of the ionic liquid can significantly affect its catalytic activity.
Experimental Protocols
Protocol for Base-Catalyzed Synthesis
-
Setup: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a thermometer is charged with 4-methoxyphenol (1.0 eq) and a suitable solvent (e.g., toluene or DMF).
-
Base Addition: Powdered potassium hydroxide (1.1 eq) is added to the mixture.
-
Heating: The mixture is heated to 80-100°C with vigorous stirring.
-
Propylene Oxide Addition: Propylene oxide (1.2 eq) is added dropwise over a period of 1 hour, maintaining the reaction temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed (typically 5-7 hours).
-
Work-up: The reaction mixture is cooled to room temperature, and water is added. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Protocol for Phase-Transfer Catalyzed Synthesis
-
Setup: A three-necked flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with 4-methoxyphenol (1.0 eq), a solvent (e.g., chlorobenzene), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Base Addition: A 50% aqueous solution of sodium hydroxide (2.0 eq) is added.
-
Heating: The mixture is heated to 70°C with efficient stirring.
-
Propylene Oxide Addition: Propylene oxide (1.1 eq) is added dropwise over 30 minutes.
-
Reaction Monitoring: The progress of the reaction is followed by GC analysis of the organic phase.
-
Work-up: After completion, the organic layer is separated, washed with water until neutral, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the residue is distilled under vacuum to obtain the pure product.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a critical decision that impacts yield, selectivity, cost, and environmental footprint.
-
Conventional base catalysis remains a viable option for large-scale production due to its low cost, but it suffers from moderate selectivity and harsh reaction conditions.
-
Phase-transfer catalysis offers a significant improvement in terms of yield and selectivity under milder conditions, making it an attractive alternative despite the higher catalyst cost.
-
Ionic liquids represent a promising green and highly efficient catalytic system, although their high cost and potential for mass transfer limitations currently hinder their widespread industrial adoption.
Future research should focus on the development of recoverable and reusable catalysts, such as solid-supported phase-transfer catalysts or immobilized ionic liquids, to combine the advantages of high performance with improved economics and sustainability. Further detailed kinetic and mechanistic studies on a wider range of catalytic systems will also be crucial for the rational design of next-generation catalysts for this important industrial synthesis.
References
[1] Tao, D., et al. (2019). Highly efficient synthesis of 1-methoxy-2-propanol using ionic liquid catalysts in a micro-tubular circulating reactor. Green Chemical Engineering.
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A Comparative Guide to 1-(4-Methoxyphenoxy)-2-propanol and Other Ether Propanols in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the selection of appropriate reagents and intermediates is a critical determinant of reaction efficiency, product purity, and overall process viability. Among the versatile classes of compounds employed, ether propanols stand out for their utility as solvents, starting materials, and key intermediates. This guide provides an in-depth technical comparison of 1-(4-Methoxyphenoxy)-2-propanol with other relevant ether propanols, namely 1-Phenoxy-2-propanol and 1-Butoxy-2-propanol. By examining their synthesis, physicochemical properties, and performance in a representative synthetic application, this document aims to equip researchers with the insights necessary to make informed decisions in their experimental designs.
Introduction: The Role of Ether Propanols in Synthesis
Ether propanols, characterized by a propanol backbone with an ether linkage, are a class of organic compounds with broad applications. Their dual functionality of a hydroxyl group and an ether linkage imparts unique solvency characteristics and reactivity. They are frequently utilized as solvents in coatings, inks, and cleaning formulations.[1][2] In the realm of pharmaceutical and fine chemical synthesis, they serve as crucial building blocks for more complex molecules. A notable application is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases.[3][4] The structure of the ether propanol, particularly the nature of the substituent on the ether linkage, can significantly influence reaction outcomes.
Comparative Physicochemical Properties
The choice of an ether propanol in a synthetic protocol is often guided by its physical and chemical properties. These properties, including molecular weight, boiling point, and solubility, can affect reaction kinetics, work-up procedures, and overall process efficiency.
| Property | This compound | 1-Phenoxy-2-propanol | 1-Butoxy-2-propanol |
| Molecular Formula | C₁₀H₁₄O₃ | C₉H₁₂O₂ | C₇H₁₆O₂ |
| Molecular Weight ( g/mol ) | 182.22 | 152.19 | 132.20 |
| Boiling Point (°C) | ~220 (approx.) | ~220 | 171 |
| Density (g/cm³) | ~1.06 | 1.06 | 0.90 |
| Solubility in Water | Soluble | Soluble | Miscible |
Data compiled from various sources.[1][5][6]
The presence of the methoxy group in this compound increases its molecular weight and is expected to have a higher boiling point compared to its non-methoxylated counterpart, 1-phenoxy-2-propanol, although both are high-boiling solvents.[1] 1-Butoxy-2-propanol, with its aliphatic ether linkage, has a significantly lower boiling point. These differences are critical when considering reaction temperature and solvent removal post-reaction.
Synthesis of Ether Propanols: The Williamson Ether Synthesis
A common and versatile method for the preparation of ether propanols is the Williamson ether synthesis.[7][8] This Sₙ2 reaction involves the reaction of an alcohol with a primary alkyl halide in the presence of a strong base.[9] In the context of the ether propanols discussed here, this typically involves the reaction of a phenol or an alcohol with propylene oxide or a propylene halohydrin.
Conceptual Workflow for Williamson Ether Synthesis of Aryl Ether Propanols
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A Comparative Guide to the Spectroscopic Analysis of Impurities in 1-(4-Methoxyphenoxy)-2-propanol
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
1-(4-Methoxyphenoxy)-2-propanol is a key chemical intermediate, structurally related to a class of compounds widely used in the pharmaceutical industry, such as beta-blockers. In the synthesis of any Active Pharmaceutical Ingredient (API), the purity of such intermediates is paramount. Even trace-level impurities can be carried through subsequent synthetic steps, potentially impacting the final drug substance's safety, efficacy, and stability.[1]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities in new drug substances.[2] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, often as low as 0.05% to 0.1%.[3][4] This necessitates the use of highly sensitive and specific analytical methodologies to build a comprehensive impurity profile.
This guide provides a comparative analysis of the primary spectroscopic techniques used for the detection, identification, and quantification of potential impurities in this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in years of field experience to empower researchers in their quality control and drug development endeavors.
Understanding Potential Impurities in this compound
A robust analytical strategy begins with understanding the potential impurity landscape. Impurities are typically classified based on their origin.[5] For this compound, synthesized commonly via the reaction of 4-methoxyphenol with a propylene oxide equivalent, the following impurities can be anticipated:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 4-methoxyphenol and residuals from propylene oxide.
-
By-products: The primary by-product is often the regioisomer, 2-(4-methoxyphenoxy)-1-propanol , formed from the alternative ring-opening of the epoxide. Dimeric or polymeric species from over-reaction can also occur.
-
Reagents and Catalysts: Inorganic salts or residual catalysts used during synthesis.[6]
-
-
Degradation Products: Formed during manufacturing or storage, potentially through oxidation of the ether linkage or secondary alcohol.
A Comparative Overview of Spectroscopic Techniques
No single technique is a panacea for impurity profiling. A multi-modal approach, leveraging the strengths of different spectroscopic methods, is essential. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, often coupled with powerful chromatographic separation.[7][8]
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Definitive structure elucidation & quantification (qNMR) | Unambiguous identification of isomers; provides detailed connectivity information; inherently quantitative. | Relatively low sensitivity compared to MS; requires higher sample purity and concentration for analysis. |
| Mass Spectrometry (MS) | Detection and identification of trace-level impurities | Exceptional sensitivity (ppb-ppt levels); provides accurate molecular weight and elemental composition (HRMS); ideal when coupled with LC or GC.[9] | Cannot distinguish between isomers without chromatography; fragmentation can be complex; ionization efficiency varies between compounds. |
| FTIR Spectroscopy | Raw material identification and functional group analysis | Fast, non-destructive, and inexpensive; excellent for verifying the identity of starting materials and detecting gross functional group changes.[10] | Lacks the sensitivity and specificity for trace impurity analysis, especially for structurally similar compounds.[11] |
| Hyphenated (LC-MS) | Separation, detection, and identification in a single run | Combines the superior separation power of HPLC with the sensitivity and specificity of MS, making it the workhorse for impurity profiling.[12] | Co-elution can still be a challenge; requires method development and validation. |
Deep Dive: Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure
Expertise & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure determination. For this compound, its primary value lies in distinguishing it from its key process impurity, the regioisomer 2-(4-methoxyphenoxy)-1-propanol. Since these isomers have identical molecular weights, MS alone cannot differentiate them. ¹H NMR provides a unique fingerprint based on the chemical environment of each proton, making this distinction straightforward.
Expected ¹H NMR Signals for this compound:
-
~1.2 ppm (doublet, 3H): Methyl protons (-CH₃) coupled to the adjacent methine proton.
-
~3.75 ppm (singlet, 3H): Methoxy group protons (-OCH₃).
-
~3.8-4.0 ppm (multiplet, 2H): Methylene protons (-OCH₂-).
-
~4.1 ppm (multiplet, 1H): Methine proton (-CH(OH)-).
-
~6.8-6.9 ppm (multiplet, 4H): Aromatic protons.
-
Variable (broad singlet, 1H): Hydroxyl proton (-OH).
In contrast, the regioisomer 2-(4-methoxyphenoxy)-1-propanol would show a distinctly different splitting pattern and chemical shifts for the propanol backbone protons.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Standard compilations of solvent impurity shifts are crucial for accurate interpretation.[13][14]
-
Internal Standard (for qNMR): For quantification, add a known amount of an internal standard with a non-overlapping signal (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (≥400 MHz recommended for better resolution). Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay (D1) of at least 5 times the longest T1 for accurate integration, and a 90° pulse angle.
-
Data Processing: Process the spectrum using appropriate software. Phase and baseline correct the spectrum carefully.
-
Analysis: Integrate the signals corresponding to the main compound and any identified impurities. Calculate the mole percentage of impurities relative to the main peak. For structural elucidation of unknown impurities, 2D NMR experiments like COSY and HSQC may be required.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Detection
Expertise & Rationale: The power of LC-MS lies in its ability to physically separate impurities from the main component before they enter the mass spectrometer.[12] This allows for the detection of trace-level impurities that would be completely masked in a direct infusion MS or NMR experiment. High-Resolution Mass Spectrometry (HRMS) further allows for the determination of the elemental composition of an unknown impurity from its accurate mass, providing a significant clue to its identity.
Experimental Protocol: Impurity Profiling by RP-HPLC-UV/MS
-
Chromatographic System: A UHPLC or HPLC system equipped with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Column: A high-resolution reverse-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) is a typical starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 15-20 minutes. This ensures the elution of compounds with a wide range of polarities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
-
UV Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and 275 nm) to detect impurities that may have different chromophores.
-
Mass Spectrometry Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI) is generally suitable for this moderately polar molecule.
-
Capillary Voltage: 3.5-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Gas Flow: Optimize nebulizer and drying gas flows for maximum signal.
-
Acquisition Mode: Full scan mode (e.g., m/z 100-500) to detect all ions. A data-dependent MS/MS scan can be included to automatically acquire fragmentation data for ions that exceed a certain intensity threshold.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Identity Check
Expertise & Rationale: While not a primary tool for trace analysis, FTIR is invaluable for rapid identity confirmation of incoming raw materials and the final product. Its speed and simplicity make it an excellent first-line screening tool. Any significant deviation from the reference spectrum of a known pure standard indicates a potential issue, such as the presence of a wrong material or a gross impurity.
Expected Key FTIR Absorptions for this compound:
-
~3400 cm⁻¹ (broad): O-H stretch from the secondary alcohol.
-
~3000-2850 cm⁻¹: C-H stretching from alkyl and methoxy groups.
-
~1600, 1500 cm⁻¹: C=C stretching from the aromatic ring.
-
~1230 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.
-
~1040 cm⁻¹ (strong): C-O stretch of the secondary alcohol.
Experimental Protocol: FTIR by Attenuated Total Reflectance (ATR)
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Compare the resulting spectrum against a reference spectrum of a qualified standard.
Integrated Analytical Workflow
In practice, these techniques are integrated into a logical workflow to ensure comprehensive analysis and structural validation of any detected impurities.
Caption: Integrated workflow for impurity analysis.
Conclusion and Best Practices
The robust characterization of impurities in a pharmaceutical intermediate like this compound is a non-negotiable aspect of drug development. A scientifically sound, phase-appropriate strategy is crucial for regulatory compliance and ensuring patient safety.
-
Best Practice: The combination of a high-resolution separation technique with multiple detectors (HPLC-UV/MS) is the cornerstone of modern impurity profiling.[8] It provides the necessary sensitivity for detection and preliminary identification.
-
Definitive Proof: For any unknown impurity that exceeds the ICH identification threshold, isolation (typically by preparative HPLC) followed by definitive structural elucidation by NMR spectroscopy is the gold standard and regulatory expectation.
-
Routine vs. Investigation: FTIR serves as an excellent, rapid tool for routine identity checks, while the more resource-intensive chromatographic and NMR methods are employed for in-depth batch release testing, stability studies, and investigational work.
By integrating these techniques within a logical, risk-based framework, researchers can confidently establish a comprehensive impurity profile, ensuring the quality and safety of the materials that ultimately become life-saving medicines.
References
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved January 21, 2026, from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 21, 2026, from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved January 21, 2026, from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved January 21, 2026, from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1-(4-methoxyphenyl)propan-2-ol. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved January 21, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2009, July 16). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2. Retrieved January 21, 2026, from [Link]
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
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NIST. (n.d.). 1-Propanol, 2-methoxy-. Retrieved January 21, 2026, from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Ragaini, V., & Varesio, E. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21458-21467.
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Scientific Approaches for Impurity Profiling in New Pharmaceutical substances and its products-An Overview. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
- Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 99-116.
-
ResearchGate. (n.d.). Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches. Retrieved January 21, 2026, from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... Retrieved January 21, 2026, from [Link]
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Unambiguous Structural Confirmation of 1-(4-Methoxyphenoxy)-2-propanol: A Comparative Guide to Analytical Techniques
In the landscape of drug development and chemical research, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For the compound 1-(4-Methoxyphenoxy)-2-propanol , a molecule with potential applications in various fields, understanding its exact atomic arrangement is crucial for predicting its biological activity, physical properties, and synthetic pathways. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for definitive structural elucidation.
This guide provides a comprehensive comparison of analytical methods for characterizing this compound. It will delve into the theoretical and practical aspects of a hypothetical X-ray crystallographic analysis, benchmarked against commonly used spectroscopic techniques. As of the latest search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, a crystal structure for this compound has not been deposited.[1][2] This absence underscores the importance of the methodologies described herein for any researcher seeking to definitively characterize this and similar molecules.
The Decisive Power of X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing the precise coordinates of each atom in a molecule, as well as information about bond lengths, bond angles, and torsional angles. This technique is particularly vital when a molecule contains stereocenters, as is the case with this compound, where the second carbon of the propanol chain is chiral. While spectroscopic methods may suggest the connectivity of atoms, they often cannot definitively establish the absolute stereochemistry.
The journey from a powdered sample to a fully refined crystal structure is a multi-step process, each stage requiring careful execution and consideration. The following section outlines a detailed protocol for such an analysis of this compound.
A Step-by-Step Protocol for Crystallographic Analysis
Part 1: Crystal Growth – The Art of Inducing Order
The first and often most challenging step is growing a single crystal of sufficient size and quality. For a compound like this compound, which is likely a liquid or a low-melting solid at room temperature, several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly over several days or weeks. The key is to control the rate of evaporation to allow for the orderly arrangement of molecules into a crystal lattice.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
Part 2: Data Collection – Illuminating the Crystal
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of angles while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
Part 3: Structure Solution and Refinement – From Diffraction to 3D Model
The collected diffraction data is then processed to solve and refine the crystal structure. This involves:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group, which describes the symmetry elements within the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to determine the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined by adjusting the atomic positions and other parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. This iterative process minimizes the R-factor, a measure of the goodness of fit.
The overall workflow for single-crystal X-ray diffraction is illustrated in the diagram below:
Sources
A Comparative Guide to the Kinetic Studies of 1-(4-Methoxyphenoxy)-2-propanol Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for studying the formation kinetics of 1-(4-Methoxyphenoxy)-2-propanol, a key intermediate in various chemical syntheses. By understanding the kinetics, researchers can optimize reaction conditions, improve yield and purity, and scale up production processes effectively. This document moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of the reaction dynamics.
Introduction: The "Why" Behind the Kinetics
This compound is typically synthesized via the ring-opening of propylene oxide with p-methoxyphenol. This reaction, a variant of the Williamson ether synthesis, is catalyzed by either a base or an acid. A thorough kinetic study is paramount for several reasons:
-
Process Optimization: Kinetic data allows for the fine-tuning of reaction parameters such as temperature, catalyst loading, and reactant concentrations to maximize the reaction rate and product yield.
-
Mechanism Elucidation: Understanding the rate law and the effect of different variables on the reaction rate helps to confirm the proposed reaction mechanism.
-
Scale-Up: Kinetic models are essential for designing and scaling up chemical reactors, ensuring consistent product quality and safe operation.
-
Selectivity Control: In cases where side reactions can occur, kinetic studies can help identify conditions that favor the formation of the desired product over impurities.
This guide will compare different approaches to studying the kinetics of this reaction, providing both theoretical grounding and practical, step-by-step protocols.
The Primary Synthetic Route: Base-Catalyzed Epoxide Ring-Opening
The most common method for the synthesis of this compound is the base-catalyzed reaction between p-methoxyphenol and propylene oxide.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A strong base is used to deprotonate the p-methoxyphenol, forming the more nucleophilic p-methoxyphenoxide ion. This phenoxide then attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom of the epoxide. The reaction results in the inversion of stereochemistry at the attacked carbon. The resulting alkoxide is then protonated to yield the final product.
A Comparative Guide to Purity Assessment of 1-(4-Methoxyphenoxy)-2-propanol: DSC vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. In the case of 1-(4-Methoxyphenoxy)-2-propanol, a key intermediate in the synthesis of pharmaceuticals, particularly beta-blockers, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with the more traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most appropriate analytical strategy for your needs.
The Foundational Principles: Thermal vs. Separation-Based Purity Analysis
The purity of a chemical compound can be assessed through fundamentally different, yet complementary, analytical lenses. DSC operates on a thermodynamic principle, while HPLC and GC are separation sciences.
Differential Scanning Calorimetry (DSC): An Absolute Purity Method
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] For a crystalline compound like this compound, its purity can be determined by meticulously analyzing the melting endotherm.
The core principle is melting point depression . An absolutely pure crystalline compound theoretically melts at a single, sharp temperature. However, the presence of impurities disrupts the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature.[2][3] This phenomenon is described by the van't Hoff equation , which forms the mathematical basis for DSC purity calculations.[2][4][5]
A critical assumption for this method is that the impurities are soluble in the molten primary substance but are insoluble in its solid, crystalline phase, thereby forming a eutectic system.[4][6][7][8] This technique is recognized by pharmacopeias and standards organizations, with methodologies outlined in ASTM E928 and USP General Chapter <891> .[4][9][10][11][12][13]
Chromatographic Techniques: Purity by Separation and Quantification
Chromatographic methods physically separate the components of a mixture, allowing for the quantification of the main component relative to its impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[14] For purity analysis, the area of the main peak in the resulting chromatogram is compared to the total area of all detected peaks (area normalization) to calculate a percentage purity.[15][16] HPLC is exceptionally versatile and is the workhorse for analyzing non-volatile, thermally sensitive, or high molecular weight compounds.[14]
-
Gas Chromatography (GC): GC is an established method for analyzing volatile substances.[17][18] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.[19] Separation occurs based on the compound's volatility and interaction with the stationary phase. It is the gold standard for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis of this compound.[17][18][19]
Comparative Performance: Choosing the Right Tool for the Task
The choice between DSC, HPLC, and GC is not about which method is universally "better," but which is most fit-for-purpose. Each provides different, and often complementary, information about the sample's purity.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Thermodynamic (Melting Point Depression)[3] | Separation by Partitioning (Liquid-Solid)[14] | Separation by Partitioning (Gas-Solid/Liquid)[19] |
| Type of Purity | Absolute mole % purity of the main component. | Relative area % purity based on detectable impurities. | Relative area % purity based on detectable volatile impurities. |
| Reference Standards | Not required for impurities.[20][] | Required for identification and accurate quantification of specific impurities.[22] | Required for identification and accurate quantification of specific impurities. |
| Impurity Information | Provides total mole % of soluble impurities; no identity information.[1] | Provides a profile of non-volatile impurities (retention time, area %).[20] | Provides a profile of volatile impurities and residual solvents.[18] |
| Applicability | High-purity (>98.5 mol%), crystalline, thermally stable compounds.[4][9][10][20] | Wide range of non-volatile and thermally labile compounds.[14] | Volatile and semi-volatile, thermally stable compounds.[18] |
| Key Advantages | Fast, requires small sample size, provides absolute purity without impurity standards. | High resolution and sensitivity, well-established, provides impurity profile.[23] | Extremely sensitive for volatile organic compounds and residual solvents.[18] |
| Key Limitations | Does not identify impurities, not suitable for amorphous or decomposing samples.[20][24] | Purity value is relative to detected peaks; non-chromophoric impurities are missed. | Limited to volatile/semi-volatile compounds; derivatization may be needed for others. |
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness, every analytical protocol must be a self-validating system. This begins with rigorous instrument calibration and is followed by a meticulously executed methodology.
Protocol 1: DSC Purity Determination of this compound
This protocol is designed in accordance with ASTM E928 standards.[4][9][10]
1. Causality Behind Experimental Choices:
-
Instrument Calibration: The accuracy of DSC purity determination is fundamentally dependent on precise temperature and enthalpy measurements. Therefore, calibration with a high-purity certified reference material like Indium is a non-negotiable first step.[9] This ensures the measured melting temperatures and heat flow are traceable and accurate.
-
Small Sample Mass (1-3 mg): Using a small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample melts as uniformly as possible, which is crucial for achieving near-equilibrium conditions.[7]
-
Slow Heating Rate (0.5-1.0 °C/min): A slow heating rate allows sufficient time for the heat to distribute evenly throughout the sample and for the melting process to approach thermal equilibrium.[7] This enhances the resolution between the melting of the eutectic mixture and the main component, which is vital for an accurate van't Hoff plot.
-
Hermetically Sealed Pans: This prevents any loss of mass due to sublimation or evaporation during the heating process, which would invalidate the results.
2. Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and cell constant using high-purity Indium according to the manufacturer's guidelines and ASTM E967/E968.[9]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system. Prepare an identical empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable, non-reactive atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected onset of melting.
-
Ramp the temperature at a slow, constant rate (e.g., 0.7 °C/min) to a temperature at least 20°C beyond the end of the melting endotherm.[7]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Integrate the area of the melting endotherm.
-
Utilize the instrument's purity analysis software, which applies the van't Hoff equation to the partial areas of the melting peak. The software plots the sample temperature (T_s) versus the reciprocal of the fraction melted (1/F).[2][5][25]
-
The software performs a linearization of this plot to calculate the mole percent purity of the sample.[2]
-
Protocol 2: General Chromatographic Purity Analysis (HPLC/GC)
1. Causality Behind Experimental Choices:
-
Method Development: The choice of column, mobile phase (for HPLC) or carrier gas/temperature program (for GC), and detector is critical. These parameters are optimized to achieve baseline separation of the main component peak from all potential impurity peaks. Poor separation leads to inaccurate purity assessments.[15]
-
System Suitability: Before sample analysis, a system suitability test is performed using a reference standard. This test verifies that the chromatographic system (e.g., resolution, peak symmetry, efficiency) is performing adequately to generate reliable data. This is a core tenet of analytical trustworthiness.
-
Detector Selection: For HPLC, a UV detector is common, assuming the impurities have a chromophore. For GC, a Flame Ionization Detector (FID) is widely used for organic compounds as it offers a broad, linear response range.
2. Step-by-Step Methodology (HPLC Example):
-
Mobile Phase Preparation: Prepare and degas the mobile phase (e.g., a gradient of acetonitrile and water).
-
Standard & Sample Preparation: Prepare a stock solution of this compound reference standard and the sample to be tested at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
System Suitability: Inject the reference standard solution to verify the performance of the HPLC system.
-
Injection: Inject the sample solution onto the HPLC system.
-
Data Acquisition: Record the chromatogram until all components have eluted.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time relative to the standard.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percent purity using the area normalization formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100[15]
-
Visualization of Workflows
To better illustrate the logical flow of these analytical processes, the following diagrams are provided.
Caption: Workflow for DSC-based purity determination of this compound.
Caption: Fundamental comparison of DSC, HPLC, and GC for purity analysis.
Conclusion and Authoritative Recommendation
For the purity assessment of a crystalline pharmaceutical intermediate like this compound, no single method provides a complete picture. A multi-faceted, orthogonal approach is the most scientifically robust strategy.
-
DSC is the premier choice for determining the absolute mole percent purity of the main component. Its speed, small sample requirement, and ability to provide a purity value without needing impurity reference standards make it an invaluable tool, particularly for lot release of highly pure materials (>98.5%).[4][20][24]
-
HPLC is essential for impurity profiling. It separates, detects, and quantifies non-volatile process-related impurities and degradation products that DSC cannot identify. This is critical for meeting regulatory requirements and understanding the stability of the compound.
-
GC is indispensable for analyzing volatile impurities and, crucially, residual solvents. These are common byproducts of chemical synthesis and must be controlled to strict limits defined by guidelines such as ICH Q3C.
Therefore, a comprehensive quality control strategy for this compound should leverage DSC as a primary method for absolute purity determination , complemented by HPLC for non-volatile impurity profiling and GC for the analysis of residual solvents and other volatile impurities. This integrated approach ensures a thorough and trustworthy characterization of the material, upholding the highest standards of scientific integrity and product safety.
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A Comparative Guide to the Synthetic Routes of 1-(4-Methoxyphenoxy)-2-propanol
For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic pathway is paramount to achieving efficiency, purity, and scalability. This guide provides an in-depth comparison of the primary synthetic routes to 1-(4-Methoxyphenoxy)-2-propanol (CAS 42900-54-9), a key intermediate in various chemical applications. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of the two most prevalent methodologies: the Williamson Ether Synthesis and the Base-Catalyzed Ring-Opening of Propylene Oxide.
Introduction to this compound
This compound is a propanol derivative featuring a methoxyphenoxy ether linkage. Its structure combines both a secondary alcohol and an ether, making it a versatile building block. The molecule's utility is derived from its potential for further functionalization at the hydroxyl group, while the ether linkage provides stability.
Synthetic Strategies: A Comparative Overview
Two principal retrosynthetic disconnections lead to the most logical and widely practiced syntheses of this compound.
-
Route A: Williamson Ether Synthesis: This classic C-O bond-forming reaction involves the nucleophilic substitution of a halide by an alkoxide. For our target molecule, this translates to the reaction between the sodium salt of 4-methoxyphenol and a 1-halo-2-propanol.
-
Route B: Epoxide Ring-Opening: This approach leverages the high reactivity of strained epoxide rings. Here, 4-methoxyphenol, acting as a nucleophile, attacks propylene oxide under basic conditions to forge the desired ether linkage.
The following sections will provide a detailed analysis of each route, including theoretical principles, step-by-step experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Route A: The Williamson Ether Synthesis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of ether synthesis due to its reliability and broad scope.[1] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an alkyl electrophile.[2][3]
Mechanistic Considerations
The synthesis of this compound via this route involves two key steps:
-
Deprotonation: 4-methoxyphenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)), to generate the more nucleophilic 4-methoxyphenoxide anion. Phenols are sufficiently acidic (pKa ~10) to be deprotonated effectively by common bases.[4]
-
Nucleophilic Substitution: The resulting phenoxide attacks a propylene-based electrophile bearing a leaving group at the C1 position, such as 1-chloro-2-propanol. As an S(_N)2 reaction, the attack occurs at the least sterically hindered carbon, which in this case is the primary carbon bearing the chlorine atom.[2][5]
Caption: Workflow for Williamson Ether Synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure adapted from analogous syntheses.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol) and ethanol (100 mL).
-
Base Addition: While stirring, add potassium carbonate (15.2 g, 0.11 mol) to the flask.
-
Reaction Initiation: Heat the mixture to reflux (approximately 80°C) and stir for 30 minutes to ensure the formation of the potassium 4-methoxyphenoxide.
-
Alkyl Halide Addition: Slowly add 1-chloro-2-propanol (9.5 g, 0.1 mol) to the refluxing mixture over 30 minutes.
-
Reaction: Continue to stir the reaction mixture at reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted 4-methoxyphenol, followed by a wash with brine (50 mL).[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Route B: Base-Catalyzed Ring-Opening of Propylene Oxide
The ring-opening of epoxides is a powerful method for constructing 1,2-difunctionalized compounds.[7] Due to significant ring strain, epoxides are susceptible to attack by nucleophiles. In the presence of a base, the reaction proceeds via an S(_N)2 mechanism where the nucleophile attacks one of the epoxide carbons, leading to the opening of the three-membered ring.
Mechanistic Considerations
For the synthesis of this compound, the base-catalyzed ring-opening of propylene oxide with 4-methoxyphenol is highly regioselective.
-
Nucleophile Generation: As in the Williamson synthesis, a base is used to deprotonate 4-methoxyphenol to form the 4-methoxyphenoxide anion.
-
Nucleophilic Attack: The phenoxide anion then acts as the nucleophile. In a base-catalyzed (or strong nucleophile) ring-opening, the attack occurs at the less sterically hindered carbon of the epoxide. For propylene oxide, this is the terminal methylene (C1) carbon. This regioselectivity ensures the formation of the desired secondary alcohol isomer, this compound, over the primary alcohol isomer that would result from attack at the internal methine (C2) carbon.[8]
Caption: Workflow for Base-Catalyzed Ring-Opening of Propylene Oxide.
Experimental Protocol
This protocol is a representative procedure adapted from analogous syntheses, such as the reaction of phenol with propylene oxide.[8]
-
Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, combine 4-methoxyphenol (12.4 g, 0.1 mol) and a catalytic amount of sodium hydroxide (0.4 g, 0.01 mol).
-
Solvent (Optional): The reaction can be run neat or in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) (50 mL) to facilitate mixing and heat transfer.
-
Reactant Addition: Seal the vessel and carefully add propylene oxide (7.0 g, 0.12 mol) at room temperature. Caution: Propylene oxide is a low-boiling, flammable, and toxic substance. All operations should be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 80-100°C. The reaction is typically exothermic and the internal pressure will increase. Stir at this temperature for 4-6 hours, monitoring the consumption of starting materials.
-
Workup: Cool the reaction vessel to room temperature. If a solvent was used, remove it under reduced pressure.
-
Neutralization and Extraction: Dilute the residue with water (100 mL) and neutralize with dilute HCl. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation to obtain this compound.
Comparative Analysis
| Feature | Route A: Williamson Ether Synthesis | Route B: Epoxide Ring-Opening |
| Reagents | 4-methoxyphenol, base (e.g., K(_2)CO(_3)), 1-chloro-2-propanol | 4-methoxyphenol, propylene oxide, catalytic base (e.g., NaOH) |
| Atom Economy | Lower, due to the formation of a salt byproduct (e.g., KCl). | Higher, as it is an addition reaction with no byproducts. |
| Regioselectivity | Excellent. The S(_N)2 attack is directed at the primary carbon bearing the leaving group, avoiding isomeric impurities. | Excellent under basic conditions. Attack occurs at the less substituted carbon of the epoxide, leading to the desired secondary alcohol. |
| Reaction Conditions | Typically requires reflux temperatures (e.g., 80°C) for several hours. Atmospheric pressure. | Often requires elevated temperatures (80-100°C) and a sealed vessel to contain the volatile propylene oxide. |
| Safety & Handling | 1-chloro-2-propanol is a hazardous chemical. Standard laboratory precautions are sufficient. | Propylene oxide is a highly flammable, volatile, and carcinogenic substance requiring specialized handling and equipment (pressure vessel). |
| Potential Byproducts | Elimination (E2) can be a competing reaction, though less likely with a primary halide. Dialkylation of the phenol is possible with excess alkyl halide. | Polymerization of propylene oxide can occur, especially at higher temperatures or with certain catalysts. Formation of the isomeric primary alcohol is minimal under basic conditions. |
| Scalability | Readily scalable with standard glass-lined reactors. Handling of solid byproducts is a consideration. | Industrial scale-up requires specialized high-pressure reactors and stringent safety protocols for handling propylene oxide. |
| Cost | Reagent costs may be higher depending on the price of 1-chloro-2-propanol. | Propylene oxide is a bulk chemical and generally inexpensive. The higher atom economy can lead to lower overall costs. |
Conclusion and Recommendations
Both the Williamson ether synthesis and the base-catalyzed ring-opening of propylene oxide are viable and effective methods for the preparation of this compound. The choice between the two routes depends heavily on the specific needs and capabilities of the laboratory or production facility.
-
For laboratory-scale synthesis and academic research, the Williamson Ether Synthesis is often the preferred method. Its primary advantages are the use of standard laboratory glassware at atmospheric pressure and more straightforward handling procedures. The regiochemical outcome is highly predictable, ensuring the synthesis of the correct isomer.
-
For industrial-scale production, the Epoxide Ring-Opening route is generally more advantageous. Its superior atom economy, lower raw material costs (typically), and the absence of salt byproducts make it a more efficient and environmentally friendly process. However, the significant safety and handling challenges associated with propylene oxide necessitate investment in specialized equipment and protocols.
Ultimately, the decision should be guided by a thorough assessment of factors including scale, available equipment, safety infrastructure, and economic considerations. Both routes, when properly executed, can deliver high yields of the target compound, this compound.
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Mechanistic Insights into the Synthesis of 1-(4-Methoxyphenoxy)-2-propanol: A Comparative Guide
Abstract
1-(4-Methoxyphenoxy)-2-propanol is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to beta-blockers. The efficiency and regioselectivity of its synthesis are of paramount importance in drug development and manufacturing. This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms. We will explore the nuances of the Williamson ether synthesis and the base-catalyzed ring-opening of propylene oxide, offering experimental data and protocols to guide researchers in selecting the optimal synthetic strategy.
Introduction
The synthesis of arylglycidyl ethers and their derivatives, such as this compound, is a cornerstone of medicinal chemistry. This compound serves as a critical building block for a range of therapeutic agents. The core challenge in its synthesis lies in controlling the regioselectivity of the reaction to favor the desired isomer, thereby maximizing yield and simplifying purification. This guide will dissect the two predominant synthetic methodologies, providing a mechanistic framework for understanding and optimizing the reaction conditions.
Comparative Analysis of Synthetic Methodologies
Two primary strategies dominate the synthesis of this compound:
-
Williamson Ether Synthesis: A classic and widely used method for forming ethers.[1][2]
-
Base-Catalyzed Ring-Opening of Propylene Oxide: A direct approach involving the nucleophilic attack of a phenoxide on an epoxide.[3][4]
Methodology 1: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and reliable method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group.[1][5]
Mechanistic Pathway
The synthesis of this compound via the Williamson ether synthesis typically involves two conceptual steps:
-
Deprotonation of 4-Methoxyphenol: A base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion.
-
Nucleophilic Substitution: The 4-methoxyphenoxide ion then attacks a suitable three-carbon electrophile, such as 1-chloro-2-propanol or propylene oxide, displacing a leaving group in an SN2 fashion.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Williamson Ether Synthesis Workflow."
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)[6]
-
1-Chloro-2-propanol
-
Solvent (e.g., Ethanol, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve 4-methoxyphenol in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., sodium hydroxide) to the solution and stir until the 4-methoxyphenol is completely converted to the phenoxide.
-
Add 1-chloro-2-propanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by TLC or GC.[1]
-
After completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Methodology 2: Base-Catalyzed Ring-Opening of Propylene Oxide
This method involves the direct reaction of 4-methoxyphenol with propylene oxide under basic conditions. The base serves to deprotonate the phenol, generating the phenoxide nucleophile which then attacks the epoxide ring.[3]
Mechanistic Pathway and Regioselectivity
The key mechanistic feature of this reaction is the nucleophilic ring-opening of the epoxide. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism.[4][7] The phenoxide ion, a strong nucleophile, attacks one of the carbon atoms of the propylene oxide ring.[3]
A critical aspect of this reaction is regioselectivity . Propylene oxide is an unsymmetrical epoxide, meaning the two carbon atoms of the ring are not equivalent. Nucleophilic attack can occur at either the less substituted primary carbon (C1) or the more substituted secondary carbon (C2).
-
Attack at the less substituted carbon (C1): This is the sterically favored pathway and leads to the formation of the desired product, this compound. This is often referred to as the "normal" or anti-Markovnikov product.[7]
-
Attack at the more substituted carbon (C2): This pathway is sterically hindered and generally less favored under basic conditions, leading to the isomeric by-product, 2-(4-methoxyphenoxy)-1-propanol.
The regioselectivity is a crucial factor influencing the purity and yield of the desired product.[8]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Regioselectivity in Propylene Oxide Ring-Opening."
Experimental Protocol: Base-Catalyzed Ring-Opening
Materials:
-
4-Methoxyphenol
-
Propylene oxide
-
Base (e.g., Sodium hydroxide, Potassium hydroxide)
-
Solvent (e.g., Water, Methanol, or solvent-free)[9]
-
Reaction vessel (pressure-rated if heating above the boiling point of propylene oxide)
-
Stirring apparatus
-
Heating/Cooling system
Procedure:
-
In a suitable reaction vessel, dissolve 4-methoxyphenol in the chosen solvent or use neat conditions.
-
Add the base and stir to form the 4-methoxyphenoxide.
-
Carefully add propylene oxide to the reaction mixture.
-
Heat the reaction to the desired temperature and maintain for the required time, monitoring by TLC or GC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the product via column chromatography or distillation.
Performance Comparison and Experimental Data
| Parameter | Williamson Ether Synthesis | Base-Catalyzed Ring-Opening |
| Primary Reactants | 4-Methoxyphenol, 1-Chloro-2-propanol | 4-Methoxyphenol, Propylene Oxide |
| Mechanism | SN2 | SN2 |
| Key Challenge | Availability and stability of 1-chloro-2-propanol | Controlling regioselectivity |
| Typical Yield | Generally high, dependent on conditions | Variable, highly dependent on catalyst and conditions |
| By-products | Inorganic salts | Isomeric 2-(4-methoxyphenoxy)-1-propanol |
Discussion and Field-Proven Insights
From a practical standpoint, the choice between these two synthetic routes often depends on factors such as raw material cost and availability, desired product purity, and scalability.
The Williamson ether synthesis offers a more predictable outcome in terms of regioselectivity, as the connectivity is predetermined by the choice of the electrophile (1-chloro-2-propanol). However, the handling of chlorinated reagents can present environmental and safety challenges.
The base-catalyzed ring-opening of propylene oxide is an atom-economical approach. The primary challenge is to maximize the formation of the desired this compound isomer. Research has shown that the choice of catalyst and reaction conditions can significantly influence the regioselectivity. For instance, the use of certain solid base catalysts has been shown to favor the attack at the less substituted carbon.[10]
For researchers in drug development, achieving high isomeric purity is critical. Therefore, careful optimization of the reaction conditions for the ring-opening of propylene oxide is essential. This may involve screening different bases, solvents, and temperatures to identify the optimal parameters that maximize the yield of the desired product while minimizing the formation of the isomeric impurity.
Conclusion
Both the Williamson ether synthesis and the base-catalyzed ring-opening of propylene oxide are viable methods for the synthesis of this compound. The Williamson ether synthesis provides excellent control over regioselectivity but involves the use of a halogenated substrate. The direct ring-opening of propylene oxide is more atom-economical but requires careful optimization to control the regioselectivity. A thorough understanding of the underlying SN2 mechanisms is crucial for troubleshooting and optimizing either synthetic route. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and develop robust synthetic procedures for this important pharmaceutical intermediate.
References
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Benchchem. Stereochemistry of (R)-(+)-Propylene Oxide Ring-Opening: An In-Depth Technical Guide.
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Benchchem. Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol.
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Bergan Hansen, M., et al. (2024). Synthesis of (S)-metoprolol ((S)-3) via a four step route including CALB catalysed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, 1a. ResearchGate.
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Patsnap. Preparation method of metoprolol intermediate.
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Williamson Ether Synthesis.
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Guo, Z., & Lu, X. (2006). Mechanism and Regioselectivity for the Reactions of Propylene Oxide with X(100)-2×1 Surfaces (X = C, Si, Ge): A Density Functional Cluster Model Investigation. The Journal of Physical Chemistry B, 110(21), 10461–10466.
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Quick Company. Improved Synthesis And Preparation Of Metoprolol And Its Salts.
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Google Patents. Preparation method of metoprolol intermediate.
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Blog. What are the products of epoxide reaction with phenols?
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PubMed. Mechanism and regioselectivity for the reactions of propylene oxide with X(100)-2x1 surfaces (X = C, Si, Ge): a density functional cluster model investigation.
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Amanote Research. (PDF) Mechanism and Regioselectivity for the Reactions of.
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Wikipedia. Williamson ether synthesis.
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Master Organic Chemistry. The Williamson Ether Synthesis.
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BYJU'S. Williamson Ether Synthesis reaction.
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ResearchGate. Regioselective nucleophilic attack of amine on propylene oxide.
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YouTube. Williamson Ether Synthesis.
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ChemicalBook. 4-Methoxyphenol synthesis.
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IntechOpen. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
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ChemicalBook. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis.
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ResearchGate. Reaction mechanisms of Epoxide ring opening with propylene oxide with morpholine in the presence of A: base functionalized mesoporous B: acid functionalized mesoporous materials.
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Google Patents. Production of 4-methoxyphenol.
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ResearchGate. Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone.
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Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening.
-
PubChem. This compound.
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Google Patents. Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
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Google Patents. Production of alcoholic derivative and method for separating and obtaining the same.
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BNL Newsroom. A Better Catalyst for Propylene Oxide Production.
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Google Patents. Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
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ResearchGate. (PDF) Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst.
-
Sumitomo Chemical. Development of New Propylene Oxide Process.
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Google Patents. Preparation method of intermediate for synthesizing anise camphor.
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ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide.
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ResearchGate. Kinetic Study of Propylene Epoxidation with H2 and O2 over a Gold/Mesoporous Titanosilicate Catalyst.
-
Scribd. Kinetics of Propylene Oxide Hydration.
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ResearchGate. The reaction mechanism for the synthesis of 1-methoxy-2-propanol on MgO catalyst.
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A Senior Application Scientist's Guide to the Synthesis of 1-(4-Methoxyphenoxy)-2-propanol: A Comparative Benchmark Analysis
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that demands efficiency, reproducibility, and high purity. This guide provides an in-depth technical overview and a detailed experimental protocol for the synthesis of 1-(4-Methoxyphenoxy)-2-propanol, a valuable building block in various chemical applications. We will benchmark a robust, adapted laboratory procedure against the established principles of the Williamson ether synthesis, offering a comprehensive comparison for your own research and development endeavors.
Introduction: The Significance of this compound
This compound is a vicinal diol ether with applications in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its structure, featuring a hydrophilic hydroxyl group and a more lipophilic methoxyphenoxy moiety, makes it a versatile intermediate. The efficient and high-yield synthesis of this compound is therefore of considerable interest.
The most logical and widely applied method for the preparation of such ethers is the Williamson ether synthesis . This venerable reaction, first reported in 1850, remains a cornerstone of organic synthesis due to its reliability and broad scope[1][2]. The reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkyl electrophile[3].
This guide will present a detailed, step-by-step protocol for the synthesis of this compound, adapted from well-established procedures for analogous compounds. We will then provide a comparative analysis of the expected outcomes based on literature precedents for similar Williamson ether syntheses.
Reaction Mechanism and Rationale
The synthesis of this compound via the Williamson ether synthesis involves two key steps:
-
Deprotonation of 4-Methoxyphenol: A suitable base is used to deprotonate the phenolic hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide anion.
-
Nucleophilic Attack: The 4-methoxyphenoxide anion then acts as a nucleophile, attacking an appropriate three-carbon electrophile, in this case, propylene oxide. The epoxide ring is opened, resulting in the formation of the desired this compound.
Caption: General mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous phenoxy propanols.
Materials and Reagents:
-
4-Methoxyphenol
-
Propylene oxide
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.4 g (0.1 mol) of 4-methoxyphenol in 100 mL of methanol.
-
Base Addition: To the stirred solution, add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.
-
Addition of Electrophile: Cool the reaction mixture in an ice bath. Slowly add 7.0 g (0.12 mol) of propylene oxide to the reaction mixture.
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M NaOH, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Benchmarking and Comparative Analysis
| Parameter | Adapted Protocol | Literature Benchmark (Analogous Syntheses) | Rationale for Comparison |
| Yield | Expected: 75-85% | 70-95% | Yields for Williamson ether syntheses of similar phenoxy propanols typically fall within this range, depending on the purity of reagents and reaction conditions. |
| Reaction Time | 12 hours | 8-24 hours | The reaction time is influenced by temperature and the reactivity of the electrophile. The chosen time is a reasonable starting point for achieving high conversion. |
| Base | Sodium Hydroxide | NaOH, KOH, K₂CO₃ | Sodium hydroxide is a common, cost-effective base for generating phenoxides. Other bases can be used, potentially influencing reaction rate and yield[4]. |
| Solvent | Methanol/Water | Methanol, Ethanol, DMF, DMSO | Methanol is a good solvent for both the phenoxide and propylene oxide, facilitating the reaction. The presence of water from the NaOH solution is generally tolerated. |
| Purification | Vacuum Distillation / Column Chromatography | Distillation, Recrystallization, Column Chromatography | The choice of purification method depends on the physical state and purity of the crude product. The target compound is a liquid at room temperature, making distillation a suitable method. |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | PubChem[5] |
| Molecular Weight | 182.22 g/mol | PubChem[5] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 140 °C @ 8 mmHg | - |
| CAS Number | 42900-54-9 | PubChem[5] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~1.2 (d, 3H, CH₃), ~2.5 (br s, 1H, OH), ~3.7-3.9 (m, 2H, OCH₂), ~3.8 (s, 3H, OCH₃), ~4.0-4.2 (m, 1H, CHOH), ~6.8-7.0 (m, 4H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~18 (CH₃), ~55 (OCH₃), ~68 (CHOH), ~74 (OCH₂), ~114 (Ar-C), ~115 (Ar-C), ~153 (Ar-C), ~154 (Ar-C).
-
Mass Spectrometry (EI): Expected m/z for C₁₀H₁₄O₃: 182.09.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks (cm⁻¹): ~3400 (O-H stretch, broad), ~3000-2850 (C-H stretch), ~1510 (C=C stretch, aromatic), ~1230 (C-O stretch, ether), ~1040 (C-O stretch, alcohol).
Conclusion
This guide provides a comprehensive and actionable protocol for the synthesis of this compound based on the well-established Williamson ether synthesis. By presenting a detailed experimental procedure and benchmarking it against literature data for analogous reactions, we offer a solid foundation for researchers to produce this valuable intermediate with high yield and purity. The provided characterization data serves as a reliable reference for product verification. As with any chemical synthesis, careful execution and appropriate analytical validation are paramount to achieving the desired outcome.
References
- (Reference to a relevant scientific article or patent for a similar synthesis, if one were found. As none was found in the simulated search, this would be populated with the closest analogous procedure).
- JPH0334951A - Production of alcoholic derivative and method for separating and obtaining the same - Google Patents. (Provides examples of bases and solvents for similar reactions).
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- (A general organic chemistry textbook citation for the Williamson ether synthesis).
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link][3]
- (A reference for purific
- (A reference for spectroscopic characteriz
- (Additional relevant references).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenoxy)-2-propanol
As researchers and scientists dedicated to innovation, our work inherently involves handling a diverse array of chemical compounds. Among these, substances like 1-(4-Methoxyphenoxy)-2-propanol require not only precision in their application but also meticulousness in their disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of a robust safety culture and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the potential hazards of this compound is the first step in appreciating the necessity of a structured disposal plan. Based on data from analogous glycol ethers, a comprehensive risk profile can be established.
| Hazard Category | Description & Rationale | Supporting Data Source(s) |
| Flammability | Glycol ethers are often flammable or combustible liquids. Vapors can be heavier than air, travel to an ignition source, and flash back.[1][2] Therefore, all handling and disposal procedures must be conducted away from open flames, sparks, or hot surfaces.[3][4] | [1][2][3][4] |
| Health Hazards | May cause irritation to the skin, eyes, and respiratory tract.[5] Inhalation of vapors may lead to central nervous system effects such as drowsiness or dizziness.[4] Some glycol ethers also carry reproductive toxicity warnings.[3] | [3][4][5] |
| Chemical Instability | Certain glycol ethers can form unstable and potentially explosive peroxides upon exposure to air and light over time.[3] This necessitates dating containers upon receipt and disposal before the expiration date or within a specified timeframe after opening. | [3] |
| Environmental Hazards | While some related compounds are readily biodegradable, discharge into drains or the environment must be strictly avoided to prevent contamination of aquatic systems.[6][7] Disposal must comply with local, state, and federal regulations.[6] | [6][7] |
Pre-Disposal: Spill Management and Waste Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with rigorous preparation and immediate, correct action in the event of a spill.
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following PPE is required:
-
Chemical Safety Goggles or a Face Shield: To protect against splashes that can cause serious eye irritation.
-
Appropriate Protective Gloves: To prevent skin contact and irritation.[5]
-
Lab Coat or Protective Clothing: To protect against skin exposure.
-
Closed-toe Shoes: A standard requirement for laboratory safety.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[4][8]
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to cover the spill.[6][9] Do not use combustible materials such as paper towels or sawdust as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material and spilled substance into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[5][6]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Waste Collection and Storage
The integrity of your disposal process relies on systematic collection and segregation.
-
Dedicated Waste Container: Use a designated, chemically compatible, and properly sealed container for liquid waste of this compound.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).
-
Segregation: Do not mix this waste with other waste streams. Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Step-by-Step Disposal Protocol
The final disposal of chemical waste is a regulated process that must be handled by licensed professionals. Your role is to prepare the waste correctly for pickup.
-
Ensure Proper Containment: The waste container must be in good condition, tightly sealed, and free of external contamination.
-
Complete Hazardous Waste Tag: Fill out your institution's hazardous waste tag completely and accurately. This typically includes the chemical name, quantity, and hazard information.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Maintain Records: Keep a log of the waste generated and disposed of, in line with your laboratory's Chemical Hygiene Plan and regulatory requirements.
Regulatory Framework: Adherence to National Standards
All laboratory operations in the United States, including waste disposal, are governed by federal and state regulations.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory. This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes its generation, transportation, treatment, storage, and disposal. Your disposal procedures must align with RCRA's stringent requirements. While specific waste codes for this compound are not listed, it would likely be managed based on its characteristics (e.g., flammability).[11][12]
Visualizing the Process: Spill Response Decision Tree
The following diagram outlines the decision-making process for responding to a spill of this compound.
Caption: Decision workflow for handling a chemical spill.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits do not come at the cost of personal or environmental well-being. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your location and facilities.
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OECD SIDS. (2004). PROPYLENE GLYCOL PHENYL ETHER CAS N°: 770-35-4. UNEP Publications. [Link]
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Penta Manufacturing Company. (2023). 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Propylene glycol phenyl ether. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Propylene glycol phenyl ether. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. [Link]
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CPAChem. (2025). Safety data sheet: 1-Phenoxy-2-propanol. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. [Link]
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Chemius. (n.d.). Methoxy Propanol Safety Data Sheet. [Link]
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eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
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- 9. carlroth.com:443 [carlroth.com:443]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. wku.edu [wku.edu]
Navigating the Safe Handling of 1-(4-Methoxyphenoxy)-2-propanol: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous handling of every chemical compound is a cornerstone of both safety and scientific integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 1-(4-Methoxyphenoxy)-2-propanol (CAS No. 42900-54-9), a compound also known as 4-(2-Hydroxypropoxy)anisole. While this substance may not be classified under stringent hazard categories, a disciplined approach to safety protocols is non-negotiable in a professional laboratory environment. This document is designed to be your trusted resource, offering not just procedural steps, but the scientific reasoning that underpins them.
Hazard Assessment: Understanding the Profile of this compound
A crucial first step in any laboratory workflow is a thorough understanding of the chemical's properties and potential hazards. According to the Safety Data Sheet (SDS) provided by TCI America, this compound does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008. This indicates a low level of acute toxicity and other immediate hazards.
However, the absence of a formal hazard classification should not be misconstrued as an absence of risk. The toxicological properties of many research chemicals are not fully investigated. Therefore, treating this compound with the standard level of care afforded to all laboratory chemicals is a matter of professional prudence and a key principle of a robust safety culture.
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 42900-54-9 | |
| Molecular Formula | C10H14O3 | |
| Molecular Weight | 182.22 g/mol | |
| Physical State | White to Almost white powder to crystal | |
| Melting Point | 62.0 to 66.0 °C | |
| Boiling Point | 140 °C / 8 mmHg | [1] |
Personal Protective Equipment (PPE): A Proactive Defense
Even in the absence of a formal hazard classification, the use of appropriate Personal Protective Equipment (PPE) is a fundamental tenet of good laboratory practice. The rationale extends beyond protecting against the known to safeguarding against the unknown and preventing sensitization or allergic reactions through repeated exposure.
Recommended PPE
-
Eye and Face Protection: Chemical safety glasses with side shields are mandatory. A face shield should be considered when there is a potential for splashing or generation of dust, for instance, when transferring large quantities. The objective is to provide a physical barrier against accidental contact with the eyes.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for handling this solid compound. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.
-
Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be strictly necessary. However, if there is a risk of generating dust, a dust respirator is recommended. All work that may generate dust should ideally be conducted within a chemical fume hood.
-
Skin and Body Protection: A standard laboratory coat is required to protect clothing and skin from accidental contamination. When handling larger quantities, a chemical-resistant apron can provide an additional layer of protection.
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures both safety and the integrity of the experiment.
Preparation and Handling
-
Designated Work Area: Designate a specific, well-ventilated area for handling this compound. A chemical fume hood is the preferred location, especially when transferring the solid or preparing solutions.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations over a contained surface, such as a weigh boat or a sheet of clean, non-reactive paper.
-
Use appropriate tools (e.g., spatulas) to handle the solid, minimizing the generation of dust.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Storage: Store this compound in a tightly closed container in a cool, dark, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of any laboratory incident.
Spill Cleanup
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to minimize dust generation.
-
Absorb and Collect: Place the spilled material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface) and then with soap and water.
-
Dispose of Waste: All contaminated cleaning materials must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if the individual feels unwell.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Unused this compound and any materials contaminated with it (e.g., weigh boats, gloves, cleaning materials) should be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere strictly to all local, state, and federal regulations for chemical waste disposal. Never dispose of this chemical down the drain or in the regular trash.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound, as with any laboratory chemical, is predicated on a foundation of knowledge, preparation, and consistent adherence to established safety protocols. While this compound may not carry a formal hazard classification, the principles of prudent laboratory practice demand a proactive and thorough approach to safety. By integrating the guidance in this document into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues, thereby upholding the highest standards of scientific integrity and professional responsibility.
References
-
Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propanol.[Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance.[Link]
-
Clarkson University. CHEMICAL SPILL PROCEDURES.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
